alpha-Chloro-4-(tert-pentyl)toluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVKIJGGVPFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182426 | |
| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-11-0 | |
| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Chloro-4-(tert-pentyl)-toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alpha-Chloro-4-(tert-pentyl)toluene CAS number
An In-Depth Technical Guide to alpha-Chloro-4-(tert-pentyl)toluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the utility of a molecule is often dictated by its reactivity, purity, and the accessibility of its synthetic routes. This compound, a substituted benzylic chloride, represents a key intermediate with significant potential in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role in drug discovery. As a senior application scientist, my objective is to not only present established protocols but also to provide the underlying scientific rationale, enabling researchers to adapt and optimize these methods for their specific applications. Every piece of information herein is grounded in established scientific principles and supported by verifiable references to ensure the highest degree of accuracy and trustworthiness.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon. The presence of the chloromethyl group at the benzylic position makes it a reactive electrophile, while the bulky tert-pentyl group on the aromatic ring influences its solubility and steric interactions in chemical reactions.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| Systematic Name | 1-(chloromethyl)-4-(tert-pentyl)benzene | [1] |
| CAS Number | 28162-11-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇Cl | [1] |
| Molecular Weight | 196.72 g/mol | [1] |
| Appearance | Not specified, likely a colorless to light yellow liquid | N/A |
| Boiling Point | 259.1 ± 9.0 °C (Predicted) | N/A |
| Density | 0.982 ± 0.06 g/cm³ (Predicted) | N/A |
| SMILES | CCC(C)(C)c1ccc(CCl)cc1 | [1] |
| InChI | InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the chlorination of 4-(tert-pentyl)toluene. The key challenge in this synthesis is the selective chlorination of the benzylic methyl group without significant side reactions on the aromatic ring.
Synthetic Pathway: Free Radical Chlorination
The most direct and industrially scalable method for the synthesis of this compound is the free-radical chlorination of 4-(tert-pentyl)toluene. This reaction is typically initiated by UV light or a radical initiator.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the chlorination of similar alkyl-substituted aromatic compounds.
Materials:
-
4-(tert-pentyl)toluene
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or Benzene (use with extreme caution due to toxicity)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-(tert-pentyl)toluene (1 equivalent) in carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution. Alternatively, position a UV lamp to irradiate the flask.
-
Chlorination: Slowly add a solution of NCS (1.1 equivalents) or SO₂Cl₂ (1.1 equivalents) in carbon tetrachloride to the reaction mixture via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS is used).
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL). This step is crucial to neutralize any acidic byproducts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its use in further synthetic steps, particularly in pharmaceutical applications where impurity profiles are strictly regulated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the final product and identifying any byproducts, such as unreacted starting material, over-chlorinated species, or isomers.
A general GC-MS protocol would involve:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with a typical split ratio of 50:1.
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both purity assessment and quantification. A reversed-phase method is generally suitable for this type of compound.
A general HPLC protocol would involve:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Increase to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation of the final product.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂Cl protons (typically a singlet around 4.5 ppm), and the protons of the tert-pentyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Safety and Handling
This compound, as a benzylic chloride, should be handled with extreme care due to its potential as a lachrymator and alkylating agent.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge should be used.
Handling Procedures:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, and the adjacent aromatic ring stabilizes the transition state of both SN1 and SN2 reactions.
Diagram of Reactivity Pathways:
Caption: Reactivity of this compound with various nucleophiles.
Application in Drug Development: Synthesis of Amorolfine
A significant application of this compound is as a key intermediate in the synthesis of the antifungal drug Amorolfine . Amorolfine is a morpholine derivative used topically to treat fungal infections of the nails.
The synthesis of Amorolfine involves the alkylation of a morpholine derivative with a substituted benzyl halide. While various synthetic routes exist, one key approach involves the use of a tert-pentyl substituted phenylpropyl moiety, which can be derived from this compound or its precursors. For instance, in some patented syntheses of Amorolfine, a Friedel-Crafts reaction is employed using a tert-pentyl source (like 2-chloro-2-methylbutane) to alkylate a phenyl-containing intermediate, which is structurally analogous to the starting material for this compound.[3] Other synthetic routes for Amorolfine explicitly start with precursors like 4-iodo-tert-amylbenzene, which is then elaborated to the final drug.[4] The tert-pentylbenzyl moiety is a crucial pharmacophore in the final drug structure.
The use of this compound as a building block highlights the importance of halogenated intermediates in medicinal chemistry. The chloro group provides a reactive handle for the facile introduction of the bulky, lipophilic tert-pentylbenzyl group onto a core scaffold, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via free-radical chlorination is a scalable process, and its purity can be rigorously controlled using standard analytical techniques. The compound's primary utility stems from the reactivity of the benzylic chloride, which allows for the straightforward introduction of the 4-(tert-pentyl)benzyl moiety into a wide range of molecules. Its role as a precursor in the synthesis of pharmaceuticals like Amorolfine underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting.
References
- Google Patents. Asymmetric synthetic method of optical pure amorolfine hydrochloride. CN103288768B.
- Google Patents. Method for preparing amorolfine hydrochloride. CN102887872A.
- Google Patents. Process of producing amorolfine. WO2008074887A1.
- Semantic Scholar. Synthesis of Antifungal Drug Amorolfine Hydrochloride.
- Google Patents. Glutamate transporter activators and methods using same. US20220402938A1.
- Google Patents. Process for the preparation and purification of amorolfine hydrochloride. US8664381B2.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 28162-11-0 [chemicalbook.com]
- 3. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 4. CN102887872A - Method for preparing amorolfine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(Chloromethyl)-4-(tert-pentyl)benzene: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-4-(tert-pentyl)benzene, also known as 4-tert-pentylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in organic synthesis. Its structure, featuring a reactive benzylic chloride and a sterically bulky tert-pentyl group, makes it a valuable intermediate for the introduction of the 4-tert-pentylbenzyl moiety into a variety of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
While specific experimental data for 1-(chloromethyl)-4-(tert-pentyl)benzene is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogs, such as 4-tert-butylbenzyl chloride. The tert-pentyl group is expected to impart slightly greater lipophilicity and steric bulk compared to the tert-butyl group, but the core chemical reactivity will remain largely the same.
| Property | Value (Estimated for 1-(chloromethyl)-4-(tert-pentyl)benzene) | Reference for Analog (4-tert-butylbenzyl chloride) |
| Molecular Formula | C₁₂H₁₇Cl | [1] |
| Molecular Weight | 196.72 g/mol | [1] |
| CAS Number | 28162-11-0 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | > 105 °C at 7 mmHg (extrapolated) | [4][5][6] |
| Density | ~0.94 g/mL at 25 °C (extrapolated) | [4][5] |
| Refractive Index | ~1.520 at 20 °C (extrapolated) | [4][5][6] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ether); Insoluble in water. | [5] |
Synthesis of 1-(Chloromethyl)-4-(tert-pentyl)benzene
The synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene can be approached through two primary routes: chloromethylation of tert-pentylbenzene or side-chain chlorination of 4-tert-pentyltoluene.
Chloromethylation of tert-Pentylbenzene (Blanc-Quelet Reaction)
This is a classic method for introducing a chloromethyl group onto an aromatic ring.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde and hydrogen chloride generate a reactive electrophile, which is then attacked by the electron-rich tert-pentylbenzene ring.[6][8]
Caption: Synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene via Blanc-Quelet reaction.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the synthesis of the tert-butyl analog, 4-tert-butylbenzyl chloride, is described in the patent literature and can be adapted.[9]
-
To a stirred mixture of tert-pentylbenzene, paraformaldehyde, and a suitable solvent (e.g., a haloalkane), a Lewis acid catalyst such as zinc chloride is added.
-
Hydrogen chloride gas is then bubbled through the reaction mixture at a controlled temperature, typically between 60-80 °C.
-
The reaction is monitored by a suitable technique (e.g., GC or TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and quenched with water.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Free-Radical Side-Chain Chlorination of 4-tert-pentyltoluene
An alternative approach involves the free-radical chlorination of 4-tert-pentyltoluene. This method selectively chlorinates the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4]
Caption: Synthesis via free-radical side-chain chlorination.
Experimental Protocol (General Procedure):
A general procedure for the side-chain chlorination of substituted toluenes can be adapted for this synthesis.[10][11]
-
4-tert-Pentyltoluene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).
-
The solution is heated to reflux, and a radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the reaction is irradiated with UV light.
-
Chlorine gas is bubbled through the refluxing solution at a controlled rate.
-
The reaction progress is monitored by GC to maximize the formation of the monochlorinated product and minimize dichlorination.
-
After completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with an inert gas.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the chloromethyl group, and the tert-pentyl group. The chemical shifts (δ) are predicted in ppm relative to TMS in CDCl₃.[1][12]
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5 ppm.
-
tert-Pentyl Protons:
-
A singlet for the two methyl groups attached to the quaternary carbon.
-
A quartet for the methylene protons.
-
A triplet for the terminal methyl group of the ethyl moiety.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon environment in the molecule.[13][14][15]
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the ipso-carbons (attached to the chloromethyl and tert-pentyl groups) appearing at the downfield end.
-
Chloromethyl Carbon (-CH₂Cl): A signal around δ 46 ppm.
-
tert-Pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two distinct methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-Cl bond.[16][17][18]
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
-
C-H bending (out-of-plane for 1,4-disubstitution): ~800-840 cm⁻¹
-
C-Cl stretching: ~650-750 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the chlorine atom to form a stable benzylic carbocation.[5][19]
Reactivity and Applications
The primary utility of 1-(chloromethyl)-4-(tert-pentyl)benzene in organic synthesis stems from the reactivity of the benzylic chloride. This functional group readily participates in nucleophilic substitution reactions and can be used to form Grignard reagents.
Nucleophilic Substitution Reactions
As a benzylic halide, 1-(chloromethyl)-4-(tert-pentyl)benzene is susceptible to both Sₙ1 and Sₙ2 reactions.[20][21] The choice of reaction conditions (solvent polarity, nucleophile strength) can influence the dominant pathway.
Caption: Nucleophilic substitution pathways for 1-(chloromethyl)-4-(tert-pentyl)benzene.
This reactivity allows for the facile introduction of the 4-tert-pentylbenzyl group into molecules containing various nucleophilic functional groups, such as alcohols, amines, thiols, and carbanions. This is particularly useful in the synthesis of complex organic molecules, including potential drug candidates and functional materials.
Formation of Grignard Reagents
1-(Chloromethyl)-4-(tert-pentyl)benzene can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-tert-pentylbenzylmagnesium chloride.[22][23][24]
Experimental Protocol (General Procedure):
-
All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a flask with a small crystal of iodine to initiate the reaction.
-
A solution of 1-(chloromethyl)-4-(tert-pentyl)benzene in anhydrous diethyl ether or THF is added dropwise to the magnesium.
-
The reaction is typically initiated with gentle heating and then proceeds exothermically.
-
The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.
Safety and Handling
1-(Chloromethyl)-4-(tert-pentyl)benzene is expected to be a corrosive and lachrymatory substance, similar to other benzyl chlorides.[25] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
1-(Chloromethyl)-4-(tert-pentyl)benzene is a versatile synthetic intermediate with significant potential in various fields of chemical research. Its synthesis can be achieved through established methods such as chloromethylation or side-chain chlorination. The reactivity of its benzylic chloride moiety allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecules. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.
References
- NMR Chemical Shifts. (n.d.).
- 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. (n.d.).
- Benzene, 1-chloro-4-(chloromethyl)- - the NIST WebBook. (n.d.).
- Quelet reaction - Wikipedia. (n.d.).
- US3213148A - Chloromethylation - Google Patents. (n.d.).
- Blanc chloromethylation - Wikipedia. (n.d.).
- 2 - Organic Syntheses Procedure. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (n.d.).
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
- 6 - Organic Syntheses Procedure. (n.d.).
- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).
- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).
- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015, October 18).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts - IRIS. (n.d.).
- An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene | Request PDF - ResearchGate. (2025, August 7).
- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents. (n.d.).
- JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents. (n.d.).
- Side-chain chlorination of toluene with new photosensitive catalyst - ResearchGate. (n.d.).
- Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- - the NIST WebBook. (n.d.).
- Side chain chlorination of substituted toluene - Chemistry Stack Exchange. (2017, February 28).
- Benzene, 1-chloro-4-methyl- - the NIST WebBook. (n.d.).
- Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.).
- Benzene, 1-chloro-3-(4-methyl-4-pentenyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.).
- Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
- 1-(Chloromethyl)-4-(tert-pentyl)benzene - Oakwood Chemical. (n.d.).
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents. (n.d.).
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).
- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. (2025, August 6).
- 9.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2022, November 11).
- CLI.-The Chlorination of Toluene. (n.d.).
- Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. (2025, August 5).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 1-(Chloromethyl)-4-(tert-pentyl)benzene [oakwoodchemical.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]
- 6. Quelet reaction - Wikipedia [en.wikipedia.org]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 13C NMR spectrum [chemicalbook.com]
- 14. ias.ac.in [ias.ac.in]
- 15. rsc.org [rsc.org]
- 16. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]
- 17. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. asccollegekolhar.in [asccollegekolhar.in]
- 21. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 25. US3213148A - Chloromethylation - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(Chloromethyl)-4-(tert-pentyl)benzene
This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(tert-pentyl)benzene, a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
1-(Chloromethyl)-4-(tert-pentyl)benzene, also known by synonyms such as α-chloro-p-(1,1-dimethyl-propyl)-toluene, 4-tert-pentylbenzyl chloride, and p-t-amylbenzyl chloride, is an aromatic organic compound with the CAS Number 28162-11-0.[1][2][3] Its molecular structure features a toluene core modified with a reactive chloromethyl (benzylic chloride) group and a bulky tert-pentyl (tert-amyl) group in the para position.
The strategic importance of this molecule lies in its function as a highly reactive building block in organic synthesis. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-tert-pentylbenzyl moiety into a wide range of molecular scaffolds.[4][5] This structural motif is of significant interest in the development of new pharmaceutical and agrochemical agents, where the tert-pentyl group can enhance properties such as lipophilicity, metabolic stability, and target binding affinity. While direct applications are specific to individual development programs, its role is analogous to similar intermediates like 4-tert-butylbenzyl chloride, which is widely used in the synthesis of antiallergic drugs and pesticides.[4][6]
Physicochemical and Spectroscopic Properties
The molecular properties of 1-(chloromethyl)-4-(tert-pentyl)benzene are summarized below. These properties are crucial for designing synthetic routes, purification procedures, and analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | [1] |
| Synonyms | α-Chloro-4-(tert-pentyl)toluene, 4-tert-pentylbenzyl chloride | [1][2] |
| CAS Number | 28162-11-0 | [1][3] |
| Molecular Formula | C₁₂H₁₇Cl | [1] |
| Molecular Weight | 196.71 g/mol | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred |
| Purity (Typical) | 90% | [7] |
Spectroscopic Profile (Predicted)
While specific experimental spectra are proprietary, the expected NMR and IR data based on the molecular structure are as follows:
-
¹H NMR: Protons on the aromatic ring would appear as two doublets in the 7.2-7.4 ppm region. The benzylic methylene protons (-CH₂Cl) would present as a sharp singlet around 4.5-4.6 ppm. The signals for the tert-pentyl group would include a quartet for the methylene protons (~1.6-1.7 ppm), a singlet for the two methyl groups (~1.2-1.3 ppm), and a triplet for the terminal methyl group (~0.6-0.7 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the 125-145 ppm range. The benzylic carbon (-CH₂Cl) would be expected around 45-47 ppm. The quaternary carbon of the tert-pentyl group would appear around 38 ppm, with other aliphatic carbons resonating further upfield.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic and aliphatic groups (2800-3100 cm⁻¹), C=C stretching for the aromatic ring (1450-1600 cm⁻¹), and a characteristic C-Cl stretching band for the benzylic chloride (650-800 cm⁻¹).
Synthesis Protocol: Electrophilic Chloromethylation
The most direct and industrially relevant method for synthesizing 1-(chloromethyl)-4-(tert-pentyl)benzene is the electrophilic chloromethylation of tert-pentylbenzene. This reaction, a variant of the Blanc chloromethylation, utilizes a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.
Causality of Experimental Design
The objective is to introduce a chloromethyl group onto the aromatic ring. The tert-pentyl group is an ortho-, para-director due to its electron-donating inductive and hyperconjugative effects. Due to the significant steric hindrance from the bulky tert-pentyl group at the ortho positions, the reaction overwhelmingly favors substitution at the para position. Formaldehyde and HCl react in situ to form the highly electrophilic chloromethyl cation (⁺CH₂Cl), which is then attacked by the electron-rich aromatic ring.
Detailed Step-by-Step Methodology
Disclaimer: This protocol is a representative procedure adapted from established methods for similar compounds and should be performed by qualified personnel with appropriate safety precautions.[6][8][9]
Materials:
-
tert-Pentylbenzene (Starting Material)
-
Paraformaldehyde (Formaldehyde source)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂, Lewis Acid Catalyst) or Sulfuric Acid (H₂SO₄)[8]
-
Dichloromethane (Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Protocol:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge tert-pentylbenzene (1.0 eq) and dichloromethane.
-
Catalyst and Reagent Addition: Add anhydrous zinc chloride (0.5 eq) to the solution. Separately, prepare a slurry of paraformaldehyde (1.5 eq) in concentrated hydrochloric acid (3.0 eq).
-
Reaction Initiation: Slowly add the paraformaldehyde/HCl slurry to the stirred solution of tert-pentylbenzene. An exotherm may be observed.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure 1-(chloromethyl)-4-(tert-pentyl)benzene.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene.
Reactivity and Synthetic Applications
The primary mode of reactivity for 1-(chloromethyl)-4-(tert-pentyl)benzene is the nucleophilic substitution of the chloride atom. The benzylic position makes the C-Cl bond highly labile and susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.[5][10]
Key Reactions:
-
Ether Synthesis: Reaction with alcohols or alkoxides (e.g., sodium ethoxide) yields the corresponding benzyl ethers.
-
Amine Synthesis: Reaction with primary or secondary amines produces substituted benzylamines, which are common structures in pharmacologically active molecules.[5]
-
Ester Synthesis: Reaction with carboxylate salts provides benzyl esters.
-
Cyanide Displacement: Reaction with sodium or potassium cyanide yields 4-tert-pentylbenzyl cyanide, a precursor to carboxylic acids, amides, and amines.
General Reactivity Diagram
Caption: Nucleophilic substitution reactions of 1-(chloromethyl)-4-(tert-pentyl)benzene.
Analytical Quality Control
Ensuring the purity and identity of the synthesized material is critical. A self-validating analytical workflow is essential for quality control.
Protocol:
-
Initial Purity Assessment (GC-MS):
-
An initial screen using Gas Chromatography-Mass Spectrometry (GC-MS) provides a rapid assessment of purity and confirms the molecular weight of the main component (196.7 g/mol ).
-
-
Structural Confirmation (NMR):
-
¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure, including the substitution pattern on the aromatic ring and the integrity of the side chains.
-
-
Functional Group Verification (FTIR):
-
Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional groups and the absence of starting materials (e.g., lack of a broad O-H stretch from any hydrolyzed by-product).
-
-
Final Purity Assay (GC-FID):
-
A quantitative purity assay is performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) against a certified reference standard.
-
Analytical Workflow Diagram
Caption: Quality control workflow for 1-(chloromethyl)-4-(tert-pentyl)benzene.
Safety and Handling
1-(Chloromethyl)-4-(tert-pentyl)benzene is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[7]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing vapours), P280 (Wear protective gloves/clothing/eye protection/face protection).[3]
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3][7]
-
Storage: P405 (Store locked up) in a well-ventilated place.[3]
-
This compound should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] All handling should occur within a chemical fume hood.
References
- Vertex AI Search. (2026). Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride.
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- 1-Chloromethyl-4-Tert-Butylbenzene - Chlorinated Benzene Manufacturer in China. (n.d.).
- Smolecule. (n.d.). Buy 1-(Chloromethyl)-4-pentylbenzene | 28785-04-8.
- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
- Google Patents. (n.d.). CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5).
- Oakwood Chemical. (n.d.). 1-(Chloromethyl)-4-(tert-pentyl)benzene.
- PubChem. (n.d.). Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-.
- ChemicalBook. (2025). alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0.
- NIH. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
- PrepChem.com. (n.d.). Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene.
- Merck Millipore. (n.d.). Petroleum benzine CAS 64742-49-0 | 101775.
- Guidechem. (n.d.). This compound 28162-11-0 wiki.
Sources
- 1. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28162-11-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 6. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 7. 1-(Chloromethyl)-4-(tert-pentyl)benzene [oakwoodchemical.com]
- 8. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Buy 1-(Chloromethyl)-4-pentylbenzene | 28785-04-8 [smolecule.com]
An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzyl Chloride
This guide provides a comprehensive technical overview of the physical properties of 4-tert-butylbenzyl chloride (CAS RN: 19692-45-6), a key organic intermediate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data with practical insights into its experimental determination and relevance in various applications.
Foreword: The Significance of 4-tert-Butylbenzyl Chloride in Synthetic Chemistry
4-tert-Butylbenzyl chloride, systematically named 1-(chloromethyl)-4-(tert-butyl)benzene, is a versatile bifunctional molecule.[1] Its structure, featuring a reactive benzylic chloride and a sterically bulky tert-butyl group, makes it a valuable building block in the synthesis of complex organic molecules.[1][2] This strategic combination of functional groups allows for targeted reactivity, particularly in nucleophilic substitution reactions, making it an indispensable intermediate in the production of pharmaceuticals, such as antiallergic drugs, and agrochemicals, including the acaricide pyridaben.[1][2][3][4] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis and industrial-scale production, ensuring process optimization, safety, and the desired product quality.[5]
Molecular Structure and Identity
The structural integrity of a molecule is the foundation of its chemical behavior and physical characteristics. The molecular structure of 4-tert-butylbenzyl chloride is depicted below.
Caption: Molecular structure of 4-tert-butylbenzyl chloride.
Tabulated Physical Properties
The following table summarizes the key physical properties of 4-tert-butylbenzyl chloride, providing a quick reference for laboratory and industrial applications.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅Cl | [6] |
| Molecular Weight | 182.69 g/mol | [6] |
| Appearance | Clear colorless to slightly yellow liquid | [7] |
| Melting Point | -18 °C | [7] |
| Boiling Point | 101-105 °C at 7 mmHg | [6] |
| Density | 0.945 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.521 | [6] |
| Solubility | Slightly soluble in water; miscible with many organic solvents. | [7][8] |
| Flash Point | 202 °F (94.4 °C) | [7] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is crucial for confirming the identity and purity of a substance. The following sections detail the standard experimental protocols for measuring the key physical properties of liquid organic compounds like 4-tert-butylbenzyl chloride.
Boiling Point Determination (Reduced Pressure)
Given that 4-tert-butylbenzyl chloride has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to prevent decomposition.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume of 4-tert-butylbenzyl chloride and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Gradually reduce the pressure to the desired level (e.g., 7 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[9]
Causality: Reducing the pressure lowers the boiling point of a liquid. This is because the liquid boils when its vapor pressure equals the external pressure. By lowering the external pressure, the liquid requires less thermal energy to reach its boiling point, thus minimizing the risk of thermal degradation for sensitive organic compounds.
Density Measurement
The density of a liquid can be accurately determined using a pycnometer or a digital density meter.
Protocol (Pycnometer Method):
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer on an analytical balance.
-
Sample Filling: Fill the pycnometer with 4-tert-butylbenzyl chloride, ensuring no air bubbles are trapped. The temperature of the sample should be controlled, typically at 25 °C.
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[10][11]
Causality: This method relies on the precise measurement of the mass of a known volume of the liquid. The accuracy of this method is contingent on the calibration of the pycnometer and the precision of the analytical balance.
Refractive Index Measurement
The refractive index is a characteristic property that is sensitive to the purity of a substance. It is commonly measured using an Abbe refractometer.
Protocol (Abbe Refractometer):
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[12]
-
Sample Application: Place a few drops of 4-tert-butylbenzyl chloride onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C). Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.[12][13]
Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This property is dependent on the temperature and the wavelength of light used.[14] For consistency, measurements are standardized to the sodium D-line (589 nm) and a temperature of 20 °C.
Spectroscopic Characterization
Spectroscopic data provides a "fingerprint" of a molecule, confirming its structure and identifying functional groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-tert-butylbenzyl chloride provides distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the aromatic region (typically δ 7.2-7.4 ppm).
-
Benzylic Protons: The two protons of the -CH₂Cl group will give a singlet at approximately δ 4.5 ppm.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp singlet at around δ 1.3 ppm.[15]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl and methylene groups.
-
C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.[16][17][18]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at m/z = 182.
-
Isotope Peak (M+2): Due to the presence of the chlorine-37 isotope, a smaller peak will be seen at m/z = 184, with an intensity of about one-third of the M⁺ peak.
-
Major Fragmentation: A common fragmentation pathway is the loss of the chlorine atom to form a stable benzyl cation, resulting in a prominent peak at m/z = 147. Further fragmentation of the tert-butyl group is also expected.[19][20]
Applications in Research and Drug Development
The unique structural features of 4-tert-butylbenzyl chloride make it a valuable intermediate in several synthetic applications.
Caption: Synthetic workflow of 4-tert-butylbenzyl chloride.
Synthesis of Antiallergic Drugs
4-tert-butylbenzyl chloride serves as a key starting material in the synthesis of various antiallergic medications.[2][21] For instance, it is used in the preparation of buclizine, an antihistamine used to treat various allergic conditions.[22] The tert-butyl group in the final drug molecule often plays a crucial role in binding to the target receptor, enhancing the drug's efficacy.
Acaricide Production
In the field of agrochemicals, 4-tert-butylbenzyl chloride is a precursor for the synthesis of pyridaben, a widely used acaricide and insecticide.[3][23] The 4-tert-butylbenzyl moiety is incorporated into the final pyridaben structure, contributing to its pesticidal activity.
Safety and Handling
4-tert-butylbenzyl chloride is a corrosive and lachrymatory substance that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][25]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals.[24]
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to form 4-tert-butylbenzyl alcohol and hydrochloric acid. Store under an inert atmosphere.[24]
Conclusion
4-tert-butylbenzyl chloride is a fundamentally important organic intermediate with a well-defined set of physical properties that are critical to its application in synthetic chemistry. Its utility in the pharmaceutical and agrochemical industries underscores the importance of a thorough understanding of its characteristics and safe handling procedures. The experimental protocols and contextual information provided in this guide are intended to support researchers and scientists in the effective and safe utilization of this versatile compound.
References
- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
- The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Crucial Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridaben (Ref: BAS 300l). (n.d.). University of Hertfordshire.
- Safety First: Handling 4-tert-Butylbenzyl Chloride in the Lab. (2025, November 8). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD.
- TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. (2019, February 12). Loba Chemie.
- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).
- 4-Tert-Butylbenzyl Chloride CAS 19692-45-6. (n.d.). MSPACE.PL.
- Abbé refractometer. (2025, March 17).
- Density Measurement and Density Standards. (n.d.). Reagecon.
- CN105601470A - Synthetic method of p-tert-butyl benzyl chloride. (n.d.). Google Patents.
- How an Abbe Refractometer Works: The Principle of Critical Angle. (n.d.). HINOTEK.
- Synthesis of anti-allergic drugs. (2020, February 4). SciSpace.
- Abbe Refractometer. (n.d.). Scribd.
- CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride. (n.d.). Google Patents.
- Benzyl chloride. (2021, November 7). Sciencemadness Wiki.
- ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). Ayalytical.
- Synthesis and degradation of pyridaben. (n.d.). ResearchGate.
- BENZYL CHLORIDE CAS N°: 100-44-7. (n.d.).
- Specialized test procedure—Procedure for density determination. (2017, June 5).
- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (2024, November 1). MaTestLab.
- Density Measurement: All You Need to Know. (n.d.). METTLER TOLEDO.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube.
- 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.
- Cas 19692-45-6,4-tert-Butylbenzyl chloride. (n.d.). lookchem.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. (2024, February 26). YouTube.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- Major mass spectral peaks 2,4,6-tri-t-butylbenzyl chloride and... (n.d.). ResearchGate.
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.). Google Patents.
- C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. (n.d.). doc brown.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]
- 4. mspace.pl [mspace.pl]
- 5. nbinno.com [nbinno.com]
- 6. 4-tert-Butylbenzyl chloride 99 19692-45-6 [sigmaaldrich.com]
- 7. Cas 19692-45-6,4-tert-Butylbenzyl chloride | lookchem [lookchem.com]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. hinotek.com [hinotek.com]
- 14. refractometer.pl [refractometer.pl]
- 15. 4-tert-Butylbenzyl chloride(19692-45-6) 1H NMR [m.chemicalbook.com]
- 16. 4-tert-Butylbenzyl chloride(19692-45-6) IR Spectrum [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. nbinno.com [nbinno.com]
- 22. CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride - Google Patents [patents.google.com]
- 23. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 24. fishersci.com [fishersci.com]
- 25. lobachemie.com [lobachemie.com]
alpha-Chloro-4-(tert-pentyl)toluene molecular weight and formula
An In-Depth Technical Guide to alpha-Chloro-4-(tert-pentyl)toluene
Introduction
This compound, systematically named 1-(chloromethyl)-4-(tert-pentyl)benzene, is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. As a substituted benzyl chloride, its chemical behavior is dominated by the reactive benzylic chloride moiety, which is further influenced by the bulky tert-pentyl group situated at the para position of the benzene ring. This functional arrangement makes it a valuable intermediate for the synthesis of more complex molecules, finding potential utility in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the tert-pentyl group imparts increased lipophilicity and steric bulk, which can be leveraged to tune the physicochemical properties of derivative compounds. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical compound are critical for its application in synthetic protocols. The molecular formula of this compound is C12H17Cl.[2][3][4][5] Its molecular weight is approximately 196.72 g/mol .[5] The compound is identifiable by its CAS Number: 28162-11-0.[2][3][4][5][6][7]
Core Physicochemical Data
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are based on predictive models.[5]
| Property | Value | Source |
| Molecular Formula | C12H17Cl | PubChem[4], Guidechem[2] |
| Molecular Weight | 196.72 g/mol | Sigma-Aldrich, ChemicalBook[5] |
| Monoisotopic Mass | 196.1018782 Da | PubChem[4], Guidechem[2] |
| CAS Number | 28162-11-0 | Sigma-Aldrich, ChemicalBook[6] |
| Predicted Boiling Point | 259.1 ± 9.0 °C | ChemicalBook[5] |
| Predicted Density | 0.982 ± 0.06 g/cm³ | ChemicalBook[5] |
| XLogP3-AA | 4.5 | PubChem[4] |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)CCl | Guidechem[2], PubChem[4] |
| InChI Key | GZSVKIJGGVPFGX-UHFFFAOYSA-N | Guidechem[2], PubChem[4] |
Molecular Structure
The structure of this compound features a toluene core with a chloro group on the methyl substituent (the alpha position) and a tert-pentyl (1,1-dimethylpropyl) group at the para position of the ring.
Caption: 2D structure of this compound.
Synthesis Methodologies
The synthesis of this compound is achieved via the selective chlorination of the benzylic methyl group of its precursor, 4-(tert-pentyl)toluene. Benzylic C-H bonds are susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. Modern synthetic chemistry has moved towards methods that avoid harsh conditions or heavy metals. A promising approach is the use of visible-light-mediated photochemistry.[8]
Proposed Protocol: Visible Light-Mediated Benzylic Chlorination
This protocol is adapted from established methodologies for the chlorination of substituted toluenes and represents a valid, metal-free alternative to traditional methods.[8] The causality for this choice rests on its high selectivity for the benzylic position, mild reaction conditions, and avoidance of toxic metal catalysts. The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the N-Cl bond in the chlorinating agent upon absorption of visible light.
Experimental Protocol:
-
Reactor Setup: To a 25 mL quartz reaction vessel equipped with a magnetic stir bar, add 4-(tert-pentyl)toluene (1.0 eq).
-
Reagent Addition: Add dichloromethane (DCM) as the solvent (approx. 0.5 M concentration relative to the substrate). Add N,N-dichloroacetamide (1.3 eq) as the chlorinating agent.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon, for 10-15 minutes to remove oxygen, which can quench radical reactions.
-
Photoreaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (450-460 nm). Irradiate the stirred mixture at room temperature for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.[1] The stability of the intermediate benzylic carbocation (in SN1 pathways) or the accessibility of the benzylic carbon (in SN2 pathways) makes this compound a versatile building block.
The bulky tert-pentyl group can exert steric hindrance, potentially influencing the reaction mechanism and rate compared to less substituted benzyl chlorides. This steric effect can be exploited to favor certain reaction outcomes or to modulate the properties of the final product.
Caption: General nucleophilic substitution pathway.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions. According to GHS classifications, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][4] It may also cause long-lasting harmful effects to aquatic life.[4]
GHS Hazard Information
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
| H413 | May cause long lasting harmful effects to aquatic life | Aquatic Chronic (Category 4) |
Source: ECHA C&L Inventory[4]
Handling and Precautionary Measures
All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]
| Precautionary Code | Measure |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P405 | Store locked up. |
Source: Guidechem[2]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[9] Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[9]
References
- CAS NO. 28162-11-0 | this compound. Local Pharma Guide. [Link]
- Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-.
- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS NO. 28162-11-0 | this compound | C12H17Cl [localpharmaguide.com]
- 4. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 28162-11-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 28162-11-0 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Technical Guide to the Solubility of α-Chloro-4-(tert-pentyl)toluene in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of α-chloro-4-(tert-pentyl)toluene. While specific quantitative solubility data for this compound is not extensively cataloged in the public domain, this document outlines the fundamental principles governing its solubility based on its molecular structure. It presents a detailed, self-validating experimental protocol for researchers, scientists, and drug development professionals to accurately quantify its solubility in a range of common laboratory solvents. The methodologies described herein are grounded in established scientific principles to ensure robust and reliable data generation, critical for applications ranging from reaction chemistry to formulation development.
Introduction: Understanding the Molecule
α-Chloro-4-(tert-pentyl)toluene is an organic compound characterized by a toluene core substituted with a tert-pentyl group at the para-position and a chloromethyl group at the alpha-position. Its structure dictates its physicochemical properties and, consequently, its solubility behavior.
-
Aromatic Core: The benzene ring provides a nonpolar, hydrophobic character.
-
tert-Pentyl Group: This bulky, saturated alkyl group significantly enhances the lipophilicity (fat-solubility) and nonpolar nature of the molecule.
-
Chloromethyl (Benzylic Chloride) Group: The C-Cl bond introduces a degree of polarity due to the electronegativity difference between carbon and chlorine. However, this localized dipole is situated on a largely nonpolar scaffold.
The overall character of α-chloro-4-(tert-pentyl)toluene is predominantly nonpolar and lipophilic. It lacks hydrogen bond donor or acceptor capabilities, a critical factor influencing its interaction with protic solvents.
Theoretical Principles and Predicted Solubility Profile
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). Given the large, nonpolar surface area of α-chloro-4-(tert-pentyl)toluene, it is expected to exhibit high solubility in these solvents. The dissolution process is entropically and enthalpically favorable as the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent are of a similar nature and magnitude.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have O-H or N-H bonds. While the polar chloromethyl group can engage in dipole-dipole interactions with these solvents, the dominant nonpolar character of the molecule suggests that solubility will be moderate to high. Solvents like dichloromethane are particularly effective due to their ability to solvate a wide range of organic compounds.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. For α-chloro-4-(tert-pentyl)toluene to dissolve, it must disrupt these powerful solvent-solvent interactions. Since the solute cannot form hydrogen bonds itself, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions. Consequently, the solubility is expected to be very low in highly polar protic solvents like water and sparingly soluble in lower alcohols like methanol and ethanol.
Table 1: Predicted Qualitative Solubility of α-Chloro-4-(tert-pentyl)toluene
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Good balance of polarity to interact with the C-Cl bond while being able to solvate the large nonpolar structure. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | Higher polarity and weaker dispersion forces compared to DCM may lead to reduced solubility. |
| Polar Protic | Ethanol, Isopropanol | Sparingly Soluble | The alkyl chain of the alcohol can interact with the solute, but the hydrogen bonding network reduces overall compatibility. |
| Polar Protic | Methanol, Water | Very Low to Insoluble | Strong hydrogen bonding networks in the solvent are difficult for the nonpolar solute to disrupt. |
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, step-by-step protocol for the quantitative determination of solubility. The method is based on the equilibrium shake-flask method, a gold standard technique recommended by organizations like the OECD. This protocol is designed to be self-validating through the inclusion of equilibration checks and precise analytical quantification.
Materials and Reagents
-
α-Chloro-4-(tert-pentyl)toluene (solute)
-
Selected solvents (HPLC or analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Step-by-Step Methodology
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) for at least 24 hours.
-
Addition of Excess Solute: Add an excess amount of α-chloro-4-(tert-pentyl)toluene to a vial containing a known volume or mass of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a minimum of 24 hours.
-
Expert Insight: 24 hours is a typical starting point. For viscous solvents or compounds that are slow to dissolve, longer equilibration times (48-72 hours) may be necessary. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points. This is a key step for a self-validating system.
-
-
Phase Separation: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Centrifugation can be used to accelerate this process.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial.
-
Trustworthiness Check: The filtration step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first portion of the filtrate is good practice.
-
-
Sample Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC/GC analysis) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of the solute is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Visualization of the Experimental Workflow
Caption: Workflow for quantitative solubility determination.
Data Presentation and Practical Implications
The experimentally determined solubility data should be presented in a clear, tabular format.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Toluene | 25 | Experimental Value | Calculated Value | GC-FID |
| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Ethanol | 25 | Experimental Value | Calculated Value | GC-FID |
| Water | 25 | Experimental Value | Calculated Value | HPLC-UV |
Understanding the solubility of α-chloro-4-(tert-pentyl)toluene is paramount for its practical application:
-
Reaction Chemistry: The choice of solvent is critical for synthetic reactions. A solvent in which the compound is highly soluble will ensure a homogeneous reaction mixture, which can lead to faster reaction rates and fewer side products compared to a heterogeneous system.
-
Purification: Solubility data is essential for developing purification strategies such as recrystallization. A suitable recrystallization solvent system is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.
-
Formulation and Drug Development: In a pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter that influences its bioavailability and the choice of delivery vehicle. Poor solubility in aqueous media is a common challenge that must be overcome.
Conclusion
While a definitive, pre-existing database for the solubility of α-chloro-4-(tert-pentyl)toluene is elusive, a robust prediction of its behavior can be made based on its molecular structure. It is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents. This guide provides the necessary theoretical foundation and a detailed, trustworthy experimental protocol to empower researchers to determine precise quantitative solubility values. Adherence to this systematic approach will yield reliable data essential for informed decision-making in synthesis, purification, and formulation development.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
An In-depth Technical Guide to the Spectral Analysis of α-Chloro-4-(tert-pentyl)toluene
Molecular Structure and Predicted Spectroscopic Behavior
α-Chloro-4-(tert-pentyl)toluene, with the chemical formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol , possesses a distinct molecular architecture that dictates its interaction with various spectroscopic techniques.[1][2] The presence of a para-substituted benzene ring, a benzylic chloride, and a bulky tert-pentyl group gives rise to a unique set of spectral fingerprints.
Molecular Structure:
Caption: Molecular structure of α-chloro-4-(tert-pentyl)toluene.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum is anticipated to be highly informative, with distinct signals for the aromatic, benzylic, and tert-pentyl protons. The chemical shifts are predicted based on the electronic environment of the protons.
Expected ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha, Hb) | 7.2 - 7.4 | Doublet of doublets (or two doublets) | 4H | The protons on the benzene ring will be split by each other, appearing as two distinct doublets due to the para-substitution pattern. |
| Benzylic (Hc) | ~4.5 | Singlet | 2H | The methylene protons adjacent to the chlorine and the aromatic ring are deshielded and will appear as a singlet. |
| Ethyl -CH₂- (Hd) | ~1.6 | Quartet | 2H | These protons are split by the adjacent methyl group protons. |
| tert-Pentyl -CH₃ (He) | ~1.2 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and will appear as a singlet. |
| Ethyl -CH₃ (Hf) | ~0.6 | Triplet | 3H | These protons are split by the adjacent methylene group protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of α-chloro-4-(tert-pentyl)toluene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Quaternary Aromatic (C-Cl) | ~138 | Deshielded due to attachment to the chloromethyl group. |
| Quaternary Aromatic (C-tert-pentyl) | ~148 | Deshielded due to attachment to the tert-pentyl group. |
| Aromatic CH | 128 - 130 | Typical range for aromatic carbons. |
| Benzylic CH₂Cl | ~46 | Carbon attached to chlorine is significantly deshielded. |
| Quaternary tert-Pentyl | ~38 | |
| Ethyl -CH₂- | ~32 | |
| tert-Pentyl -CH₃ | ~28 | |
| Ethyl -CH₃ | ~9 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will reveal the presence of key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1610, 1510, 1450 | C=C stretch | Aromatic Ring |
| 1270-1230 | C-H wag | -CH₂Cl |
| 850-800 | C-H bend | Para-disubstituted benzene |
| 700-600 | C-Cl stretch | Alkyl Halide |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy.
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) is expected to cause fragmentation of the molecule, providing valuable structural information.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the intact molecule, should be observable. The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) will be a key diagnostic feature.
-
Loss of Chlorine: A fragment at m/z = 161 ([M-Cl]⁺) is expected due to the loss of the chlorine atom, forming a stable benzylic carbocation.
-
Benzylic Cleavage: The most abundant peak (base peak) is predicted to be at m/z = 125, resulting from the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, with the charge retained on the substituted benzyl fragment.
-
Loss of Ethyl Group: A fragment corresponding to the loss of an ethyl group (C₂H₅) from the tert-pentyl substituent, leading to a peak at m/z = 167.
-
Tropylium Ion: A peak at m/z = 91, characteristic of many benzyl-containing compounds, corresponding to the tropylium ion, may also be present.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral features of α-chloro-4-(tert-pentyl)toluene. The provided methodologies and expected data serve as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The structural insights gleaned from a combined analysis of NMR, IR, and MS data are essential for confirming the identity and purity of the target molecule.
References
- PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]
- Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- NIST WebBook. Benzene, 1-(chloromethyl)-4-methyl-. [Link]
- Google Patents. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
- NIST WebBook. Benzene, 1-chloro-4-(chloromethyl)-. [Link]
- NIST WebBook. Benzene, 1-(chloromethyl)-4-methyl-. [Link]
- National Institutes of Health. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]
- ResearchGate. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
An In-depth Technical Guide to alpha-Chloro-4-(tert-pentyl)toluene: Synthesis, Reactivity, and Applications in Modern Chemistry
This guide provides an in-depth technical exploration of alpha-Chloro-4-(tert-pentyl)toluene, a versatile substituted benzyl chloride intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's fundamental properties, synthesis strategies, chemical reactivity, and potential applications, grounding all information in established scientific principles and methodologies.
Nomenclature and Identification
Clarity in chemical communication is paramount. This compound is known by several names across commercial and academic spheres. Establishing a clear understanding of its nomenclature is the first step in harnessing its synthetic potential.
The compound's structure consists of a toluene molecule chlorinated at the alpha (or benzylic) carbon of the methyl group and substituted with a tert-pentyl (also known as tert-amyl) group at the para (4) position of the benzene ring.
Common Synonyms and Identifiers:
-
IUPAC Name: 1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene[1]
-
Systematic Name: Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-[2]
-
Other Synonyms: p-t-Amyl Benzyl Chloride, 4-(tert-pentyl)benzyl chloride, 1-(chloromethyl)-4-(tert-pentyl)benzene, Benzene, 1-(chloromethyl)-4-(1,1-dimethylpropyl)-[3][5]
Physicochemical Properties
Understanding the physical and chemical properties of a synthetic intermediate is critical for experimental design, process scale-up, and ensuring safe handling. The data presented below has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇Cl | [1][2][3] |
| Molecular Weight | 196.72 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 259.1 °C at 760 mmHg | [1][6] |
| Density | 0.982 g/cm³ | [1] |
| PubChem CID | 141400 | [1] |
| InChI Key | GZSVKIJGGVPFGX-UHFFFAOYSA-N | [1] |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)CCl | [2] |
Synthesis Strategies: A Tale of Two Pathways
The synthesis of this compound primarily relies on introducing a chloromethyl group onto the pre-formed tert-pentylbenzene scaffold or by chlorinating the benzylic position of 4-(tert-pentyl)toluene. The choice of method depends on starting material availability, desired purity, and scalability.
Pathway 1: Free-Radical Chlorination of 4-(tert-pentyl)toluene
This classic approach selectively targets the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[4] The reaction is typically initiated by ultraviolet (UV) light, which provides the energy for the homolytic cleavage of molecular chlorine (Cl₂).[4]
Mechanism: The reaction proceeds via a well-understood free-radical chain mechanism.[7]
-
Initiation: UV light cleaves a chlorine molecule into two highly reactive chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-(tert-pentyl)toluene. This step is highly favored at the benzylic position because the resulting benzyl radical is stabilized by the adjacent aromatic ring. This radical then reacts with another Cl₂ molecule to form the desired product and a new chlorine radical, which continues the chain.[4]
-
Termination: The chain reaction ceases when two radicals combine.[7]
Caption: Free-Radical Chlorination Mechanism.
Causality and Control: The primary challenge in this method is preventing over-chlorination, which can lead to the formation of di- and tri-chlorinated byproducts.[4] Reaction conditions such as temperature, reaction time, and the molar ratio of chlorine to the toluene derivative must be meticulously controlled to favor monosubstitution. The reaction is often performed in non-polar solvents that do not complex with the chlorine radical, thereby maintaining its reactivity.[8]
Pathway 2: Blanc Chloromethylation of tert-pentylbenzene
The Blanc reaction is a powerful electrophilic aromatic substitution method for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring.[9][10] It utilizes formaldehyde and hydrogen chloride with a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[9][11]
Mechanism: The reaction proceeds by the formation of a potent electrophile from formaldehyde and HCl under acidic, catalyzed conditions.
-
The formaldehyde carbonyl is protonated by the acid, making the carbon highly electrophilic.
-
This electrophile is attacked by the π-electrons of the tert-pentylbenzene ring. The bulky tert-pentyl group is an ortho-, para-director, but for steric reasons, substitution occurs predominantly at the para position.
-
The resulting benzyl alcohol is rapidly converted to the corresponding benzyl chloride by HCl under the reaction conditions.[12]
Experimental Protocol: Synthesis via Blanc Chloromethylation This protocol is adapted from established procedures for similar substrates, such as the synthesis of 4-tert-butylbenzyl chloride.[13]
Materials:
-
tert-pentylbenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Formic Acid
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, but recommended for enhancing reactivity)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine tert-pentylbenzene (1.0 eq), paraformaldehyde (1.2 eq), and formic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Reagent Addition: While stirring vigorously, slowly bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 60-70°C using a water bath and maintain this temperature for 10-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for Blanc Chloromethylation.
Reactivity and Synthetic Applications
The synthetic utility of this compound is derived from the high reactivity of the benzylic chloride functional group. The chlorine atom is an excellent leaving group, and the adjacent benzene ring stabilizes both the transition state in Sₙ2 reactions and the carbocation intermediate in Sₙ1 reactions.[2][14] This dual reactivity makes it a versatile building block.
Key Reactions:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, thiols, cyanides) to introduce the 4-(tert-pentyl)benzyl group. This is fundamental for building more complex molecules. For instance, reaction with sodium cyanide yields the corresponding benzyl cyanide, a precursor to phenylacetic acid derivatives used in pharmaceuticals.[1]
-
Protecting Group Chemistry: The 4-(tert-pentyl)benzyl group can be used as a protecting group for alcohols and carboxylic acids, forming stable ethers and esters, respectively.[1][15]
-
Grignard Reagent Formation: Reaction with metallic magnesium yields the corresponding Grignard reagent, a powerful tool for forming new carbon-carbon bonds.[1][15]
Applications in Drug Development: While specific, publicly documented applications of this exact molecule are sparse, its close structural analog, 4-tert-butylbenzyl chloride, serves as a key intermediate in the synthesis of several therapeutic agents.[6] By analogy, this compound is a highly valuable precursor for:
-
Antiallergic Drugs: Used to construct the molecular scaffolds of medications for managing allergic conditions.[6]
-
Analgesics: Employed in the synthesis of compounds targeting pain pathways, such as vanilloid receptor agonists.[6]
-
Quaternary Ammonium Salts: Alkylation of tertiary amines with this compound forms quaternary ammonium salts, which have applications as surfactants and antimicrobial agents.[1]
The bulky tert-pentyl group can impart increased lipophilicity to a target molecule, potentially influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive building block for medicinal chemists seeking to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Safety and Handling
This compound, like other benzyl chlorides, is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazard Classification: It is classified as a corrosive liquid.[5]
-
Health Hazards: It is a lachrymator (tear-inducing agent) and is irritating to the skin, eyes, and respiratory system.[1] Upon contact with moisture, such as on mucous membranes, it can hydrolyze to form hydrochloric acid, causing chemical burns.[1][15]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like bases and strong oxidizing agents. The container should be tightly closed to prevent moisture ingress and hydrolysis.[2]
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its synthesis, whether through free-radical chlorination or Blanc chloromethylation, allows for its efficient production. Its versatile reactivity as a benzylic chloride enables its use as a key building block for complex molecular architectures. As with all reactive chemical agents, adherence to strict safety protocols is essential for its handling and application. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
- American Elements. (n.d.). 1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene.
- Local Pharma Guide. (n.d.). CAS NO. 28162-11-0 | this compound.
- Wikipedia. (n.d.). Benzyl chloride.
- Wikipedia. (n.d.). Blanc chloromethylation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis.
- Cambridge University Press. (n.d.). Blanc chloromethylation.
- Oakwood Chemical. (n.d.). 1-(Chloromethyl)-4-(tert-pentyl)benzene.
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane.
- ResearchGate. (1998). (PDF) Free Radical Chlorinations in Halogenated Solvents: Are There Any Solvents Which Are Truly Noncomplexing?.
- Chemguide. (n.d.). free radical substitution in the methylbenzene and chlorine reaction.
Sources
- 1. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: α-Chloro-4-(tert-pentyl)toluene in Organic Synthesis
Introduction: The Strategic Value of Substituted Benzyl Halides
In the landscape of modern organic synthesis, substituted benzyl chlorides are indispensable intermediates.[1] Their utility stems from the unique reactivity of the benzylic carbon, which is activated by the adjacent aromatic ring. This activation facilitates a range of transformations, primarily nucleophilic substitutions, making these compounds powerful tools for constructing complex molecular architectures.[2] Among these, α-Chloro-4-(tert-pentyl)toluene (also known as 1-(chloromethyl)-4-(tert-pentyl)benzene) emerges as a particularly valuable building block. Its structure combines the reactive chloromethyl group with a bulky, lipophilic tert-pentyl moiety, a feature often sought in medicinal chemistry to enhance membrane permeability and target engagement.
This guide provides an in-depth exploration of the synthesis and application of α-Chloro-4-(tert-pentyl)toluene, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| CAS Number | 28162-11-0 | [3][4] |
| Molecular Formula | C₁₂H₁₇Cl | [3] |
| Molecular Weight | 196.72 g/mol | [5][6] |
| Boiling Point | 259.1°C at 760 mmHg | [6][7] |
| Density | ~0.982 g/cm³ (Predicted) | [6] |
| Synonyms | 1-(chloromethyl)-4-(tert-pentyl)benzene, p-t-Amylbenzyl chloride | [5][6] |
Safety and Handling:
α-Chloro-4-(tert-pentyl)toluene is a reactive alkylating agent and shares hazards common to benzyl chlorides.[8] It is classified as a corrosive substance and is a lachrymator.
-
Exposure Controls: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3]
-
Incompatibilities: Avoid contact with water, moisture, strong bases, and oxidizing agents. The compound can slowly hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrochloric acid, leading to corrosive conditions.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water.[3] If inhaled, move the person to fresh air.[3] Seek immediate medical attention for any significant exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3]
Synthesis of α-Chloro-4-(tert-pentyl)toluene: A Two-Stage Approach
The synthesis of the title compound is logically approached in two distinct stages: first, the introduction of the tert-pentyl group onto the toluene ring, followed by the selective chlorination of the benzylic methyl group.
Stage 1: Synthesis of 4-(tert-pentyl)toluene via Friedel-Crafts Alkylation
The most common method for attaching an alkyl group to an aromatic ring is the Friedel-Crafts alkylation.[9] This reaction involves the generation of a carbocation from an alkyl halide or alcohol, which then acts as an electrophile in an electrophilic aromatic substitution. To synthesize the precursor, 4-(tert-pentyl)toluene, toluene is alkylated with a tert-pentylating agent like 2-chloro-2-methylbutane or tert-amyl alcohol in the presence of a Lewis acid catalyst.[10][11] The bulky tert-pentyl group predominantly directs the substitution to the para position due to steric hindrance, leading to the desired product with high selectivity.[10]
Protocol 1: Friedel-Crafts Alkylation of Toluene
Objective: To synthesize 4-(tert-pentyl)toluene.
Materials:
-
Toluene (anhydrous)
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with anhydrous toluene and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Caution: The addition is exothermic.
-
In the dropping funnel, prepare a solution of tert-amyl alcohol in anhydrous dichloromethane.
-
Add the tert-amyl alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, slowly quench the reaction by carefully pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-(tert-pentyl)toluene.
Stage 2: Selective Side-Chain Chlorination
With the precursor in hand, the next critical step is the selective chlorination of the benzylic methyl group. It is crucial to employ conditions that favor a free-radical mechanism, as an electrophilic mechanism would result in undesired chlorination of the aromatic ring.[2] Free-radical halogenation is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[2][12] This process selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzyl radical.[2][13]
Protocol 2: Free-Radical Chlorination of 4-(tert-pentyl)toluene
Objective: To synthesize α-Chloro-4-(tert-pentyl)toluene.
Materials:
-
4-(tert-pentyl)toluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Benzene
-
Saturated sodium sulfite solution (Na₂SO₃)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(tert-pentyl)toluene, N-chlorosuccinimide, and a catalytic amount of benzoyl peroxide.
-
Add carbon tetrachloride as the solvent.
-
Heat the mixture to reflux (approx. 77°C for CCl₄). For photochemical initiation, the reaction can be run at a lower temperature while irradiating with a UV lamp.
-
Monitor the reaction by GC or TLC. The reaction is typically complete within 2-6 hours. The solid succinimide byproduct will float to the surface upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium sulfite solution to remove any remaining chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by rotary evaporation.
-
The resulting crude α-Chloro-4-(tert-pentyl)toluene is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of α-Chloro-4-(tert-pentyl)toluene.
Application as a Key Synthetic Intermediate
The primary utility of α-Chloro-4-(tert-pentyl)toluene lies in its function as a potent electrophile for introducing the 4-(tert-pentyl)benzyl group into a target molecule.[1] The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
Application Showcase: Synthesis of an Amorolfine Precursor
A prominent application of this intermediate is in the synthesis of pharmaceuticals. For example, the core structure of the antifungal drug Amorolfine features a 4-(tert-pentyl)phenyl moiety.[14] While multiple synthetic routes to Amorolfine exist, many rely on building blocks that incorporate this key structural feature.[15][16][17] α-Chloro-4-(tert-pentyl)toluene is an ideal starting material for this purpose. It can be converted into a Grignard reagent for subsequent coupling reactions or used directly to alkylate a nucleophile, such as an amine or an enolate.
The following protocol illustrates a general nucleophilic substitution, a fundamental reaction type for this intermediate.
Protocol 3: Nucleophilic Substitution via Grignard Reagent Formation
Objective: To form a new C-C bond using α-Chloro-4-(tert-pentyl)toluene.
Materials:
-
α-Chloro-4-(tert-pentyl)toluene
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
An electrophile (e.g., a ketone like acetone, or an aldehyde)
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.
-
Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction if necessary.
-
Dissolve α-Chloro-4-(tert-pentyl)toluene in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the chloride solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and heat generation. If not, gentle warming may be required.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent: 4-(tert-pentyl)benzylmagnesium chloride.
-
Cool the Grignard solution to 0°C.
-
Dissolve the chosen electrophile (e.g., acetone) in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the resulting alcohol product by column chromatography.
Diagram 2: General Reactivity Pathway
Caption: Nucleophilic substitution using the title compound.
Conclusion
α-Chloro-4-(tert-pentyl)toluene is a highly versatile and strategic intermediate in organic synthesis. Its facile, two-step preparation from commodity starting materials, combined with the predictable reactivity of its benzylic chloride group, makes it an invaluable tool for introducing the bulky and lipophilic 4-(tert-pentyl)benzyl moiety. For researchers in pharmaceutical development and fine chemical synthesis, a mastery of its preparation and application opens a direct and efficient pathway to a wide range of complex target molecules.
References
- Wikipedia. (n.d.). Benzyl chloride.
- Prakash Chemicals International. (2022, August 12). The Utility of Benzyl Chloride: Key Industrial Insights.
- Local Pharma Guide. (n.d.). CAS NO. 28162-11-0 | alpha-Chloro-4-(tert-pentyl)toluene.
- Google Patents. (n.d.). Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt.
- Taylor & Francis Online. (n.d.). Benzyl chloride – Knowledge and References.
- Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
- OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
- ResearchGate. (n.d.). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
- The Friedel-Crafts Reaction. (2014, February 27).
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Google Patents. (n.d.). CN102887872A - Method for preparing amorolfine hydrochloride.
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- Google Patents. (n.d.). CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
- ResearchGate. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
- Semantic Scholar. (n.d.). Synthesis of Antifungal Drug Amorolfine Hydrochloride.
- New Drug Approvals. (2021, December 1). AMOROLFINE.
- ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst.
- Chemistry Stack Exchange. (2017, February 28). Side chain chlorination of substituted toluene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 28162-11-0 [chemicalbook.com]
- 5. CAS NO. 28162-11-0 | this compound | C12H17Cl [localpharmaguide.com]
- 6. 28162-11-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride [quickcompany.in]
- 16. CN102887872A - Method for preparing amorolfine hydrochloride - Google Patents [patents.google.com]
- 17. Synthesis of Antifungal Drug Amorolfine Hydrochloride | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Use of 4-tert-Pentylbenzyl Chloride in Friedel-Crafts Alkylation
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 4-tert-pentylbenzyl chloride in Friedel-Crafts alkylation reactions. This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into optimizing experimental parameters, and presents detailed, step-by-step protocols for laboratory-scale synthesis. By explaining the causality behind procedural choices, from catalyst selection to reaction work-up, this guide aims to empower scientists to leverage this versatile reagent for the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science discovery.
Introduction: The Significance of the 4-tert-Pentylbenzyl Moiety
4-tert-Pentylbenzyl chloride is a valuable electrophilic intermediate in organic synthesis. Its utility lies in its ability to introduce the bulky and lipophilic 4-tert-pentylphenyl group onto a variety of nucleophilic substrates. This structural motif is of particular interest in drug development, where the tert-pentyl group (also known as the tert-amyl group) can enhance a molecule's affinity for biological targets, improve its pharmacokinetic profile, and modulate its solubility.
The Friedel-Crafts reaction, a cornerstone of C-C bond formation, serves as the primary method for attaching this moiety to aromatic and heteroaromatic rings.[1][2] Unlike simple alkyl halides, the benzylic nature of the chloride in 4-tert-pentylbenzyl chloride leads to the formation of a resonance-stabilized carbocation, facilitating alkylation under relatively mild conditions and minimizing the risk of skeletal rearrangements that can plague reactions with other alkyl halides.[3][4] The applications for molecules derived from this intermediate are broad, paralleling those of its close analog, 4-tert-butylbenzyl chloride, which is a known building block for antiallergic drugs, analgesics, and agrochemicals.[5][6]
Reaction Mechanism and Theoretical Framework
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction. The process is initiated by a Lewis acid catalyst, which facilitates the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[7]
Step 1: Generation of the Benzylic Carbocation The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of 4-tert-pentylbenzyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized secondary benzylic carbocation and a complex anion (e.g., AlCl₄⁻).[2][4] The stability of this carbocation is crucial, as it prevents the undesirable rearrangement reactions often seen with primary alkyl halides.[3]
Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electrons of the aromatic substrate (the nucleophile) attack the benzylic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] This is typically the rate-determining step of the reaction.[4]
Step 3: Deprotonation and Regeneration of Aromaticity The Lewis acid complex anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final alkylated product and regenerating the Lewis acid catalyst along with HCl.[2]
Caption: Fig. 1: Mechanism of Friedel-Crafts Alkylation.
Experimental Design: Causality Behind Key Choices
The success of a Friedel-Crafts alkylation hinges on the careful selection of catalysts, substrates, solvents, and reaction conditions. Each choice has a direct impact on reaction efficiency, selectivity, and the prevention of common side reactions.
Catalyst Selection: The choice of Lewis acid catalyst is critical and dictates the reactivity of the system.[9] Strong Lewis acids like AlCl₃ are highly effective but can promote side reactions, most notably polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[3][7] For sensitive substrates or when mono-alkylation is desired, milder catalysts are preferable.
| Catalyst | Relative Strength | Typical Use & Rationale | Stoichiometry |
| AlCl₃ | Very Strong | Highly reactive systems; can be used catalytically but often requires stoichiometric amounts if the product complexes with it.[1] | Catalytic (0.1 eq) to Stoichiometric (1.1 eq) |
| FeCl₃ | Strong | A common, less moisture-sensitive alternative to AlCl₃. Effective for many alkylations and is often more economical.[8] | Catalytic (0.1-0.3 eq) |
| TiCl₄, SnCl₄ | Moderate | Used for moderately activated or sensitive substrates where stronger acids might cause decomposition.[10][11] | Catalytic to Stoichiometric |
| ZnCl₂ | Mild | Suitable for highly activated aromatic rings (e.g., phenols, anilines) where strong acids are too aggressive. | Stoichiometric |
| Solid Acids | Variable | Environmentally benign alternatives like zeolites or sulfated zirconia.[12] Offer easier separation but may require higher temperatures. | Catalytic |
Substrate Scope and Limitations:
-
Nucleophile: The reaction works best with electron-rich (activated) aromatic rings such as toluene, xylenes, phenols, and anisoles.
-
Limitations: Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, or -C(O)R.[7] Additionally, substrates with basic amine groups (-NH₂, -NHR) are unsuitable as they form complexes with the Lewis acid catalyst, deactivating the ring.[13]
Solvent and Temperature Control:
-
Solvents: An inert solvent that can dissolve the reactants and does not participate in the reaction is ideal. Dichloromethane (DCM) and carbon disulfide (CS₂) are common choices. For less reactive substrates, nitrobenzene can be used, although it is deactivating. In many cases, an excess of the liquid aromatic substrate can serve as both the reactant and the solvent.[12]
-
Temperature: Reactions are often initiated at low temperatures (0 °C) to control the initial exothermic reaction and are then allowed to warm to room temperature or heated to drive the reaction to completion. Low temperatures can help suppress polyalkylation.
Laboratory Protocols
Safety Preamble: 4-tert-Pentylbenzyl chloride, like other benzyl chlorides, is expected to be a lachrymator and corrosive, causing severe skin burns and eye damage.[14] All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[15][16] Anhydrous conditions are crucial as Lewis acid catalysts react violently with water.
Protocol 1: Mono-Alkylation of Toluene with 4-tert-Pentylbenzyl Chloride
This protocol details the synthesis of 1-methyl-4-(4-tert-pentylbenzyl)benzene, a representative procedure for alkylating a simple aromatic hydrocarbon.
Materials:
-
4-tert-Pentylbenzyl chloride
-
Toluene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Fig. 2: Experimental Workflow for Alkylation.
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add toluene (1.2 equivalents) and anhydrous DCM (2 mL per mmol of limiting reagent).
-
Catalyst Addition: Cool the solution to 0 °C in an ice-water bath. Under a nitrogen atmosphere, carefully add anhydrous AlCl₃ (0.3 equivalents) portion-wise, allowing the temperature to remain below 5 °C.
-
Reagent Addition: Dissolve 4-tert-pentylbenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the cooled reaction mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of a Phenolic Derivative for Drug Discovery
This protocol describes the alkylation of 4-methoxyphenol, demonstrating the synthesis of a potential precursor for a bioactive molecule. The electron-donating methoxy group makes the phenol ring highly activated, necessitating a milder catalyst.
Materials:
-
4-tert-Pentylbenzyl chloride
-
4-Methoxyphenol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.5 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add anhydrous ZnCl₂ (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Reagent Addition: Add a solution of 4-tert-pentylbenzyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 40 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture. Separate the organic layer.
-
Washing: Wash the organic layer with 1 M NaOH to remove unreacted phenol, followed by 1 M HCl, and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the desired substituted phenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst (hydrolyzed); Deactivated substrate; Insufficient temperature/time. | Use fresh, anhydrous Lewis acid. Ensure substrate is suitable.[13] Increase reaction time or temperature moderately. |
| Polyalkylation | Product is more reactive than starting material; Strong catalyst; High temperature. | Use a large excess of the aromatic substrate.[7] Switch to a milder catalyst (e.g., FeCl₃ instead of AlCl₃). Run the reaction at a lower temperature. |
| Charring/Decomposition | Catalyst is too strong for the substrate; Reaction temperature is too high. | Use a milder Lewis acid (e.g., ZnCl₂). Maintain strict temperature control, especially during initial addition. |
| Isomer Formation | (Less common with benzylic halides) Possible minor electronic or steric effects. | Optimize catalyst and temperature to favor the desired isomer (often the para-product due to sterics). |
Conclusion
4-tert-Pentylbenzyl chloride is a highly effective reagent for introducing a sterically significant and lipophilic moiety onto aromatic scaffolds via the Friedel-Crafts alkylation reaction. A thorough understanding of the reaction mechanism and the influence of key parameters—catalyst, substrate, and conditions—is essential for achieving high yields and selectivities. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and chemical synthesis to successfully employ this versatile building block in the creation of novel and complex molecules. Adherence to strict safety protocols is paramount when handling this class of reagents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). Safety First: Handling 4-tert-Butylbenzyl Chloride in the Lab.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Sigma-Aldrich. (2025, August 14). Benzyl chloride Safety Data Sheet.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Anonymous. (2014, February 27). The Friedel-Crafts Reaction.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- CymitQuimica. (2023, July 5). 4-(tert-Butyl)phenacyl chloride Safety Data Sheet.
- Thermo Fisher Scientific. (2010, October 22). 4-tert-Butylbenzyl chloride Safety Data Sheet.
- Li, L. (2011). Method for synthesizing 4-tert-butyl benzyl chloride. Google Patents.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- University of Michigan-Dearborn. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Fisher Scientific. (2021, December 24). 4-tert-Butylbenzoyl chloride Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of 4-tert-Butylbenzyl Chloride: From Synthesis to Application.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Ramachandran, P. V., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Publishing.
- Yadav, G. D., & Lande, S. V. (2025, August 7). Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia. ResearchGate.
- BenchChem. (n.d.). The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Developm.
- Al-Zoubi, R. M., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of α-Chloro-4-(tert-pentyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of a Substituted Benzylic Halide
α-Chloro-4-(tert-pentyl)toluene, a substituted benzylic halide, is a key intermediate in organic synthesis, offering a reactive handle for the introduction of diverse functional groups. Its structure, featuring a chlorine atom at the benzylic position and a bulky tert-pentyl group in the para position, presents a fascinating case study in the principles of nucleophilic substitution. The benzylic position is inherently activated towards substitution due to the ability of the adjacent aromatic ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 pathway.[1] The electron-donating nature of the para-tert-pentyl group further influences this reactivity, enhancing the rate of carbocation formation and thus making the S(_N)1 pathway particularly accessible under appropriate conditions.
This guide provides a comprehensive overview of the mechanistic dichotomy (S(_N)1 vs. S(_N)2) in the nucleophilic substitution reactions of α-chloro-4-(tert-pentyl)toluene. We present detailed, field-proven protocols for reactions with a range of nucleophiles, elucidating how the choice of reactants, solvents, and temperature can be strategically employed to favor a desired reaction pathway and achieve high yields of the target products.
Mechanistic Considerations: A Tale of Two Pathways
The nucleophilic substitution of α-chloro-4-(tert-pentyl)toluene can proceed via two distinct mechanisms: the single-step bimolecular (S(_N)2) pathway and the two-step unimolecular (S(_N)1) pathway. The operative mechanism is a direct consequence of the reaction conditions.
-
S(_N)2 Pathway: This mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
S(_N)1 Pathway: This mechanism is favored by weak, neutral nucleophiles in polar protic solvents. The first and rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. The para-tert-pentyl group, being electron-donating, further stabilizes this carbocation. The planar carbocation is then attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.
The interplay between these two pathways is a central theme in the synthetic applications of this versatile molecule.
Visualizing the Mechanistic Choice
Caption: Factors influencing the nucleophilic substitution pathway.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.
Protocol 1: S(_N)2 Reaction with Sodium Methoxide
This protocol details the synthesis of 4-(tert-pentyl)benzyl methyl ether, a classic example of an S(_N)2 reaction with a strong nucleophile in a suitable solvent.
Materials:
-
α-Chloro-4-(tert-pentyl)toluene
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol (40 mL).
-
Addition of Substrate: To the stirred solution, add α-chloro-4-(tert-pentyl)toluene (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully remove the methanol using a rotary evaporator.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-(tert-pentyl)benzyl methyl ether.
Data Summary Table:
| Parameter | Value |
| Reactant Ratio | 1.2 eq. NaOMe : 1.0 eq. Substrate |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (~65°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >85% |
| Analytical Methods | TLC, GC-MS, ¹H NMR, ¹³C NMR |
Protocol 2: S(_N)1 Solvolysis in Aqueous Ethanol
This protocol describes the solvolysis of α-chloro-4-(tert-pentyl)toluene in aqueous ethanol, a classic S(_N)1 reaction where the solvent acts as the nucleophile.
Materials:
-
α-Chloro-4-(tert-pentyl)toluene
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a 1:1 (v/v) solution of ethanol and water (50 mL). Add α-chloro-4-(tert-pentyl)toluene (1.0 equivalent) to this solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) with stirring for 8-12 hours.
-
Monitoring: The progress of the reaction can be monitored by the precipitation of the less soluble product or by TLC/GC-MS analysis of aliquots.
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting product, a mixture of 4-(tert-pentyl)benzyl ethyl ether and 4-(tert-pentyl)benzyl alcohol, can be purified and separated by column chromatography.
Data Summary Table:
| Parameter | Value |
| Nucleophile | Ethanol/Water (Solvent) |
| Solvent | 50% Aqueous Ethanol |
| Temperature | Reflux (~80-85°C) |
| Reaction Time | 8-12 hours |
| Expected Products | 4-(tert-pentyl)benzyl ethyl ether and 4-(tert-pentyl)benzyl alcohol |
| Analytical Methods | TLC, GC-MS, ¹H NMR, ¹³C NMR |
Workflow Visualization
Caption: Experimental workflows for S(_N)2 and S(_N)1 reactions.
Safety and Handling
α-Chloro-4-(tert-pentyl)toluene is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[2]
Troubleshooting and Expert Insights
-
Incomplete Reactions: If monitoring indicates a stalled reaction, consider extending the reaction time or, in the case of the S(_N)2 reaction, adding a catalytic amount of sodium iodide to facilitate the reaction via the more reactive iodo intermediate (Finkelstein reaction).
-
Side Reactions: In S(_N)1 reactions, elimination (E1) can be a competing side reaction, especially at higher temperatures. If elimination products are significant, consider running the reaction at a lower temperature for a longer duration.
-
Purification Challenges: The products of these reactions may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A gradient elution may be necessary.
Conclusion
The nucleophilic substitution reactions of α-chloro-4-(tert-pentyl)toluene are a powerful tool in the synthetic chemist's arsenal. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively synthesize a wide range of valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors, facilitating the efficient and predictable synthesis of novel molecules.
References
- Chemistry LibreTexts. (2023). Substitution of benzylic and allylic halides.
- Master Organic Chemistry. (2023). Alkyl Halide Reaction Map And Summary.
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
Sources
Application Notes and Protocols for the Utilization of α-Chloro-4-(tert-pentyl)toluene in Agrochemical Synthesis
Introduction: Strategic Importance of Substituted Benzyl Chlorides in Modern Agrochemicals
In the landscape of modern agrochemical development, the synthesis of novel and effective active ingredients is paramount. Substituted benzyl chlorides are a pivotal class of chemical intermediates, prized for their reactivity and versatility in constructing complex molecular architectures. The benzylic carbon, activated by the adjacent aromatic ring, serves as a reactive handle for introducing key moieties into a target structure. Among these, α-Chloro-4-(tert-pentyl)toluene stands out as a valuable building block. Its lipophilic tert-pentyl group can enhance the efficacy and modulate the physicochemical properties of the final agrochemical product, potentially improving its interaction with biological targets and its environmental fate.
This technical guide provides an in-depth exploration of the synthesis and application of α-Chloro-4-(tert-pentyl)toluene. We will delve into the foundational synthetic protocols, from the preparation of its precursor, 4-(tert-pentyl)toluene, to its selective side-chain chlorination. The core of this document is a detailed application protocol for the synthesis of a pyridaben-analog acaricide, a representative example of how this intermediate can be effectively utilized in the creation of potent crop protection agents. The protocols are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt and troubleshoot them effectively.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the properties and hazards of α-Chloro-4-(tert-pentyl)toluene is essential.
| Property | Value | Source |
| CAS Number | 28162-11-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇Cl | [1][3] |
| Molecular Weight | 196.72 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Data not readily available; estimated to be >200 °C | |
| Density | Data not readily available |
Safety Profile: [1]
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Synthesis of the Precursor: 4-(tert-pentyl)toluene via Friedel-Crafts Alkylation
The journey to our target agrochemical begins with the synthesis of the immediate precursor to α-Chloro-4-(tert-pentyl)toluene, which is 4-(tert-pentyl)toluene. The most efficient and industrially scalable method for this transformation is the Friedel-Crafts alkylation of toluene.[4]
Mechanism and Rationale for Reagent Selection
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[4] In this case, we will use tert-pentyl alcohol as the alkylating agent and a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an acid-activated clay or zeolite. The choice of tert-pentyl alcohol is advantageous due to its lower cost and easier handling compared to the corresponding alkyl halide.
The mechanism proceeds in three key steps:
-
Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-pentyl alcohol, which then departs as a water molecule to form a stable tertiary carbocation (tert-pentyl cation).
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the tert-pentyl carbocation. The attack occurs preferentially at the para-position due to the steric bulk of the tert-pentyl group and the directing effect of the methyl group.
-
Deprotonation: A weak base (e.g., water or the bisulfate anion) removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the final product, 4-(tert-pentyl)toluene.
Detailed Experimental Protocol: Synthesis of 4-(tert-pentyl)toluene
Materials:
-
Toluene (ACS grade, dried over molecular sieves)
-
tert-Pentyl alcohol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, add 150 mL of toluene. Cool the flask to 0-5 °C using an ice-water bath and begin stirring.
-
Catalyst Addition: Slowly add 50 mL of concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during the addition.
-
Addition of Alkylating Agent: Add 50 mL of tert-pentyl alcohol to the dropping funnel. Add the alcohol dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (caution: evolution of CO₂ gas), 100 mL of water, and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane and excess toluene using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-(tert-pentyl)toluene.
Side-Chain Chlorination: Synthesis of α-Chloro-4-(tert-pentyl)toluene
The next crucial step is the selective chlorination of the methyl group of 4-(tert-pentyl)toluene to yield the desired α-Chloro-4-(tert-pentyl)toluene. This transformation is achieved through a free-radical halogenation reaction.[5]
Mechanism and Control of Selectivity
The key to a successful synthesis is to favor side-chain chlorination over electrophilic aromatic substitution on the ring. This is achieved by using conditions that promote the formation of chlorine radicals, namely UV light or a radical initiator at elevated temperatures, in the absence of a Lewis acid catalyst.[5][6][7]
The reaction proceeds via a free-radical chain mechanism:[7][8]
-
Initiation: UV light provides the energy to homolytically cleave a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 4-(tert-pentyl)toluene, forming a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl).
-
The benzylic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product, α-Chloro-4-(tert-pentyl)toluene, and regenerating a chlorine radical, which can continue the chain reaction.
-
-
Termination: The chain reaction is terminated when two radicals combine.
Detailed Experimental Protocol: Synthesis of α-Chloro-4-(tert-pentyl)toluene
Materials:
-
4-(tert-pentyl)toluene
-
Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)
-
A radical initiator such as benzoyl peroxide (if not using UV light)
-
An inert solvent such as carbon tetrachloride (use with extreme caution due to toxicity) or a higher boiling alkane.
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.
-
UV lamp (if applicable)
-
Gas scrubbing system for HCl and excess chlorine.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flask equipped for photochemical reactions, dissolve 100 g of 4-(tert-pentyl)toluene in 200 mL of a suitable inert solvent.
-
Initiation: Begin stirring the solution and irradiate with a UV lamp.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained to ensure controlled chlorination. Monitor the reaction progress by GC to maximize the formation of the monochlorinated product and minimize dichlorination.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove excess chlorine and HCl.
-
Neutralization and Drying: Wash the reaction mixture with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude α-Chloro-4-(tert-pentyl)toluene can be purified by vacuum distillation.[9][10]
Application in Agrochemical Synthesis: A Pyridaben Analog
Pyridaben is a potent acaricide and insecticide. Its synthesis involves the alkylation of a pyridazinone core with a substituted benzyl chloride.[2][11][12] We can adapt this chemistry to demonstrate the utility of α-Chloro-4-(tert-pentyl)toluene in creating a structurally similar and potentially bioactive molecule.
Reaction Principle: Nucleophilic Substitution
The final step in the synthesis of our target agrochemical is a nucleophilic substitution reaction. The pyridazinone nitrogen or a sulfur nucleophile, made more reactive by a base, attacks the electrophilic benzylic carbon of α-Chloro-4-(tert-pentyl)toluene, displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent to favor an SN2 mechanism.
Detailed Protocol: Synthesis of a 4-(tert-pentyl)benzyl Pyridazinone Analog
Materials:
-
2-tert-butyl-4-chloro-5-mercaptopyridazin-3(2H)-one (or a similar pyridazinone derivative)
-
α-Chloro-4-(tert-pentyl)toluene
-
Potassium carbonate (anhydrous)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate (for extraction)
-
Water
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of the pyridazinone derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add a solution of α-Chloro-4-(tert-pentyl)toluene (1.1 eq) in a small amount of DMF dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure pyridaben analog.
Conclusion
α-Chloro-4-(tert-pentyl)toluene is a versatile and valuable intermediate for the synthesis of novel agrochemicals. This guide has provided a comprehensive overview of its synthesis, starting from the readily available toluene, and a detailed protocol for its application in the preparation of a pyridaben-analog acaricide. The presented methodologies, grounded in established chemical principles, offer a solid foundation for researchers in the field of agrochemical discovery and development. By understanding the causality behind the experimental choices, scientists can effectively leverage the unique properties of the tert-pentyl moiety to design and synthesize the next generation of crop protection agents.
References
- Brown, D. (n.d.). Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes. Doc Brown's Chemistry.
- Clark, J. (n.d.). Explaining the methylbenzene - chlorine free radical substitution mechanism. Chemguide.
- Guidechem. (n.d.). alpha-Chloro-4-(tert-pentyl)toluene 28162-11-0 wiki.
- BenchChem. (2025).
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
- Google Patents. (n.d.). CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
- Chen, J., Pan, C., & Hu, J. (2022). An overview on the green synthesis and removal methods of pyridaben. Frontiers in Environmental Science, 10, 953935.
- Chen, J., Pan, C., & Hu, J. (2022). An overview on the green synthesis and removal methods of pyridaben. Frontiers in environmental science, 10, 953935. [Link]
- Wikipedia. (2023, December 2).
- LookChem. (n.d.).
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- Guidechem. (n.d.). This compound 28162-11-0 wiki.
- Google Patents. (n.d.). CN1775750A - A method for synthesizing pyridaben in one step via nucleophilic substitution reaction.
- M. Sechi et al. (2025, December 28). New pyridazinone-4-carboxamides as new ca. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
Sources
- 1. benchchem.com [benchchem.com]
- 2. An overview on the green synthesis and removal methods of pyridaben - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 10. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 12. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]
Application Notes & Protocols: Leveraging α-Chloro-4-(tert-pentyl)toluene Derivatives in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of α-Chloro-4-(tert-pentyl)toluene derivatives. While the parent compound is primarily recognized as a chemical intermediate, its unique structural features—a reactive benzylic chloride and a bulky, lipophilic tert-pentyl group—present a compelling scaffold for the development of novel therapeutic agents. We will explore the rationale for utilizing this scaffold, provide detailed protocols for the synthesis and derivatization, and outline methodologies for screening these novel compounds for potential anticancer and antimicrobial activities. The protocols are designed with self-validating systems and are grounded in established chemical and biological principles to ensure scientific integrity and reproducibility.
Introduction and Rationale: Why Explore α-Chloro-4-(tert-pentyl)toluene Derivatives?
The quest for novel molecular entities (NMEs) is the cornerstone of pharmaceutical innovation. The strategic selection of a core scaffold is a critical decision point in any drug discovery campaign. α-Chloro-4-(tert-pentyl)toluene offers a unique combination of features that make its derivatives prime candidates for investigation.
-
The Reactive Handle: The α-chloro group on the benzylic carbon is a highly valuable reactive site. Benzylic halides are excellent electrophiles, readily participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms).[1] This allows for the straightforward introduction of a wide variety of functional groups (amines, thiols, azides, etc.), enabling the rapid generation of a diverse chemical library from a single, common intermediate.
-
The Lipophilic Anchor: The para-substituted tert-pentyl group is a significant modulator of physicochemical properties. Bulky alkyl groups, like the tert-pentyl or the closely related tert-butyl group, can increase a molecule's lipophilicity.[2] This is crucial for enhancing membrane permeability and improving oral bioavailability. Furthermore, the steric bulk can provide a "shielding" effect, protecting adjacent functional groups from metabolic degradation and potentially increasing the compound's half-life.[2]
-
The Precedent for Halogenation in Pharmaceuticals: Chlorine is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in drug molecules is a well-established strategy. Over 250 FDA-approved drugs contain chlorine, highlighting its role in modulating binding affinity, metabolic stability, and pharmacokinetic profiles.[3] Chlorinated compounds have demonstrated a wide range of biological activities, including antineoplastic and antibacterial effects.[3]
By combining these three features, derivatives of α-Chloro-4-(tert-pentyl)toluene represent an under-explored chemical space with significant therapeutic potential.
Table 1: Physicochemical Properties of α-Chloro-4-(tert-pentyl)toluene
| Property | Value | Reference |
| CAS Number | 28162-11-0 | [4][5] |
| Molecular Formula | C₁₂H₁₇Cl | [4] |
| Molecular Weight | 196.72 g/mol | [4] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | ~139 °C (estimated for related compounds) | [6] |
| SMILES | ClCc1ccc(cc1)C(C)(C)CC | [4] |
Synthesis of α-Chloro-4-(tert-pentyl)toluene Derivatives: A General Protocol
The reactivity of the benzylic chloride allows for the synthesis of a diverse library of compounds through nucleophilic substitution. The following section provides a general workflow and a detailed protocol for a representative reaction.
General Synthetic Workflow
The core strategy involves the reaction of the parent compound with a chosen nucleophile to displace the chloride ion. The choice of solvent and reaction conditions can be tuned to favor either SN1 or SN2 pathways, depending on the nature of the nucleophile and the desired stereochemical outcome, if applicable.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0 [chemicalbook.com]
- 6. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6) in Sprague Dawley (Hsd: Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metal-Free Synthesis of α-Chloro Alkyl Arenes: A Detailed Guide for Researchers
The selective introduction of a chlorine atom at the benzylic position of alkyl arenes is a cornerstone transformation in organic synthesis, yielding versatile α-chloro alkyl arene intermediates. These compounds are pivotal building blocks in the pharmaceutical and agrochemical industries, serving as precursors to a wide array of functionalized molecules.[1] Traditionally, this transformation has often relied on methods involving molecular chlorine, which poses significant handling and selectivity challenges, or on transition-metal catalysts, which can introduce issues of cost, toxicity, and product contamination.
This comprehensive guide details robust, metal-free methodologies for the α-chlorination of alkyl arenes, designed to provide researchers, scientists, and drug development professionals with reliable and scalable protocols. By focusing on metal-free approaches, we address the growing demand for more sustainable, cost-effective, and environmentally benign synthetic strategies. The protocols outlined herein leverage readily available and easy-to-handle chlorinating agents, offering high selectivity for the desired benzylic chlorides.
The Imperative of Metal-Free Benzylic Chlorination
The drive towards metal-free synthesis is motivated by several key factors. The elimination of transition metals simplifies product purification by avoiding metal contamination, a critical consideration in pharmaceutical synthesis where stringent purity standards are paramount. Furthermore, metal-free systems often exhibit novel reactivity and selectivity profiles, providing alternative synthetic routes to challenging targets. From an economic and environmental standpoint, avoiding expensive and often toxic heavy metals contributes to greener and more sustainable chemical manufacturing processes.
This guide will explore several effective metal-free strategies, including:
-
N-Chlorosuccinimide (NCS) Mediated Chlorination
-
Trichloroisocyanuric Acid (TCCA) as a Powerful Chlorinating Agent
-
Visible-Light-Mediated Chlorination
-
Electrochemical Chlorination
Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, a summary of the substrate scope, and key safety considerations.
N-Chlorosuccinimide (NCS) Mediated α-Chlorination
N-Chlorosuccinimide (NCS) is a widely used reagent for benzylic chlorination due to its ease of handling and predictable reactivity.[2] The reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator.
Reaction Mechanism: A Radical Chain Process
The chlorination of alkyl arenes with NCS follows a classic radical chain mechanism. The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, generating a succinimidyl radical and a chlorine radical. The chlorine radical then abstracts a hydrogen atom from the benzylic position of the alkyl arene to form a resonance-stabilized benzylic radical and hydrogen chloride. This benzylic radical then reacts with another molecule of NCS to afford the desired α-chloro alkyl arene and a succinimidyl radical, which continues the chain reaction.
Figure 1. Mechanism of NCS-mediated benzylic chlorination.
Experimental Protocol: Chlorination of Toluene with NCS
Materials:
-
Toluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Reaction flask with reflux condenser
Procedure:
-
To a solution of toluene (1.0 equiv.) in CCl₄, add NCS (1.1 equiv.) and a catalytic amount of BPO or AIBN (0.05 equiv.).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure benzyl chloride.
Substrate Scope and Limitations
This method is generally effective for a range of substituted toluenes. However, substrates with electron-donating groups on the aromatic ring tend to react faster due to the stabilization of the benzylic radical intermediate. Conversely, strongly electron-withdrawing groups can retard the reaction. Over-chlorination to form dichlorinated products can be an issue, but this can often be controlled by using a slight excess of the alkyl arene.
| Substrate | Product | Yield (%) | Reference |
| Toluene | Benzyl chloride | 60-80 | [3] |
| p-Xylene | 4-Methylbenzyl chloride | 50-70 | [3] |
| Ethylbenzene | 1-Chloro-1-phenylethane | 70-85 | [4] |
Trichloroisocyanuric Acid (TCCA) for Benzylic Chlorination
Trichloroisocyanuric acid (TCCA) is a highly efficient and cost-effective chlorinating agent, containing a high percentage of active chlorine.[5][6] It is a stable, crystalline solid that is safer to handle than gaseous chlorine. TCCA-mediated chlorinations can be initiated under various conditions, including radical initiation.
Mechanism of Action with TCCA
Similar to NCS, TCCA can participate in radical chain reactions for benzylic chlorination. The reaction can be initiated by radical initiators or light, leading to the formation of a chlorine radical. This radical then abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with TCCA to yield the chlorinated product and a cyanuric acid-based radical that continues the chain.[7][8]
Figure 2. General workflow for TCCA-mediated benzylic chlorination.
Experimental Protocol: TCCA Chlorination of an Alkyl Arene
This protocol is adapted from a procedure utilizing TCCA with N-hydroxyphthalimide (NHPI) as a radical initiator.[7][8]
Materials:
-
Alkyl arene (e.g., toluene, ethylbenzene)
-
Trichloroisocyanuric acid (TCCA)
-
N-hydroxyphthalimide (NHPI)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl arene (1.0 equiv.) and NHPI (0.1 equiv.) in acetonitrile.
-
Add TCCA (0.4 equiv., as it contains three active chlorine atoms) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy any remaining TCCA.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or distillation.
Substrate Scope and Advantages
TCCA is a versatile reagent that can chlorinate a variety of alkyl arenes with good to excellent yields.[7] It is particularly effective for substrates bearing electron-withdrawing groups. The high atom economy of TCCA, with its three available chlorine atoms per molecule, makes it an attractive choice for large-scale synthesis.[5]
| Substrate | Product | Yield (%) | Reference |
| Toluene | Benzyl chloride | ~70 | [8] |
| 4-Nitrotoluene | 4-Nitrobenzyl chloride | 85 | [7] |
| Methyl 3-methylbenzoate | Methyl 3-(chloromethyl)benzoate | 73 | [7] |
Visible-Light-Mediated α-Chlorination
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions under mild conditions without the need for stoichiometric activators. Visible-light-mediated α-chlorination of alkyl arenes represents a green and efficient alternative to traditional methods.[4][9]
Mechanism: A Photoredox Catalytic Cycle
In a typical visible-light-mediated protocol, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For the chlorination of alkyl arenes, a plausible mechanism involves the homolytic cleavage of the N-Cl bond of a chlorinating agent, such as N,N-dichloroacetamide, upon irradiation with visible light to generate a chlorine radical.[3][4] This chlorine radical then proceeds through a radical chain mechanism similar to that of NCS-mediated chlorination.
Sources
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [iris.unica.it]
Application Notes & Protocols: α-Chloro-4-(tert-pentyl)toluene as a Versatile Building Block for Novel Materials
For Research Use Only.
Abstract
This document provides detailed application notes and experimental protocols for the use of α-chloro-4-(tert-pentyl)toluene as a reactive building block in the synthesis of advanced materials. While direct literature on this specific compound is nascent, its structural motifs—a reactive benzylic chloride and a bulky tert-pentyl group—allow for its strategic deployment in a variety of well-established synthetic transformations. We present protocols for key carbon-carbon and carbon-heteroatom bond-forming reactions, including Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, Grignard reagent formation, and Williamson ether synthesis. The causality behind experimental choices is explained, drawing from established principles and literature on analogous benzyl chloride derivatives. These protocols are designed to serve as a robust starting point for researchers in materials science, organic synthesis, and drug development to explore the integration of the unique 4-(tert-pentyl)phenyl moiety into novel functional materials.
Introduction: The Potential of α-Chloro-4-(tert-pentyl)toluene
α-Chloro-4-(tert-pentyl)toluene, also known as 1-(chloromethyl)-4-(tert-pentyl)benzene, is an intriguing bifunctional organic molecule.[1][2][3][4] Its utility as a building block stems from two key structural features:
-
The Benzylic Chloride (-CH₂Cl): This functional group is a highly reactive electrophilic site. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate. This innate reactivity makes it an excellent substrate for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the covalent attachment of this building block to other molecules or polymer backbones.[5][6]
-
The para-tert-Pentyl Group (-C(CH₃)₂CH₂CH₃): This bulky, non-polar alkyl group significantly influences the physicochemical properties of materials into which it is incorporated.[7][8][9] Similar to the more commonly studied tert-butyl group, the tert-pentyl substituent can:
-
Enhance Solubility: The large aliphatic group disrupts intermolecular packing, increasing the solubility of the resulting molecules in common organic solvents.[10] This is a critical advantage in solution-processable materials for applications like organic electronics or coatings.
-
Introduce Steric Hindrance: The bulkiness of the group can be used to control molecular architecture, prevent unwanted aggregation (e.g., π-stacking in conjugated polymers), and kinetically stabilize adjacent functional groups.[10]
-
Modify Thermal Properties: The introduction of such a significant aliphatic group can alter properties like glass transition temperature (Tg) and melting point (Tm).
-
This combination of a reactive "handle" and a property-modifying "appendage" makes α-chloro-4-(tert-pentyl)toluene a prime candidate for creating novel polymers, functional small molecules for organic electronics, and complex scaffolds for pharmaceutical development.
Physicochemical Properties and Safety Information
A summary of the key properties of α-chloro-4-(tert-pentyl)toluene is provided below.
| Property | Value | Source |
| CAS Number | 28162-11-0 | [1][3][11][12] |
| Molecular Formula | C₁₂H₁₇Cl | [1][2][3] |
| Molecular Weight | 196.72 g/mol | [1][2][3] |
| Boiling Point | 259.1°C at 760 mmHg | [11] |
| SMILES | CCC(C)(C)c1ccc(CCl)cc1 | [1] |
| InChI Key | GZSVKIJGGVPFGX-UHFFFAOYSA-N | [1][4] |
Safety and Handling: α-Chloro-4-(tert-pentyl)toluene should be handled with care in a well-ventilated fume hood.[1] As with other benzyl chloride derivatives, it is expected to be an irritant to the skin, eyes, and respiratory system.[13][14] It is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[1] All waste materials should be disposed of in accordance with local regulations.
Application Protocols
The following protocols are designed as starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Friedel-Crafts Alkylation for Diarylmethane Synthesis
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring.[15] Using α-chloro-4-(tert-pentyl)toluene as the electrophile allows for the synthesis of diarylmethane structures bearing the bulky tert-pentyl group. These structures are precursors to dyes, polymers, and materials with interesting optical properties.
Reaction Principle: A Lewis acid catalyst activates the benzylic chloride, promoting the formation of a benzylic carbocation. This electrophile is then attacked by an electron-rich aromatic compound (the nucleophile) to form the new C-C bond.[16][17]
Caption: Workflow for Friedel-Crafts Alkylation.
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the electron-rich arene (e.g., toluene, 5.0 eq) and an anhydrous solvent (e.g., dichloromethane, 20 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq) portion-wise. Causality: This step is exothermic. Slow addition at low temperature prevents uncontrolled side reactions.
-
Substrate Addition: Dissolve α-chloro-4-(tert-pentyl)toluene (1.0 eq) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding crushed ice, followed by cold water. Causality: The aqueous workup destroys the catalyst and separates it from the organic product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for creating C(sp²)-C(sp³) bonds.[18][19][20] This protocol allows for the coupling of the 4-(tert-pentyl)benzyl group with various aryl or vinyl boronic acids or their esters, providing access to a wide range of functionalized diarylmethanes and related structures.
Reaction Principle: A palladium catalyst undergoes oxidative addition into the C-Cl bond of the benzylic chloride. Following transmetalation with a boronic acid derivative and subsequent reductive elimination, the cross-coupled product is formed, and the Pd(0) catalyst is regenerated.[19][20]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
-
Reactor Setup: To a Schlenk flask, add the arylboronic acid (1.2 eq), a base (e.g., Cs₂CO₃, 2.5 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Substrate Addition: Add a degassed solvent mixture (e.g., 10:1 Cyclopentyl methyl ether (CPME)/H₂O).[20] Then, add α-chloro-4-(tert-pentyl)toluene (1.0 eq) via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or GC-MS. Causality: Heat is required to promote the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system aids in dissolving both the organic substrates and inorganic base.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Transfer to a separatory funnel and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Grignard Reagent Formation and Subsequent Nucleophilic Addition
The formation of a Grignard reagent from α-chloro-4-(tert-pentyl)toluene converts the electrophilic benzylic carbon into a potent nucleophile.[21][22] This "umpolung" (reactivity reversal) opens up synthetic routes to alcohols and other adducts by reaction with carbonyl compounds.
Reaction Principle: Magnesium metal inserts into the carbon-chlorine bond in an anhydrous ether solvent, forming an organomagnesium halide (Grignard reagent).[21][22] This reagent then acts as a strong nucleophile, attacking electrophilic centers like the carbon of a carbonyl group.
Step-by-Step Protocol:
Part A: Grignard Reagent Formation
-
Reactor Setup: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere. Add a small crystal of iodine. Causality: Iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.
-
Initiation: Add a small portion (approx. 10%) of a solution of α-chloro-4-(tert-pentyl)toluene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by bubble formation and the disappearance of the iodine color.[21]
-
Addition: Once initiated, add the remaining THF solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent. The resulting reagent, 4-(tert-pentyl)benzylmagnesium chloride, should be used immediately.
Part B: Reaction with an Electrophile (e.g., Acetone)
-
Electrophile Addition: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of the electrophile (e.g., acetone, 1.1 eq) in anhydrous THF dropwise. Causality: This reaction is highly exothermic. Slow addition at low temperature is crucial for controlling the reaction and minimizing side products.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the flask to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction & Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the corresponding tertiary alcohol.
Protocol 4: Williamson Ether Synthesis for Functional Ethers
This protocol allows for the synthesis of ethers by reacting the benzylic chloride with an alcohol or phenol. This is a robust Sₙ2 reaction useful for attaching the 4-(tert-pentyl)benzyl moiety to various scaffolds via an ether linkage.
Reaction Principle: A base deprotonates an alcohol or phenol to form a nucleophilic alkoxide/phenoxide, which then displaces the chloride from α-chloro-4-(tert-pentyl)toluene to form the ether. Phase-transfer catalysis can be employed to facilitate the reaction between immiscible reactants.[23]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS NO. 28162-11-0 | alpha-Chloro-4-(tert-pentyl)toluene | C12H17Cl [localpharmaguide.com]
- 3. This compound | 28162-11-0 [chemicalbook.com]
- 4. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.com [encyclopedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Pentyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. This compound | 28162-11-0 [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. mdpi.com [mdpi.com]
Experimental procedure for chlorination of tert-pentyltoluene
An In-Depth Guide to the Selective Chlorination of Tert-Pentyltoluene: Protocols and Mechanistic Insights
Introduction
Tert-pentyltoluene, an alkylated aromatic hydrocarbon, serves as a valuable precursor in the synthesis of specialty chemicals, agrochemicals, and pharmaceutical intermediates. The strategic introduction of chlorine atoms onto either its aromatic nucleus or its benzylic side-chain can dramatically alter its physicochemical properties and reactivity, paving the way for diverse downstream functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the two primary pathways for the chlorination of tert-pentyltoluene: free-radical side-chain chlorination and electrophilic aromatic substitution. We will explore the underlying mechanisms, provide field-proven, step-by-step protocols, and discuss the critical parameters that govern regioselectivity, ensuring a robust and reproducible synthetic outcome.
Chemical Principles & Mechanistic Overview
The regiochemical outcome of the chlorination of tert-pentyltoluene is fundamentally controlled by the reaction conditions and the choice of chlorinating agent. Two distinct mechanistic pathways can be selectively favored.
Free-Radical Side-Chain (Benzylic) Chlorination
This pathway targets the hydrogens on the methyl group attached to the benzene ring. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical radical initiator like benzoyl peroxide.[1][2] The key to this selectivity lies in the relative weakness of the benzylic C-H bonds. Homolytic cleavage of a benzylic C-H bond generates a benzyl radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system.[3] This stabilization lowers the activation energy for hydrogen abstraction from the benzylic position compared to other sp³-hybridized C-H bonds on the tert-pentyl group.
The mechanism consists of three stages:
-
Initiation: The radical initiator (or UV light) generates initial chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with a chlorine source (like Cl₂ or SO₂Cl₂) to form the product, (chloromethyl)-tert-pentylbenzene, and a new chlorine radical, which continues the chain.[4]
-
Termination: Radicals combine to end the chain reaction.
Electrophilic Aromatic Substitution (Ring Chlorination)
This pathway introduces a chlorine atom directly onto the benzene ring. It requires the generation of a potent electrophile (Cl⁺), which is typically achieved by reacting a chlorine source with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5] The aromatic ring acts as a nucleophile, attacking the electrophilic chlorine to form a resonance-stabilized carbocation intermediate known as a sigma complex.[5] A weak base then removes a proton to restore aromaticity, yielding the chlorinated aromatic product.[5][6]
The methyl and tert-pentyl groups are both ortho-, para-directing activators. Therefore, chlorination is expected to occur at the positions ortho and para to these groups. Steric hindrance from the bulky tert-pentyl group will likely favor substitution at the positions ortho to the methyl group and para to the tert-pentyl group.
Safety First: Hazard Analysis and Risk Mitigation
Chemical synthesis involving chlorinating agents requires stringent safety protocols. All procedures must be conducted in a well-ventilated chemical fume hood.[7]
-
tert-Pentyltoluene: Flammable liquid and vapor. May cause skin and eye irritation.
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage.[8]
-
N-Chlorosuccinimide (NCS): Oxidizing agent. Causes skin irritation and serious eye irritation.[9]
-
Chlorine (Cl₂): Highly toxic gas with a pungent odor. Causes severe respiratory tract, eye, and skin irritation or burns.[7][10] Cylinders must be secured and handled by trained personnel only.[10]
-
Lewis Acids (FeCl₃, AlCl₃): Corrosive and moisture-sensitive. Cause severe skin burns and eye damage.
-
Solvents (e.g., Dichloromethane, Carbon Tetrachloride): Volatile and potentially toxic or carcinogenic. Handle with care.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.[11]
-
Chemical safety goggles and a full-face shield.[7]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[11]
-
Access to an emergency eyewash station and safety shower is mandatory.[10]
Protocol 1: Selective Benzylic Chlorination with Sulfuryl Chloride
This protocol leverages sulfuryl chloride and a radical initiator for a controlled, selective chlorination of the benzylic methyl group.[12] This method avoids the direct handling of chlorine gas.
Experimental Parameters
| Parameter | Value | Notes |
| Substrate | tert-Pentyltoluene (1.0 equiv) | Ensure substrate is pure and dry. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) (1.1 equiv) | Using a slight excess ensures complete reaction. |
| Initiator | Benzoyl Peroxide (0.02 equiv) | AIBN can also be used. |
| Solvent | Carbon Tetrachloride (CCl₄) or Benzene | Anhydrous conditions are essential. |
| Temperature | 75-80 °C (Reflux) | To ensure thermal decomposition of the initiator. |
| Reaction Time | 2-4 hours | Monitor by GC or TLC for disappearance of starting material. |
Step-by-Step Methodology
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tert-pentyltoluene (e.g., 10 mmol, 1.62 g) and anhydrous carbon tetrachloride (20 mL).
-
Reagent Addition: Add benzoyl peroxide (0.02 equiv, 0.2 mmol, 48 mg) to the solution. Begin stirring and gently heat the mixture to reflux (approx. 77 °C) using an oil bath.
-
Chlorination: Once refluxing, add sulfuryl chloride (1.1 equiv, 11 mmol, 1.48 g) dropwise via an addition funnel over 15-20 minutes. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (e.g., eluting with hexanes). The reaction is complete upon consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water to quench any remaining sulfuryl chloride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize HCl) and 50 mL of brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired (chloromethyl)-tert-pentylbenzene.
Protocol 2: Selective Aromatic Ring Chlorination with NCS and Acid Catalyst
This protocol describes the chlorination of the aromatic ring using the solid, easier-to-handle N-Chlorosuccinimide (NCS) activated by an acid catalyst.[14]
Experimental Parameters
| Parameter | Value | Notes |
| Substrate | tert-Pentyltoluene (1.0 equiv) | Ensure substrate is pure and dry. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) (1.1 equiv) | Solid reagent, easier to handle than Cl₂ gas. |
| Catalyst | Boron trifluoride monohydrate (BF₃·H₂O) (2.0 equiv) | A strong acid catalyst is crucial for activating NCS towards less reactive arenes.[14] |
| Solvent | Anhydrous Dichloromethane (DCM) | Must be dry to prevent catalyst decomposition. |
| Temperature | Room Temperature (25 °C) | Reaction is typically efficient at ambient temperature. |
| Reaction Time | 4-8 hours | Monitor by GC or TLC. |
Step-by-Step Methodology
-
Reactor Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tert-pentyltoluene (e.g., 10 mmol, 1.62 g) in anhydrous dichloromethane (20 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 equiv, 11 mmol, 1.47 g) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add boron trifluoride monohydrate (2.0 equiv, 20 mmol, 1.36 g) to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by GC or TLC. The formation of a new, more polar spot (or a new peak in the GC trace) indicates product formation.
-
Work-up: Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous sodium thiosulfate solution to destroy any excess NCS.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chlorinated aromatic isomers.
Experimental Workflow & Product Analysis
General Experimental Workflow Diagram
Caption: General workflow for the chlorination of tert-pentyltoluene.
Product Characterization
The identity and purity of the chlorinated products should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the conversion of starting material, the distribution of mono-, di-, and polychlorinated products, and the isomeric ratio. The mass spectrum will show a characteristic isotopic pattern for chlorine-containing compounds (M+ and M+2 peaks in an approximate 3:1 ratio).[15]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides unambiguous structural confirmation.
-
Benzylic Chlorination Product: Expect the appearance of a new singlet in the ¹H NMR spectrum around 4.5 ppm, corresponding to the benzylic -CH₂Cl protons, and the disappearance of the methyl singlet from the starting material.
-
Aromatic Chlorination Products: Expect changes in the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum (typically 7.0-7.5 ppm).
-
References
- Wikipedia. Free-radical halogenation.
- Kharasch, M. S., & Brown, H. C. (1942). U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.
- Gaspa, S., Valentoni, A., Mulas, G., Porcheddu, A., & De Luca, L. (2018). Metal-Free Preparation of α-H-Chlorinated Alkylaromatic Hydrocarbons by Sunlight. ChemistrySelect, 3(28), 7991–7995.
- Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems.
- International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 4(1), 85-90.
- Doc Brown's Chemistry. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes.
- Organic Chemistry Portal. Chlorination - Common Conditions.
- Chemguide. free radical substitution in the methylbenzene and chlorine reaction.
- Master Organic Chemistry. Selectivity In Free Radical Reactions.
- Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Ballester, M., et al. (1956). U.S. Patent No. 3,920,757. Washington, DC: U.S. Patent and Trademark Office.
- Chemistry LibreTexts. 16.4: Halogenation of Alkyl Benzenes.
- ResearchGate. Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- Leah4sci. (2016, October 4). Selectivity in Free-Radical Halogenation. YouTube.
- Wu, J., et al. (2019). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 43(1-2), 1-4.
- PrepChem.com. Preparation of sulfuryl chloride.
- The Dow Chemical Company. (2014). CN Patent No. 103998406A.
- Chemistry Stack Exchange. Side chain chlorination of substituted toluene.
- Hooker Chemicals & Plastics Corp. (1977). U.S. Patent No. 4,024,198. Washington, DC: U.S. Patent and Trademark Office.
- Heyden Newport Chemical Corporation. (1961). U.S. Patent No. 3,000,975. Washington, DC: U.S. Patent and Trademark Office.
- Bayer AG. (1983). FR Patent No. 2528034A1.
- Central Glass Co Ltd. (1994). JP Patent No. H06340562A.
- Chemistry Stack Exchange. Why does chlorination of toluene stop at two chlorine atoms?.
- ResearchGate. Side-chain chlorination of toluene with new photosensitive catalyst.
- Mitsui Toatsu Chemicals. (1982). EP Patent No. 0063384B1.
- U.S. Environmental Protection Agency. Method 8081B: Organochlorine Pesticides by Gas Chromatography.
- The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- The College of New Jersey. TCNJ Safety Manual.
- Okoro, H. K., et al. (2015). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Journal of Analytical Methods in Chemistry, 2015, 1746-1755.
- Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium.
- Master Organic Chemistry. Monochlorination Isomers Produced From Free Radical Reactions.
- Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory.
- Yuan, S., et al. (2016). Transformation of Acetaminophen During Water Chlorination Treatment: Kinetics and Transformation Products Identification. Environmental Science and Pollution Research, 23(12), 12153-12161.
- Texas Department of Insurance. Chlorine Safety.
Sources
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdi.texas.gov [tdi.texas.gov]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
The Strategic Incorporation of 4-tert-Pentylbenzyl Chloride in Advanced Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of chromophores with sterically demanding substituents is a pivotal strategy in the design of high-performance dyes for specialized applications. Among the various alkylating agents, 4-tert-pentylbenzyl chloride emerges as a key building block for introducing a bulky, hydrophobic moiety onto a dye's molecular scaffold. This guide elucidates the rationale behind its use, its impact on dye properties, and provides detailed protocols for its application, primarily focusing on the synthesis of advanced disperse and functional dyes. While direct literature on 4-tert-pentylbenzyl chloride in dye synthesis is emerging, extensive data on its close structural analog, 4-tert-butylbenzyl chloride, provides a robust foundation for the principles and protocols outlined herein. The increased steric bulk of the tert-pentyl group is anticipated to amplify the effects observed with the tert-butyl analog.
Core Principles: The Role of the 4-tert-Pentylbenzyl Group in Dye Chemistry
The introduction of a 4-tert-pentylbenzyl group onto a chromophore is not merely an increase in molecular weight; it is a strategic modification to fine-tune the dye's physicochemical properties. The primary motivations for its use include:
-
Inhibition of Aggregation: In many dye systems, particularly in the solid state or in concentrated solutions, intermolecular π-π stacking leads to aggregation. This can significantly alter the photophysical properties, often quenching fluorescence and shifting absorption spectra. The bulky tert-pentyl group acts as a steric shield, physically hindering the close approach of dye molecules and thereby preserving their individual molecular properties.[1][2]
-
Enhancement of Solubility: The hydrophobic nature of the tert-pentyl group can enhance the solubility of the dye in nonpolar organic solvents and polymer matrices. This is particularly crucial for disperse dyes, which are designed to be soluble in synthetic fibers like polyester.
-
Modification of Photophysical Properties: By preventing aggregation, the intrinsic absorption and emission characteristics of the chromophore are maintained. In the context of functional dyes, such as those used in dye-sensitized solar cells (DSSCs), the bulky group can lead to a longer electron lifetime in the semiconductor's conduction band, resulting in a higher open-circuit voltage and overall efficiency.[1]
-
Improved Light and Sublimation Fastness: For textile applications, the increased molecular size and van der Waals interactions imparted by the 4-tert-pentylbenzyl group can lead to improved fastness properties, making the dye more resistant to fading and migration out of the fiber.
Key Chemical Data: 4-tert-Pentylbenzyl Chloride
| Property | Value |
| IUPAC Name | 1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene |
| Molecular Formula | C12H17Cl |
| Molecular Weight | 196.72 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 115-120 °C at 7 mmHg (estimated) |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Toluene). Insoluble in water. |
Safety and Handling: 4-tert-Pentylbenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.
Application in Azo Dye Synthesis: A Protocol
Azo dyes are a cornerstone of the dye industry. The following protocol details a representative synthesis of a disperse red dye, illustrating how 4-tert-pentylbenzyl chloride can be incorporated. This protocol is based on the known reactivity of benzyl chlorides with nucleophilic aromatic compounds.[3]
Workflow for the Synthesis of a Functionalized Azo Dye
Caption: Workflow for the synthesis of a 4-tert-pentylbenzyl functionalized azo dye.
Detailed Experimental Protocol
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
N-ethyl-N-(2-hydroxyethyl)aniline
-
Sodium acetate
-
4-tert-pentylbenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., for filtration and chromatography)
Procedure:
Part 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, add 1.38 g (10 mmol) of 4-nitroaniline to 25 mL of 3M hydrochloric acid. Stir until a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of deionized water and cool to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting yellow solution (the diazonium salt) at 0-5 °C for an additional 15 minutes.
Part 2: Coupling Reaction
-
In a 500 mL beaker, dissolve 1.65 g (10 mmol) of N-ethyl-N-(2-hydroxyethyl)aniline in 20 mL of 1M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N-ethyl-N-(2-hydroxyethyl)aniline solution with vigorous stirring. A deep red color will form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 30 minutes.
-
Gradually add a saturated solution of sodium acetate until the pH of the mixture is between 4 and 5.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated red solid (the intermediate dye) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Part 3: Alkylation with 4-tert-Pentylbenzyl Chloride
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dried intermediate dye (approx. 10 mmol) in 50 mL of DMF.
-
Add 2.76 g (20 mmol) of anhydrous potassium carbonate to the solution.
-
Add 2.16 g (11 mmol) of 4-tert-pentylbenzyl chloride to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the intermediate dye), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water with stirring.
-
The final dye will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the final, functionalized disperse dye.
Visualization of the Reaction Mechanism
The core of the alkylation step is a nucleophilic substitution reaction (SN2 type) where the hydroxyl group of the intermediate dye, activated by the base, attacks the benzylic carbon of 4-tert-pentylbenzyl chloride.
Caption: Simplified mechanism of the alkylation reaction.
Conclusion and Future Perspectives
4-tert-Pentylbenzyl chloride is a valuable reagent for the synthesis of advanced functional dyes. Its incorporation provides a means to control intermolecular interactions, thereby enhancing solubility and photophysical performance. The protocols provided here, based on well-established organic chemistry principles, offer a clear pathway for researchers to synthesize novel chromophores with tailored properties. As the demand for high-performance dyes in areas such as smart textiles, organic electronics, and biomedical imaging grows, the strategic use of sterically demanding functional groups, introduced via reagents like 4-tert-pentylbenzyl chloride, will continue to be a critical area of research and development.
References
- Synthesis method of p-tert-butyl benzyl chloride.
- Synthesis of Alkyl-functionalized Organic Dyes and Their Application to Dye Sensitized Solar Cells (DSSCs).
- Effect of bulky groups in ruthenium heteroleptic sensitizers on dye sensitized solar cell performance. Royal Society of Chemistry. [Link]
- Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of bulky groups in ruthenium heteroleptic sensitizers on dye sensitized solar cell performance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude α-Chloro-4-(tert-pentyl)toluene
Welcome to the technical support guide for the purification of crude α-Chloro-4-(tert-pentyl)toluene (CAS No. 28162-11-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The advice herein is based on established chemical principles and analogous procedures for structurally similar compounds.
I. Understanding the Molecule and Its Challenges
α-Chloro-4-(tert-pentyl)toluene is a substituted benzyl chloride. Like other compounds in this class, its purification is not without challenges. The primary difficulties arise from its thermal instability and propensity to decompose or polymerize, especially in the presence of acidic or metallic impurities[1][2][3]. The bulky tert-pentyl group also influences its physical properties, making certain purification strategies more suitable than others.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 28162-11-0 | N/A |
| Molecular Formula | C₁₂H₁₇Cl | N/A |
| Molecular Weight | 196.72 g/mol | N/A |
| Boiling Point | 259.1 °C at 760 mmHg (Predicted) | N/A |
The high atmospheric boiling point necessitates the use of vacuum distillation to prevent thermal degradation[3][4].
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of α-Chloro-4-(tert-pentyl)toluene in a question-and-answer format.
FAQ 1: My crude product is dark and viscous. What are the likely impurities?
Answer:
The dark color and viscosity suggest the presence of polymeric byproducts and potentially other high-molecular-weight species. The common impurities in crude α-Chloro-4-(tert-pentyl)toluene depend on the synthetic route employed.
-
From Chlorination of 4-(tert-pentyl)toluene:
-
From Chlorination of 4-(tert-pentyl)benzyl alcohol (e.g., using thionyl chloride):
-
Unreacted Starting Material: 4-(tert-pentyl)benzyl alcohol.
-
Acidic Residues: Residual thionyl chloride, HCl, or sulfonic acid byproducts.
-
Dibenzyl Ether: Formed from the self-condensation of the starting alcohol.
-
A logical workflow for identifying and removing these impurities is essential.
Caption: Initial workup and purification decision tree.
FAQ 2: My product is decomposing/polymerizing during distillation. How can I prevent this?
Answer:
This is a very common issue with benzyl chlorides, often catalyzed by residual acidity or metal contaminants[1][3].
Troubleshooting Steps:
-
Neutralize Before Distillation: Before any heating, thoroughly wash the crude product with a 5% aqueous sodium bicarbonate or sodium carbonate solution. Transfer the crude material to a separatory funnel, add the basic solution, and gently swirl, venting frequently to release any CO₂ produced. Shake vigorously and separate the layers. Repeat until no more gas evolves. Follow this with a water wash and then a brine wash to remove residual salts[1][6].
-
Ensure Anhydrous Conditions: Water can hydrolyze the product to the corresponding benzyl alcohol, especially at elevated temperatures. Dry the washed organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation[1][6].
-
Use Clean Glassware: Metal contaminants, particularly iron chlorides from rust or spatulas, are potent catalysts for polymerization[3]. Ensure all glassware is meticulously cleaned and dried.
-
Lower the Distillation Temperature: The most effective way to prevent thermal decomposition is to distill under a high vacuum. For analogous compounds like 4-isopropylbenzyl chloride (b.p. 107-112 °C at 15 mmHg) and 1,4-bis(chloromethyl)benzene (b.p. 150-155 °C at 8 mmHg), a significant reduction in boiling point is achieved under vacuum[7][8]. For α-Chloro-4-(tert-pentyl)toluene, aim for a pressure below 10 mmHg.
Experimental Protocol: Pre-Distillation Workup
-
Transfer the crude α-Chloro-4-(tert-pentyl)toluene to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl and vent.
-
Shake for 2-3 minutes, then allow the layers to separate. Discard the aqueous layer.
-
Repeat steps 2-3 until no further CO₂ evolution is observed.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate. Swirl and let it stand for at least 30 minutes.
-
Filter off the drying agent directly into a round-bottom flask suitable for distillation.
FAQ 3: I'm performing a vacuum distillation. What temperature and pressure should I expect?
Answer:
Estimated Boiling Points at Reduced Pressure:
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 15 | ~130 - 145 | Similar to 4-isopropylbenzyl chloride[7] |
| 10 | ~120 - 135 | General estimate for vacuum distillation |
| 5 | ~105 - 120 | Higher vacuum further reduces temperature |
| 1 | ~80 - 95 | Achievable with a good vacuum pump |
Troubleshooting Guide: Vacuum Distillation
| Issue | Probable Cause | Solution |
| Bumping/Uneven Boiling | Inefficient stirring or lack of boiling chips. | Use a magnetic stir bar and ensure vigorous stirring. |
| Product Darkening in Pot | Distillation temperature is too high. | Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set excessively high. |
| No Product Distilling | Vacuum is not low enough, or there's a leak in the system. | Check all joints and seals for leaks. Ensure the vacuum pump is functioning correctly. |
| HCl Gas Evolution | Presence of moisture leading to hydrolysis. | Ensure the pre-distillation drying step was thorough[1]. |
Caption: Key components of a vacuum distillation setup.
FAQ 4: Distillation is not effective for removing a key impurity. What are my options?
Answer:
If an impurity has a boiling point very close to your product (e.g., unreacted 4-(tert-pentyl)toluene), column chromatography is the preferred alternative. Given the non-polar nature of α-Chloro-4-(tert-pentyl)toluene, a normal-phase chromatography setup is appropriate.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system. A good starting point is 100% hexanes or petroleum ether. The polarity can be gradually increased by adding small amounts of ethyl acetate or diethyl ether if the product does not elute.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene). c. Carefully load the sample onto the top of the silica bed. d. Begin eluting with the chosen solvent system, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Issue | Probable Cause | Solution |
| Product does not move from the baseline (Rf = 0) | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding small increments (e.g., 1-2%) of ethyl acetate or ether to the hexane. |
| Product and impurities move with the solvent front (Rf ≈ 1) | Eluent is too polar. | Use a less polar eluent system. Start with 100% hexane. |
| Poor separation (streaking or overlapping spots) | Column overloaded; sample too polar for the eluent. | Use a larger column or less sample. Ensure the sample is dissolved in a minimal amount of solvent for loading. |
FAQ 5: Is crystallization a viable purification method?
Answer:
Crystallization is effective only if the compound is a solid at or near room temperature and a suitable solvent can be found. There is limited information on the melting point of α-Chloro-4-(tert-pentyl)toluene. However, for analogous compounds like 4-tert-butylbenzenesulfonyl chloride, crystallization from alkanes like heptane or cyclohexane is a documented purification method[9]. If your crude product is a solid or a low-melting solid, you can explore crystallization.
Solvent Screening for Crystallization:
-
Good candidates: Non-polar solvents like hexanes, heptane, or ethanol/water mixtures.
-
Procedure: Dissolve the crude material in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
III. References
-
DBU Benzyl Chloride Ammonium Salt for Long-Term Stability in Chemical Processes. (2025, March 27). Angene Chemical. [Link]
-
Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems :(. [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]
-
Google Patents. (n.d.). Synthesis method of p-tert-butyl benzyl chloride. (CN105294386A).
-
Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. [Link]
-
Google Patents. (n.d.). Method for synthesizing 4-tert-butyl benzyl chloride. (CN102050697A).
-
LookChem. (n.d.). Purification of Benzyl chloride. Chempedia. [Link]
-
Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
Google Patents. (n.d.). 1, 4-bis(chloromethyl)benzene synthesis technology. (CN105384595A).
-
Google Patents. (n.d.). Stabilization of benzyl chloride. (US2542216A).
-
Supporting Information. (n.d.). [Link]
-
ResearchGate. (2025, August 6). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]
-
Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride. (2026, January 3). Angene Chemical. [Link]
-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
ResearchGate. (2025, August 6). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link]
-
Google Patents. (n.d.). Method for synthesizing 1-chloro-4-methyl-benzene. (CN101054338A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]
- 9. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-tert-pentylbenzyl chloride
Welcome to our dedicated technical support guide for the synthesis of 4-tert-pentylbenzyl chloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with side product formation during this multi-step synthesis. As your partner in scientific discovery, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The synthesis of 4-tert-pentylbenzyl chloride is typically a two-stage process: a Friedel-Crafts alkylation of benzene followed by a chloromethylation reaction. Each step presents unique opportunities for side product formation, which can impact yield, purity, and the performance of the final product in downstream applications. This guide provides a question-and-answer-based approach to troubleshoot and identify these common impurities.
Troubleshooting Guide: Unexpected Results & Impurities
Q1: My final product analysis (GC-MS) shows multiple peaks with higher molecular weights than the target compound. One major impurity has a mass of approximately 342 amu. What is this and how can I avoid it?
A1: This is a classic and frequently encountered issue in chloromethylation reactions. The high molecular weight impurity is almost certainly bis(4-tert-pentylphenyl)methane .
-
Causality (The "Why"): 4-tert-pentylbenzyl chloride, your product, is itself a reactive electrophile under Friedel-Crafts conditions. It can react with a molecule of the starting material from the second step, tert-pentylbenzene, which is still present in the reaction mixture. This secondary alkylation results in the formation of a diarylmethane "dimer." The reaction is catalyzed by the same Lewis or protic acid used for the chloromethylation.[1][2] High temperatures and prolonged reaction times significantly favor the formation of this unwanted by-product.[1]
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Maintain the lowest effective temperature during the chloromethylation step. Higher temperatures increase the rate of the secondary alkylation reaction more than the desired primary reaction.[1]
-
Limit Reaction Time: Monitor the reaction progress closely (e.g., by taking aliquots for GC analysis). Once the consumption of tert-pentylbenzene plateaus, quench the reaction promptly to prevent the accumulation of the diarylmethane.
-
Stoichiometry Control: Using a slight excess of the chloromethylating agent (e.g., formaldehyde/HCl) relative to the tert-pentylbenzene can help ensure the primary reaction is favored, but be cautious as a large excess can lead to other issues.
-
Catalyst Choice: Strong Lewis acids like aluminum chloride are known to aggressively promote diarylmethane formation.[1] Consider using a milder catalyst, such as zinc chloride, or a protic acid system if your substrate is sufficiently reactive.[2]
-
Q2: My ¹H NMR spectrum is complex in the aromatic region, showing more than the expected pair of doublets for a 1,4-disubstituted (para) ring system. What's going on?
A2: This indicates the presence of positional isomers of your product. The issue likely originates from the initial Friedel-Crafts alkylation step.
-
Causality (The "Why"): While the tert-pentyl group is bulky and strongly directs substitution to the para position, it is not perfectly selective. A certain percentage of 2-tert-pentylbenzyl chloride (ortho isomer) and potentially trace amounts of 3-tert-pentylbenzyl chloride (meta isomer) will inevitably be formed.
-
Alkylation Step: The initial Friedel-Crafts alkylation of benzene produces a mixture of 1,4- (para) and 1,2- (ortho) tert-pentylbenzene.
-
Chloromethylation Step: The subsequent chloromethylation of this isomeric mixture will then produce the corresponding isomeric benzyl chlorides. Since the activating, ortho-para directing tert-pentyl group is already on the ring, the chloromethyl group will add to the positions available, leading to a complex product mixture.
-
-
Troubleshooting & Prevention:
-
Optimize Alkylation: Carefully control the conditions of the initial Friedel-Crafts alkylation. Lower temperatures generally favor para substitution over ortho due to steric hindrance.
-
Purification of Intermediate: The most effective solution is to purify the tert-pentylbenzene intermediate before the chloromethylation step. The boiling points of the ortho and para isomers are different enough to allow for separation by fractional distillation. This ensures the chloromethylation step begins with a pure, single isomer.
-
Q3: My GC-MS analysis shows peaks with masses corresponding to di- and tri-tert-pentylbenzene derivatives. How are these forming?
A3: This is a result of polyalkylation, a common limitation of the Friedel-Crafts alkylation reaction.[3][4]
-
Causality (The "Why"): The alkyl group (tert-pentyl) added to the benzene ring is an activating group. This means the product, tert-pentylbenzene, is more reactive towards further electrophilic substitution than the starting material, benzene.[3] Consequently, the newly formed tert-pentylbenzene can compete with benzene for the alkylating agent, leading to the formation of di-tert-pentylbenzene and even tri-tert-pentylbenzene.
-
Troubleshooting & Prevention:
-
Use Excess Benzene: The most common strategy to suppress polyalkylation is to use a large excess of the aromatic substrate (benzene).[4] By Le Châtelier's principle, this increases the probability that the electrophile will react with a benzene molecule rather than the already-alkylated product.
-
Control Reactant Addition: Add the alkylating agent (e.g., tert-pentyl chloride) slowly to the mixture of benzene and catalyst. This keeps the concentration of the electrophile low at any given moment, minimizing the chance of a second alkylation on the product.
-
Frequently Asked Questions (FAQs)
Q: What are the most common side products I should be looking for in my 4-tert-pentylbenzyl chloride synthesis?
A: The most prevalent impurities stem from the two main reaction steps. We have summarized them in the table below for easy reference.
| Side Product Name | Chemical Structure | Likely Cause | Analytical Note (MS) |
| bis(4-tert-pentylphenyl)methane | Dimer of product and starting material | High temp/time in chloromethylation | M.W. ≈ 342.6 g/mol |
| 2-tert-pentylbenzyl chloride | ortho isomer of the product | Lack of regioselectivity in alkylation | M.W. = 196.7 g/mol (Same as product) |
| 1,4-di-tert-pentylbenzene | Product of polyalkylation | Insufficient excess of benzene | M.W. ≈ 218.4 g/mol |
| 4-tert-pentylbenzaldehyde | Oxidation of the product | Air exposure during workup or storage | M.W. ≈ 176.3 g/mol |
| Unreacted tert-pentylbenzene | Starting material for 2nd step | Incomplete chloromethylation | M.W. = 148.3 g/mol |
Q: What is the best analytical method to identify and quantify these impurities?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this analysis.[5][6]
-
GC provides excellent separation of the volatile components, including the starting materials, product, and various side products based on their boiling points and polarity.
-
MS provides positive identification based on the molecular weight and fragmentation pattern of each separated component, which is crucial for distinguishing between isomers and identifying unknown impurities.[6] For quantitative analysis, it is necessary to create a calibration curve using a certified reference standard of 4-tert-pentylbenzyl chloride and, if available, standards of the expected impurities.
Visualizing the Reaction Pathways
To better understand the formation of these products, the following diagram illustrates the main synthesis pathway and the key side reactions.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of alpha-Chloro-4-(tert-pentyl)toluene synthesis
Welcome to the technical support center for the synthesis of α-Chloro-4-(tert-pentyl)toluene. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction, improve yields, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of α-Chloro-4-(tert-pentyl)toluene is a benzylic chlorination reaction, which proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate makes the methyl group's hydrogens particularly susceptible to substitution by a chlorine radical.[1] However, achieving high yield and selectivity for the desired monochlorinated product requires careful control of reaction conditions to minimize common side reactions, such as polychlorination and aromatic ring chlorination.
This guide will explore the use of common chlorinating agents, including sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), providing detailed protocols and strategies to overcome common challenges.
Reaction Pathway Overview
The fundamental mechanism involves three key stages: initiation, propagation, and termination.
Caption: Free-radical benzylic chlorination pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of α-Chloro-4-(tert-pentyl)toluene.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Explanation & Solution |
| Ineffective Radical Initiation | The free-radical chain reaction must be properly initiated. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is not expired and has been stored correctly. For photochemical initiation, verify the intensity and wavelength of your UV light source. For thermal initiation, confirm the reaction has reached the necessary temperature for the initiator to decompose at an adequate rate.[2] |
| Presence of Radical Inhibitors | Oxygen is a common radical inhibitor. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Purge your solvent and reaction vessel thoroughly before starting. Additionally, ensure your starting materials are free from impurities that could quench the radical chain.[2] |
| Incorrect Reaction Temperature | Temperature plays a critical role in both the rate of initiation and the selectivity of the reaction. Lower temperatures generally favor higher selectivity for the most stable radical, but the reaction rate may be slow.[3] Conversely, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature will depend on your chosen initiator and solvent. |
| Sub-optimal Reagent Stoichiometry | The molar ratio of the chlorinating agent to the toluene derivative is critical. An insufficient amount of the chlorinating agent will result in low conversion. Conversely, a large excess can promote polychlorination. Start with a 1:1 molar ratio and optimize from there. |
Issue 2: Significant Formation of Polychlorinated Byproducts
The formation of α,α-dichloro-4-(tert-pentyl)toluene and other polychlorinated species is a common problem that significantly reduces the yield of the desired product.
| Possible Cause | Explanation & Solution |
| High Local Concentration of Chlorinating Agent | To favor monochlorination, maintain a low concentration of the chlorinating agent relative to the substrate throughout the reaction. This can be achieved by the slow, dropwise addition of the chlorinating agent to the reaction mixture.[4] |
| Excessive Molar Ratio of Chlorinating Agent | Using a large excess of the chlorinating agent increases the probability of a second chlorination event. It is recommended to use the toluene derivative in slight excess to maximize its conversion to the monochlorinated product.[4] |
| High Reaction Temperature | Elevated temperatures can increase the rate of polychlorination. Running the reaction at the lower end of the effective temperature range for your initiator can improve selectivity for the mono-substituted product.[3] |
Issue 3: Formation of Aromatic Ring Chlorination Byproducts
Chlorination of the aromatic ring is a competing electrophilic substitution reaction that can be catalyzed by Lewis acids.
| Possible Cause | Explanation & Solution |
| Presence of Lewis Acid Catalysts | Free-radical benzylic chlorination should be conducted in the absence of Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which catalyze electrophilic aromatic substitution.[4] Ensure your glassware is scrupulously clean and free of any metallic residues. |
| Reaction Conditions Favoring Electrophilic Substitution | The use of polar solvents can sometimes favor ionic reaction pathways. Non-polar solvents like carbon tetrachloride or cyclohexane are generally preferred for free-radical chlorinations.[3] |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for this synthesis, Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)?
Both SO₂Cl₂ and NCS are effective for benzylic chlorination. The choice often depends on the specific requirements of your synthesis and laboratory capabilities.
| Chlorinating Agent | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | - Often results in higher yields and faster reaction times.[5] - Gaseous byproducts (SO₂ and HCl) can be easily removed from the reaction mixture. | - Highly corrosive and reacts violently with water.[6] - Can be less selective than NCS, potentially leading to more polychlorination if not carefully controlled.[2] |
| N-Chlorosuccinimide (NCS) | - A solid, making it easier and safer to handle than SO₂Cl₂. - Generally more selective for monochlorination.[2] - The succinimide byproduct is often easily removed by filtration. | - May require longer reaction times or photochemical initiation for optimal results.[4] - Can sometimes be less cost-effective for large-scale synthesis. |
Q2: What is the best radical initiator to use?
Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are two of the most common free-radical initiators.
-
AIBN is often preferred because its decomposition is less prone to induced decomposition and it does not produce acidic byproducts. It has a 10-hour half-life at approximately 65°C.[7]
-
Benzoyl Peroxide (BPO) is also effective but can be less stable and its decomposition can be influenced by the solvent. Its 10-hour half-life is around 70°C.[6][8]
The choice depends on the desired reaction temperature and solvent compatibility.[6]
Q3: What is the recommended solvent for this reaction?
Non-polar, inert solvents are generally the best choice for free-radical chlorinations as they minimize the potential for ionic side reactions.
-
Carbon tetrachloride (CCl₄) has historically been a common choice but is now often avoided due to its toxicity and environmental concerns.
-
Cyclohexane and benzene are suitable alternatives.
-
The choice of solvent can also influence the selectivity of the reaction. Aromatic solvents can sometimes form a complex with the chlorine radical, making it more selective.[3]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by:
-
Gas Chromatography (GC): Periodically taking small aliquots from the reaction mixture and analyzing them by GC will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
-
Thin Layer Chromatography (TLC): TLC can provide a qualitative assessment of the reaction's progress.
Q5: What is the best work-up and purification procedure?
A typical work-up and purification procedure involves:
-
Cooling the reaction mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Washing: Transfer the mixture to a separatory funnel and wash with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HCl.[9] Then, wash with water and finally with brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[9]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to separate the desired α-Chloro-4-(tert-pentyl)toluene from unreacted starting material and higher boiling byproducts.
Q6: What are the expected NMR chemical shifts for the product?
While specific experimental data for α-Chloro-4-(tert-pentyl)toluene is not widely published, based on similar structures, the following are expected approximate chemical shifts in CDCl₃:
-
¹H NMR:
-
Aromatic protons: ~7.2-7.4 ppm (multiplet)
-
Benzylic protons (-CH₂Cl): ~4.5 ppm (singlet)
-
tert-pentyl protons: ~0.7-1.3 ppm (multiplets for -CH₃ and -CH₂-)
-
-
¹³C NMR:
-
Aromatic carbons: ~128-145 ppm
-
Benzylic carbon (-CH₂Cl): ~46 ppm
-
Quaternary carbon of tert-pentyl group: ~38 ppm
-
Other aliphatic carbons: in the range of ~9-35 ppm
-
It is highly recommended to perform a full characterization (¹H NMR, ¹³C NMR, GC-MS) to confirm the structure and purity of the synthesized product.
Experimental Protocols
Protocol 1: Chlorination using Sulfuryl Chloride and AIBN
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-(tert-pentyl)toluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous non-polar solvent (e.g., cyclohexane)
-
Nitrogen or Argon gas
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Under a constant stream of nitrogen or argon, charge the flask with 4-(tert-pentyl)toluene and the anhydrous solvent.
-
Add a catalytic amount of AIBN (typically 1-2 mol%) to the flask.
-
Heat the mixture to reflux (the temperature will depend on the solvent, e.g., ~81°C for cyclohexane).
-
Once refluxing, add sulfuryl chloride (1.0-1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The evolution of HCl and SO₂ gases should be observed.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS) and Benzoyl Peroxide (BPO)
Materials:
-
4-(tert-pentyl)toluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Anhydrous carbon tetrachloride or cyclohexane
-
Nitrogen or Argon gas
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 4-(tert-pentyl)toluene, NCS (1.0-1.1 equivalents), and the anhydrous solvent.
-
Add a catalytic amount of BPO (1-2 mol%).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by GC or TLC. The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Safety Precautions
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Benzyl chlorides , including the target product, are lachrymators (tear-inducing) and potential carcinogens. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.
-
AIBN is toxic and should be handled with appropriate care.
-
The reaction produces HCl gas , which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap to neutralize the evolving HCl.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
References
- Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- The Royal Society of Chemistry.
- Gaspa, S., et al. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. [Link]
- White, M. C., et al. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society. [Link]
- European Patent Office. (1985).
- Journal of the Chemical Society D: Chemical Communications.
- StackExchange. (2012).
- SciSpace. (2011). The frequently overlooked importance of solvent in free radical syntheses. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- YouTube. (2023).
- Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
- YouTube. (2025). New Route for Benzyl Chloride?. [Link]
- ACS Publications. Rates of Chlorination of Benzene, Toluene and the Xylenes.
- Datapdf.com.
- Organic Chemistry Portal.
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
- Preprints.org. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
- Google Patents. Method for preparing benzoyl chloride.
- Reddit. (2011). Benzyl Chloride removal?. [Link]
- Google Patents.
- Google Patents. Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
- Semantic Scholar. Table 1 from NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- University of Alberta. Tables For Organic Structure Analysis. [Link]
- ResearchGate. Thermal decompositions of (a) benzoyl peroxide, (b) AIBN, and (c).... [Link]
- ResearchGate. GC-MS spectra of control and treated (C and T1) samples of toluene. [Link]
- ResearchGate. (2025). Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)?. [Link]
- Chemistry LibreTexts. (2022). II. Basic Stages of a Radical Chain Reaction. [Link]
- Chemistry LibreTexts. (2023).
- ACS Publications. (2026). Divergent Total Synthesis of the Harziane Diterpenoids. [Link]
- ResearchGate. (2025). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. [Link]
Sources
- 1. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing polychlorination during toluene derivative synthesis
Welcome to the technical support center for toluene derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of toluene chlorination, with a specific focus on preventing undesired polychlorination. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols based on established chemical principles.
Troubleshooting Guide: Preventing Polychlorination
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Q1: My reaction is producing a high percentage of dichlorotoluenes. What are the primary causes and how can I fix this?
Problem: You are observing significant yields of dichlorinated products at the expense of your target monochlorotoluene.
Probable Causes & Solutions:
-
Overly Aggressive Catalyst System: The strength of the Lewis acid catalyst directly influences the electrophilicity of the chlorine. Highly active catalysts can accelerate the chlorination of the initially formed monochlorotoluene product, which is still activated towards further electrophilic attack.
-
Explanation: Strong Lewis acids like AlCl₃ and FeCl₃ can form highly electrophilic complexes with chlorine, leading to rapid and sometimes uncontrollable reactions.[1][2][3] Ionic liquids containing AlnCl⁻3n+1 anions, which have both Lewis and Brønsted acid sites, have been shown to favorably form dichlorotoluenes.[1][2]
-
Solution:
-
Switch to a Milder Catalyst: Consider using weaker Lewis acids such as zinc chloride (ZnCl₂) or antimony trichloride (SbCl₃), which offer better control.[4][5]
-
Utilize Shape-Selective Catalysts: Zeolites, such as K-L or Fe³⁺-mordenite, can provide para-selectivity through steric hindrance within their porous structures, physically disfavoring the formation of bulky dichlorinated products.[6][7][8]
-
-
-
Incorrect Stoichiometry: An excess of the chlorinating agent (e.g., Cl₂) relative to toluene is a direct route to polychlorination.
-
Explanation: Once a significant portion of toluene is converted to monochlorotoluene, the remaining chlorine will react with the next most activated species available—the monochlorotoluene product.
-
Solution:
-
Control Chlorine Addition: Carefully monitor the molar ratio of reactants. The reaction should be stopped after approximately 1 gram atom of chlorine has reacted per mole of toluene for monochlorination.[9]
-
Use Toluene as the Limiting Reagent (in reverse): It is often preferable to use a slight excess of toluene to ensure the chlorinating agent is consumed before it can react with the product.
-
-
-
Elevated Reaction Temperature: Higher temperatures increase reaction rates for both the first and second chlorination steps.
-
Explanation: While heat can overcome activation energy barriers, it often reduces selectivity. The activation energy for the second chlorination is readily accessible at higher temperatures. Increasing reaction temperatures from 60°C to 100°C has been shown to increase the selectivity for dichlorotoluenes from 4.4% to 10.7%.[1]
-
Solution:
-
Q2: I am observing side-chain chlorination (benzyl chloride formation) in addition to my desired ring-chlorinated product. Why is this happening?
Problem: Your product mixture contains benzyl chloride and its derivatives alongside chlorotoluenes.
Probable Causes & Solutions:
-
Presence of Radical Initiators: The mechanism for side-chain chlorination is a free-radical process, contrasting with the electrophilic aromatic substitution required for ring chlorination.
-
Explanation: UV light (including sunlight), high temperatures (typically above 70-80°C), and radical initiators (like peroxides) promote the homolytic cleavage of Cl₂, generating chlorine radicals.[11][12][13] These radicals preferentially abstract a hydrogen atom from the benzylic position of the methyl group.[12]
-
Solution:
-
Exclude Light: Perform the reaction in the dark or in amber glass vessels to prevent photo-induced radical formation.[11]
-
Maintain Low Temperature: Keep the reaction temperature below the threshold that favors radical pathways. Temperatures in the range of 20°C to 50°C are generally preferred for ring chlorination.[9]
-
Ensure Purity: Ensure your starting materials and solvents are free from radical-initiating impurities.
-
-
-
Absence or Ineffectiveness of Lewis Acid Catalyst: A proper Lewis acid catalyst is essential to promote the electrophilic pathway.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism for the chlorination of toluene's aromatic ring?
The primary mechanism is Electrophilic Aromatic Substitution . It proceeds in three key steps[14][16]:
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., FeCl₃) reacts with molecular chlorine (Cl₂) to generate a highly electrophilic species, effectively a chlorine cation (Cl⁺).
-
Formation of a Carbocation Intermediate: The electron-rich aromatic ring of toluene attacks the electrophile. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Removal of a Proton: A weak base (like FeCl₄⁻) removes a proton from the carbon atom where the chlorine attached, restoring the ring's aromaticity and yielding the final chlorotoluene product.
Caption: Mechanism of Electrophilic Aromatic Chlorination of Toluene.
How can I selectively produce the para-chlorotoluene isomer?
While the methyl group of toluene is an ortho, para-director, achieving high para-selectivity requires specific catalytic systems. Statistically, a 2:1 ratio of ortho to para would be expected.[4] To favor the para product:
-
Steric Hindrance: Use bulky catalysts or co-catalysts that sterically block the ortho positions, making the less hindered para position the more likely site of attack.
-
Shape-Selective Catalysts: Zeolites like nanosized K-L have been shown to yield high selectivity for p-chlorotoluene (up to 76.2%) due to their defined channel structures.[6]
-
Co-catalyst Systems: The use of a Lewis acid (like SbCl₃) with a thianthrene compound as a co-catalyst has been patented to improve the yield of the para isomer.[4]
What are the best analytical methods to monitor the reaction progress and product distribution?
Gas Chromatography (GC) is the most widely used and effective technique.[17]
-
Method: A small aliquot of the reaction mixture is quenched, neutralized, and injected into a GC.
-
Detector: A Flame Ionization Detector (FID) is excellent for quantifying hydrocarbon products. For definitive identification of products, especially unexpected byproducts, a Mass Spectrometer (MS) detector is superior.[17]
-
Analysis: By comparing the retention times and peak areas to known standards of toluene, o-, m-, p-chlorotoluene, and various dichlorotoluenes, you can accurately determine the conversion of toluene and the selectivity for each product. Purge-and-trap and headspace sampling techniques are often used for sample preparation.[17][18]
Experimental Protocols & Workflows
Protocol 1: Selective Monochlorination of Toluene
This protocol is designed to maximize the yield of monochlorotoluene while minimizing polychlorination.
Materials:
-
Toluene (anhydrous)
-
Chlorine gas (Cl₂)
-
Antimony trichloride (SbCl₃) or Ferric chloride (FeCl₃), anhydrous
-
Nitrogen gas (N₂)
-
5% Sodium hydroxide (NaOH) solution
-
Reaction vessel (three-necked flask, protected from light) equipped with a magnetic stirrer, gas inlet tube, condenser, and a gas outlet leading to a scrubber (containing NaOH solution).
Procedure:
-
Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry. Purge the system with nitrogen gas.
-
Charging the Reactor: Add 100 mL of anhydrous toluene to the reaction flask. Add the Lewis acid catalyst (e.g., 0.5 g of anhydrous FeCl₃). Stir the mixture to dissolve/disperse the catalyst.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 20-25°C) using an ice bath.
-
Chlorine Addition: Slowly bubble dry chlorine gas through the stirred toluene solution. The reaction is exothermic; monitor the temperature closely and adjust the Cl₂ flow rate and cooling to maintain the set temperature.
-
Monitoring: Periodically (e.g., every 30 minutes), take a small sample from the reaction mixture. Immediately quench it in a vial containing a dilute NaOH solution to neutralize the catalyst and HCl byproduct. Prepare the sample for GC analysis to monitor the consumption of toluene and the formation of products.
-
Completion: Stop the chlorine flow when GC analysis shows the desired conversion level (e.g., ~95% toluene conversion) to avoid significant dichlorotoluene formation.
-
Workup: Purge the reaction mixture with nitrogen to remove excess Cl₂ and HCl. Wash the organic mixture with 5% NaOH solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and analyze the final product distribution by GC.
Workflow: Troubleshooting Polychlorination
This workflow provides a logical sequence for diagnosing and solving issues of over-chlorination.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 5. EP0063384B1 - Process for the nuclear chlorination of toluene - Google Patents [patents.google.com]
- 6. Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 10. US4647709A - Process for ring-chlorinating toluene - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Monochlorination of toluene in sunlight followed by class 12 chemistry JEE_Main [vedantu.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Question: Draw the mechanism for electrophilic substitution of toluene... [askfilo.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. env.go.jp [env.go.jp]
alpha-Chloro-4-(tert-pentyl)toluene decomposition and stabilization methods
Welcome to the dedicated technical support center for α-chloro-4-(tert-pentyl)toluene. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the handling, decomposition, and stabilization of this reactive benzylic halide. As a Senior Application Scientist, my goal is to synthesize rigorous scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Reactivity of α-Chloro-4-(tert-pentyl)toluene
α-Chloro-4-(tert-pentyl)toluene is a substituted benzylic halide, a class of compounds known for their utility as synthetic intermediates and their inherent reactivity. The presence of the chloromethyl group on the benzene ring, activated by the aromatic system, makes it susceptible to nucleophilic substitution and elimination reactions. The bulky tert-pentyl group at the para position introduces specific steric and electronic effects that influence its stability and reactivity profile.
Decomposition of α-chloro-4-(tert-pentyl)toluene can be initiated by several factors, including exposure to moisture, heat, light, and certain metals, leading to the formation of impurities that can compromise experimental outcomes. This guide will equip you with the knowledge to mitigate these challenges.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the use and storage of α-chloro-4-(tert-pentyl)toluene in a question-and-answer format.
Q1: I've noticed a decrease in the purity of my α-chloro-4-(tert-pentyl)toluene sample over time, even when stored in what I thought were appropriate conditions. What is happening?
A1: Gradual decomposition is a known issue with reactive benzylic halides. The primary culprits are hydrolysis and, to a lesser extent, thermal or photolytic degradation.
Causality: The benzylic carbon in α-chloro-4-(tert-pentyl)toluene is electrophilic and susceptible to nucleophilic attack. Atmospheric moisture, even in trace amounts, can act as a nucleophile, leading to hydrolysis. This reaction produces 4-(tert-pentyl)benzyl alcohol and hydrochloric acid (HCl). The generated HCl can then catalyze further decomposition, creating a feedback loop of degradation.
Troubleshooting Steps:
-
Moisture Exclusion: Ensure your storage container is rigorously dried and purged with an inert gas (e.g., nitrogen or argon) before introducing the compound. Use of a glovebox or Schlenk line for handling is highly recommended.[1][2]
-
Inert Atmosphere: Store the compound under a positive pressure of an inert gas.
-
Material Compatibility: Avoid storage in containers that can corrode or leach impurities. Borosilicate glass is generally suitable. Check for incompatibility with certain plastics that may degrade or leach plasticizers.
-
Confirmation of Decomposition: To confirm hydrolysis, you can use analytical techniques like HPLC or GC-MS to identify the presence of 4-(tert-pentyl)benzyl alcohol.[3][4]
Q2: My reaction yield is consistently lower than expected when using α-chloro-4-(tert-pentyl)toluene. Could decomposition be the cause?
A2: Yes, decomposition during the reaction is a strong possibility, especially if the reaction conditions are not strictly anhydrous or if certain reagents are incompatible.
Causality: The presence of water in your solvents or reagents will lead to the formation of the corresponding benzyl alcohol, which is unreactive in many subsequent desired transformations. Furthermore, if your reaction involves basic conditions, elimination reactions can compete with the desired substitution, leading to the formation of unwanted byproducts.
Troubleshooting Steps:
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents are thoroughly dried before use.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC, GC, or HPLC to detect the formation of byproducts such as 4-(tert-pentyl)benzyl alcohol.
-
Temperature Control: If the reaction is exothermic, maintain a controlled temperature to prevent thermal decomposition.
-
pH Control: If applicable to your reaction, ensure the pH is controlled to minimize acid- or base-catalyzed decomposition pathways.
Q3: I have observed discoloration (yellowing or browning) of my α-chloro-4-(tert-pentyl)toluene sample. What does this indicate?
A3: Discoloration is a visual indicator of decomposition and potential polymerization.
Causality: The formation of colored byproducts is often associated with the generation of carbocation intermediates which can lead to polymerization or other side reactions. The presence of acidic impurities, such as HCl from hydrolysis, can promote the formation of these colored species. Metal contaminants, like iron from a spatula or storage can, can also catalyze decomposition and discoloration.
Troubleshooting Steps:
-
Purity Check: Analyze a small aliquot of the discolored sample by NMR, GC-MS, or HPLC to identify the impurities.
-
Purification: If the discoloration is minor and the primary compound is still largely intact, consider purification by distillation under reduced pressure or column chromatography. However, be aware that heating during distillation can promote further decomposition.[3]
-
Stabilizer Addition: For long-term storage, consider adding a stabilizer. (See Part 2 for details).
Part 2: Stabilization Methods - Proactive Measures for Purity Maintenance
Stabilization is a crucial step in preserving the integrity of α-chloro-4-(tert-pentyl)toluene, especially for long-term storage or when used in sensitive applications.
Why is Stabilization Necessary?
Benzylic halides are prone to decomposition, which can be accelerated by trace impurities like water and metal ions. Stabilizers act by scavenging these catalysts or by inhibiting the decomposition reactions.
Recommended Stabilizers and Their Mechanisms
| Stabilizer Type | Examples | Recommended Concentration (w/w) | Mechanism of Action |
| Nitrogen-Containing Compounds | ε-Caprolactam | 0.05 - 0.5% | Acts as an acid scavenger, neutralizing HCl formed during hydrolysis, thus preventing acid-catalyzed decomposition. |
| Sulfur-Containing Compounds | N,N-dialkyl thioureas | 0.1 - 1.0% | These compounds can chelate metal ions that might catalyze decomposition and may also react with radical intermediates. |
| Alcohols | Cyclohexanol | 0.1 - 0.5% | Can act as a proton scavenger and may also compete with hydrolysis by reacting with any formed acid chlorides. |
Experimental Protocol: Addition of a Stabilizer (ε-Caprolactam)
This protocol provides a general guideline for adding a stabilizer to α-chloro-4-(tert-pentyl)toluene.
Materials:
-
α-Chloro-4-(tert-pentyl)toluene
-
ε-Caprolactam
-
Anhydrous solvent (e.g., dichloromethane, if needed for dissolution)
-
Dry, inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line
-
Appropriate glassware
Procedure:
-
Preparation: Perform all operations under an inert atmosphere to minimize exposure to moisture and air.
-
Stabilizer Calculation: Calculate the required amount of ε-caprolactam based on the weight of your α-chloro-4-(tert-pentyl)toluene sample (e.g., for 100 g of the compound, use 0.05 g to 0.5 g of ε-caprolactam).
-
Addition:
-
Direct Addition (for liquids): If your α-chloro-4-(tert-pentyl)toluene is a liquid at room temperature, directly add the calculated amount of ε-caprolactam to the storage container.
-
Solution Addition: If uniform mixing is a concern, dissolve the ε-caprolactam in a minimal amount of a dry, inert solvent before adding it to the bulk material.
-
-
Mixing: Gently agitate the mixture until the stabilizer is fully dissolved.
-
Storage: Seal the container tightly under a positive pressure of inert gas and store in a cool, dark, and dry place.
Part 3: Analytical Methods for Monitoring Decomposition
Regularly assessing the purity of your α-chloro-4-(tert-pentyl)toluene is essential. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile decomposition products.
Illustrative GC-MS Parameters:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 amu |
Expected Elution Order (based on polarity and boiling point):
-
Toluene (if present as an impurity from synthesis)
-
α-Chloro-4-(tert-pentyl)toluene
-
4-(tert-pentyl)benzaldehyde (potential oxidation product)
-
4-(tert-pentyl)benzyl alcohol (hydrolysis product)
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for monitoring the disappearance of the starting material and the appearance of less volatile decomposition products like the corresponding alcohol.[4][5]
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the primary decomposition pathway for α-chloro-4-(tert-pentyl)toluene?
-
A: The most common decomposition pathway under typical laboratory storage and use is hydrolysis, which is the reaction with water to form 4-(tert-pentyl)benzyl alcohol and hydrochloric acid. Thermal and photolytic degradation can also occur, leading to a variety of byproducts.
-
-
Q: How does the tert-pentyl group affect the stability of the molecule compared to benzyl chloride?
-
A: The tert-pentyl group is an electron-donating group. Electron-donating groups can stabilize the benzylic carbocation that may form during SN1-type reactions, potentially increasing the rate of solvolysis (e.g., hydrolysis) compared to unsubstituted benzyl chloride.[6][7] However, the bulky nature of the tert-pentyl group might also introduce steric hindrance that could influence reaction rates.
-
-
Q: Can I use a basic aqueous solution to wash crude α-chloro-4-(tert-pentyl)toluene during purification?
-
A: Yes, washing with a mild base like a 5% sodium bicarbonate solution is a common and recommended step to neutralize any acidic impurities, such as HCl, which can catalyze decomposition. However, prolonged contact with strong bases, especially at elevated temperatures, should be avoided as it can promote hydrolysis and elimination reactions.[3]
-
-
Q: What are the ideal storage conditions for α-chloro-4-(tert-pentyl)toluene?
-
A: Store in a tightly sealed, dry container under an inert atmosphere (nitrogen or argon). It should be kept in a cool (refrigerated if possible), dark, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[8]
-
Visualizing Decomposition and Stabilization
Decomposition Pathway
Caption: Decision and workflow for the stabilization of α-chloro-4-(tert-pentyl)toluene.
References
- Filo. (2025, October 28). Which of the following is the correct order of hydrolysis?
- Barclay, L. R. C., & Mercer, J. A. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Canadian Journal of Chemistry, 50(14), 2318-2327.
- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 124(31), 9235-9246.
- Barclay, L. R. C., Mercer, J. A., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. Canadian Journal of Chemistry, 50(22), 3683-3693.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate.
Sources
- 1. capuchem.ca [capuchem.ca]
- 2. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 28162-11-0|alpha-chloro-4-(tert-pentyl)toluene|this compound|-范德生物科技公司 [bio-fount.com]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Alkylarenes
Welcome to our dedicated technical support center for the chlorination of alkylarenes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, selectivity, and safety of your experiments.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will cover:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding reaction setup, reagent selection, and expected outcomes.
-
Troubleshooting Guide: A systematic approach to diagnosing and solving common problems such as low yield, poor selectivity, and unexpected side reactions.
-
Detailed Experimental Protocols: Step-by-step procedures for key chlorination methods.
-
Safety Considerations: Essential guidelines for handling the reagents and performing the reactions safely.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for chlorinating the alkyl side chain of an alkylarene?
The two primary methods for the selective chlorination of the alkyl side chain (benzylic position) of an alkylarene are free radical chlorination and nucleophilic substitution.
-
Free Radical Chlorination: This is the most common method and involves the reaction of the alkylarene with a chlorinating agent in the presence of a radical initiator, typically UV light or a chemical initiator like AIBN.[1][2] The reaction proceeds via a free radical chain mechanism, with chlorine radicals selectively abstracting a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][3] Common chlorinating agents for this method include chlorine gas (Cl₂) and N-chlorosuccinimide (NCS).[4]
-
Nucleophilic Substitution: While less direct for chlorinating the alkyl chain itself, it's a crucial method for introducing chlorine if a functional group is already present at the benzylic position. For example, a benzylic alcohol can be converted to a benzyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]
Q2: How can I control the selectivity between side-chain (benzylic) and aromatic ring chlorination?
Controlling selectivity is a critical aspect of alkylarene chlorination. The reaction conditions play a pivotal role:
-
For Side-Chain (Benzylic) Chlorination: Promote a free radical mechanism. This is achieved by:
-
Using radical initiators: UV light or chemical initiators like AIBN or benzoyl peroxide.[1][6]
-
Absence of Lewis acids: Lewis acids catalyze electrophilic aromatic substitution on the ring.[7]
-
Using specific reagents: N-Chlorosuccinimide (NCS) is often preferred for its selectivity for allylic and benzylic C-H bonds.[3][4]
-
-
For Aromatic Ring Chlorination: Promote an electrophilic aromatic substitution mechanism. This is achieved by:
Q3: What is the role of the initiator in free radical chlorination?
The initiator is a substance that can generate free radicals and start the chain reaction.[10] In the context of alkylarene chlorination:
-
UV Light (Photochemical Initiation): Photons of sufficient energy can cleave the Cl-Cl bond in chlorine gas homolytically to produce two chlorine radicals (Cl•).[1][11] This is a clean and efficient way to initiate the reaction.
-
Chemical Initiators (Thermal Initiation): Compounds like AIBN (azobisisobutyronitrile) or benzoyl peroxide decompose upon heating to form radicals.[12][13] These radicals then react with the chlorine source to generate the chlorine radicals that propagate the chain reaction.[14]
The choice of initiator depends on the specific substrate, the desired reaction temperature, and the equipment available.
Q4: Can I achieve dichlorination or trichlorination of the methyl group in toluene? How do I control the degree of chlorination?
Yes, successive chlorination of the methyl group in toluene to form benzyl chloride, benzal chloride, and benzotrichloride is possible.[11] The degree of chlorination is primarily controlled by the stoichiometry of the chlorinating agent and the reaction time.
-
Monochlorination (Benzyl Chloride): Use a 1:1 molar ratio of toluene to the chlorinating agent (e.g., Cl₂ or SO₂Cl₂). It's often beneficial to use a slight excess of toluene to minimize over-chlorination.
-
Dichlorination (Benzal Chloride): Use a 1:2 molar ratio of toluene to the chlorinating agent.
-
Trichlorination (Benzotrichloride): Use a 1:3 molar ratio or an excess of the chlorinating agent.
Careful monitoring of the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) is crucial to stop the reaction at the desired level of chlorination.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the chlorination of alkylarenes.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Initiator | Verify the age and storage conditions of the chemical initiator (e.g., AIBN). For photochemical reactions, check the output of the UV lamp. | Use a fresh batch of the chemical initiator.[13] Replace the UV lamp if its output is low. |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature. | Increase the reaction temperature to ensure efficient decomposition of the chemical initiator or to provide sufficient activation energy.[2] |
| Presence of Inhibitors | Check for the presence of radical scavengers (e.g., oxygen, phenols) in the starting materials or solvent. | Degas the solvent and reactants prior to the reaction. Use purified reagents.[1] |
| Incorrect Reagent Stoichiometry | Re-verify the molar ratios of the reactants. | Ensure the correct stoichiometry of the chlorinating agent and initiator is used. |
Problem 2: Poor Selectivity (Mixture of Side-Chain and Ring Chlorination)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Lewis Acid Impurities | Analyze the starting materials and catalyst for trace amounts of Lewis acids (e.g., iron salts). | Use high-purity reagents and glass-lined reactors. Pre-treat the solvent to remove any acidic impurities.[15] |
| Unintended Photochemical Ring Chlorination | If using a broad-spectrum light source, it might promote some ring chlorination. | Use a light source with a wavelength specific for initiating the desired radical reaction. Perform the reaction in the dark if a Lewis acid catalyst is intended for ring chlorination. |
| High Reaction Temperature | Excessive heat can sometimes lead to side reactions, including some ring chlorination.[15] | Optimize the reaction temperature to favor the desired pathway. |
Problem 3: Over-chlorination (Formation of Di- or Tri-chlorinated Products)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Stoichiometry | Analyze the molar ratio of the chlorinating agent to the alkylarene. | Use a limiting amount of the chlorinating agent for monochlorination. A slight excess of the alkylarene can also favor monochlorination.[16] |
| Prolonged Reaction Time | Monitor the reaction progress over time using GC or TLC. | Stop the reaction once the desired level of conversion to the monochlorinated product is achieved. |
| Poor Mixing | Observe the reaction mixture for homogeneity. | Ensure efficient stirring to maintain a uniform concentration of the chlorinating agent throughout the reaction mixture. |
Problem 4: Formation of Tar or Polymeric Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Reaction Temperature | Monitor the internal reaction temperature closely. | Maintain the reaction temperature within the optimal range for the specific substrate and reagents. Use a cooling bath if the reaction is highly exothermic. |
| High Concentration of Radicals | Check the concentration of the initiator. | Reduce the amount of initiator to control the rate of radical generation. |
| Presence of Oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Degas the solvent and reactants thoroughly before starting the reaction.[1] |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in alkylarene chlorination.
Detailed Experimental Protocols
Protocol 1: Photochemical Chlorination of Toluene to Benzyl Chloride
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Toluene (high purity, dried)
-
Chlorine gas (Cl₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), gas inlet, condenser, and thermometer.[15]
Procedure:
-
Reactor Setup: Assemble the photochemical reactor in a fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the reactor with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.[17]
-
Charge Reactor: Charge the reactor with dry toluene.
-
Initiate Reaction: Turn on the UV lamp and begin bubbling chlorine gas through the toluene at a controlled rate. The reaction is exothermic, so maintain the desired temperature (typically 25-50 °C) using a cooling bath.[11]
-
Monitor Progress: Periodically take samples and analyze them by GC to monitor the conversion of toluene and the formation of benzyl chloride.
-
Reaction Completion: Once the desired conversion is reached, turn off the UV lamp and stop the flow of chlorine gas.
-
Quenching: Purge the reactor with inert gas to remove any unreacted chlorine. The reaction mixture can be washed with a dilute solution of sodium bisulfite to remove residual chlorine, followed by a water wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify the benzyl chloride by fractional distillation under reduced pressure.
Protocol 2: Side-Chain Chlorination using N-Chlorosuccinimide (NCS)
Materials:
-
Alkylarene (e.g., Toluene)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a condenser and magnetic stirrer, add the alkylarene, NCS, and the initiator.[18]
-
Solvent: Add the inert solvent (e.g., CCl₄).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent.
-
Monitoring: Monitor the reaction progress by TLC or GC. The disappearance of the starting material and the formation of the product can be tracked.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and then a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Experimental Workflow Visualization
Caption: A generalized workflow for a typical alkylarene chlorination experiment.
Safety Considerations
-
Chlorine Gas: Chlorine gas is highly toxic, corrosive, and a strong oxidizer.[19] Always handle it in a well-ventilated fume hood and have a chlorine gas detector and appropriate emergency preparedness (e.g., a scrubber with a sodium thiosulfate solution) in place.[19][20]
-
Chlorinated Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting. If possible, consider using alternative solvents. Handle all chlorinated solvents with appropriate personal protective equipment.
-
Exothermic Reactions: The chlorination of alkylarenes can be highly exothermic. Monitor the reaction temperature closely and have a cooling bath readily available to prevent runaway reactions.
-
UV Radiation: Protect your eyes and skin from exposure to UV radiation when performing photochemical reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][21]
References
- Purdue University. (n.d.). Chlorine gas.
- ACS Publications. (n.d.). Safe handling of chlorine. ACS Chemical Health & Safety.
- Wikipedia. (2023, December 2). Free-radical halogenation.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes.
- Halosil International. (2023, January 27). Top 10 Chlorine Safety Tips.
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- The Journal of Organic Chemistry. (2017, June 29). Iron(III)-Catalyzed Chlorination of Activated Arenes.
- Wikipedia. (2023, November 11). Photochlorination.
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
- ACS Publications. (2020, May 20). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide.
- Unacademy. (n.d.). Mechanism of Free Radical Halogenation of Alkanes.
- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Quora. (2017, May 17). What precaution would you take when doing experiments with chlorine?.
- De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas.
- YouTube. (2022, September 2). Free Radical Substitution of Alkanes (A-Level Chemistry).
- Sciencemadness Discussion Board. (2005, May 13). Photo-Catalytic chlorination of Toluene....
- Google Patents. (n.d.). US2738320A - Process for photochemical chlorination.
- Wikipedia. (2023, November 29). Electrophilic halogenation.
- Google Patents. (n.d.). CN102060654A - Method for selective chlorination of alkyl side chains on benzene ring.
- ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst.
- ResearchGate. (n.d.). A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles.
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
- University of Calgary. (n.d.). Ch4 : Selectivity.
- YouTube. (2022, August 3). Selectivity in Chlorination | Free Radical Reactions | Chemistry | Khan Academy.
- Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine.
- NIH National Library of Medicine. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
- Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.
- Organic Chemistry Portal. (n.d.). AIBN-Initiated Radical Reactions of Ethyl Phosphinate.
- YouTube. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation.
- Common Organic Chemistry. (n.d.). Azobisisobutyronitrile (AIBN).
- Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?.
- Best Pool Supplies. (n.d.). Common Pool Chlorinator Problems and How to Fix Them.
- YouTube. (2019, August 14). Chlorinator Troubleshooting.
- Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide.
- BOQU Instrument. (2023, June 10). How to Troubleshoot Common Problems with a Residual Chlorine Meter.
Sources
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Photochlorination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sciencemadness Discussion Board - Photo-Catalytic chlorination of Toluene... - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. CN102060654A - Method for selective chlorination of alkyl side chains on benzene ring - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. purdue.edu [purdue.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
Technical Support Center: Troubleshooting Reactions with α-Chloro-4-(tert-pentyl)toluene
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist: Welcome to our dedicated technical guide for navigating the complexities of reactions involving α-Chloro-4-(tert-pentyl)toluene. This document is structured to provide not just solutions, but a deeper understanding of the chemical principles at play. Our goal is to empower you to diagnose issues, optimize your reactions, and prevent future failures by understanding the "why" behind each step.
Introduction: Understanding the Reagent
Alpha-Chloro-4-(tert-pentyl)toluene is a substituted benzylic chloride. Its reactivity is primarily dictated by the chloromethyl group, which is activated by the adjacent aromatic ring. This activation facilitates the formation of a resonance-stabilized benzylic carbocation, making it susceptible to both SN1 and SN2 nucleophilic substitution reactions.[1][2] The bulky tert-pentyl group in the para position exerts significant steric and electronic effects, influencing regioselectivity and reaction rates.[3] This guide will address common issues that arise from this unique structural combination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Reagent Stability and Handling
Q1: What are the recommended storage and handling procedures for α-Chloro-4-(tert-pentyl)toluene?
A1: Proper storage is critical to maintain the integrity of this reactive reagent.
-
Core Issue: Benzylic chlorides are susceptible to degradation, primarily through hydrolysis and polymerization.[4] Moisture in the air can react with the compound to form the corresponding benzyl alcohol and hydrochloric acid (HCl). The generated HCl can, in turn, catalyze polymerization or other side reactions, especially in the presence of trace metals like iron.[5][6]
-
Troubleshooting & Prevention:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, dark place.[7] Storage tanks or containers should be vented through a drying tube containing a desiccant like anhydrous calcium chloride to prevent moisture ingress.[8]
-
Handling: Always handle the material in a well-ventilated fume hood. Use clean, dry glassware and syringes. Avoid contact with incompatible materials, including reactive metals (iron, aluminum, copper) and strong oxidizing agents.[7][8]
-
Purity Check: Before use, it's advisable to assess the purity, as impurities like the corresponding alcohol or polymeric residues can inhibit your reaction.[5] A simple check via TLC or GC-MS can be informative.
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[4] |
| Temperature | Cool (2-8 °C) | Slows down potential decomposition and polymerization pathways.[4] |
| Light | Amber or opaque container | Protects against light-induced degradation. |
| Incompatibilities | Moisture, reactive metals (Fe, Al, Cu), strong oxidizers | Prevents hydrolysis, polymerization, and vigorous decomposition reactions.[4][7][8] |
Part 2: Common Reaction Failures & Solutions
Q2: My nucleophilic substitution reaction has stalled, showing low or no conversion of the starting material. What are the likely causes?
A2: This is a common issue stemming from several potential factors related to the substrate, nucleophile, and reaction conditions.
-
Causality Analysis:
-
Deactivated Nucleophile: The nucleophile may be weak, impure, or sterically hindered. For instance, if using an alcohol (ROH) or amine (RNH₂), its nucleophilicity can be compromised by poor quality or protonation by acidic impurities.
-
Poor Solvent Choice: The choice between a polar protic (e.g., ethanol, water) and a polar aprotic (e.g., DMF, DMSO, acetone) solvent is critical as it dictates the reaction mechanism (SN1 vs. SN2).[9] Protic solvents can solvate the nucleophile, reducing its effectiveness, while also favoring the SN1 pathway.[10] Aprotic solvents are generally preferred for SN2 reactions.[9]
-
Insufficient Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Steric Hindrance: While the reaction site is a primary benzylic carbon, the bulky tert-pentyl group and potentially a bulky nucleophile can slow down an SN2 reaction.[11]
-
-
Troubleshooting Workflow:
Workflow for troubleshooting low conversion.
Q3: My reaction is producing a significant amount of a byproduct, which I suspect is 4-(tert-pentyl)styrene. How can I suppress this elimination reaction?
A3: The formation of an alkene byproduct indicates a competing elimination (E1 or E2) reaction. This is a classic challenge with benzylic halides.[9]
-
Mechanistic Competition:
-
E2 Pathway: Favored by strong, sterically hindered bases and higher temperatures. The base directly removes a proton from the benzylic carbon as the chloride leaves.[10]
-
E1 Pathway: Competes with SN1. It proceeds through the same resonance-stabilized carbocation intermediate and is favored by weak bases, polar protic solvents, and heat.[10]
-
-
Strategies for Minimizing Elimination:
-
Choice of Base/Nucleophile: Use a strong nucleophile that is a weak base. Good candidates include I⁻, Br⁻, N₃⁻, RS⁻, and CN⁻.[12] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) if substitution is the goal.[13]
-
Temperature Control: Elimination reactions are generally favored by higher temperatures due to a more positive entropy change.[9] Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate is key. Consider starting at 0 °C or room temperature.
-
Solvent Choice: For SN2 reactions, polar aprotic solvents (e.g., acetone, DMF) are preferred as they do not stabilize the carbocation intermediate required for E1 and enhance nucleophilicity.[9]
Reaction pathways for benzylic halides. -
Q4: I am attempting a Friedel-Crafts alkylation with α-Chloro-4-(tert-pentyl)toluene as the alkylating agent, but the reaction is failing. Why?
A4: While benzylic halides are used in Friedel-Crafts alkylations, several limitations can cause failure.
-
Common Pitfalls in Friedel-Crafts Reactions:
-
Deactivated Aromatic Substrate: The aromatic ring you are trying to alkylate cannot have strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, -SO₃H, or carbonyl groups.[14][15] Such groups make the ring too electron-poor to attack the electrophile.
-
Lewis Acid Catalyst Issues: The Lewis acid (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water present will deactivate the catalyst.[14] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Substrate Incompatibility: Aromatic rings with amine (-NH₂, -NHR, -NR₂) substituents are incompatible. The lone pair on the nitrogen will coordinate with the Lewis acid, deactivating it and placing a positive charge on the ring, which halts the reaction.[16][17]
-
Polyalkylation: The product of the reaction is an alkylated aromatic, which is often more reactive than the starting material. This can lead to multiple alkylations on the same ring. Using a large excess of the aromatic substrate can help minimize this.[17]
-
Part 3: Purification and Analysis
Q5: What is the best way to purify my product and remove unreacted α-Chloro-4-(tert-pentyl)toluene?
A5: The choice of purification method depends on the properties of your desired product.
-
General Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Washing the organic layer with a dilute solution of sodium bicarbonate (5% NaHCO₃) can neutralize any acidic byproducts like HCl.[5] Follow this with a water wash and then a brine wash to remove bulk water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
Removal of Unreacted Starting Material:
-
Distillation: If there is a sufficient boiling point difference between your product and the starting material, vacuum distillation is an excellent option.[5][18] Benzylic chlorides can be heat-sensitive and prone to polymerization, so distillation under reduced pressure is highly recommended to keep temperatures low.[5] Washing with a weak base before distillation is crucial to remove trace acids that catalyze polymerization.[5][19]
-
Chromatography: Flash column chromatography is a very effective method for separating compounds with different polarities. Since α-Chloro-4-(tert-pentyl)toluene is relatively nonpolar, it will elute quickly with nonpolar solvent systems (e.g., hexanes/ethyl acetate).
-
Quenching: If the product is stable to basic conditions, unreacted benzylic chloride can be quenched by adding a nucleophilic amine (like aqueous ammonia or benzylamine) to the reaction mixture, followed by an acidic wash to remove the resulting amine salt.[5]
-
-
References
- LookChem. (n.d.). Purification of Benzyl chloride - Chempedia.
- Organic Chemistry Frontiers. (n.d.). Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. RSC Publishing.
- CDC Stacks. (n.d.). BENZYL CHLORIDE.
- Google Patents. (n.d.). Stabilization of benzyl chloride - US2542216A.
- SafeRack. (n.d.). Benzyl Chloride.
- MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
- OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism.
- Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems :(.
- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.).
- Google Patents. (n.d.). Process for distilling benzyl chloride or mixtures containing benzyl chloride - US3715283A.
- Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2023, October 1). 2.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 7. saferack.com [saferack.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. studley.ai [studley.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 18. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 19. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up the Synthesis of 4-tert-Pentylbenzyl Chloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4-tert-pentylbenzyl chloride. It provides in-depth technical support, addressing common challenges from bench-scale experiments to industrial scale-up. Our focus is on providing causal explanations for experimental choices and robust, self-validating protocols to ensure safety, efficiency, and reproducibility.
Synthetic Pathway Overview
The most common and industrially viable route to 4-tert-pentylbenzyl chloride is a two-step process. First, tert-pentylbenzene is synthesized via a Friedel-Crafts alkylation of benzene. Second, the resulting tert-pentylbenzene undergoes chloromethylation, typically via the Blanc-Quelet reaction, to yield the final product.[1] The bulky tert-pentyl group sterically directs the chloromethylation to the para position, making this a highly regioselective process.
Caption: Two-step synthesis of 4-tert-pentylbenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-tert-pentylbenzyl chloride?
The most common method is the chloromethylation of tert-pentylbenzene using paraformaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride or a strong protic acid like sulfuric acid.[1][2] The tert-pentylbenzene precursor is typically synthesized via the Friedel-Crafts alkylation of benzene with tert-pentyl chloride or an alkene precursor like 2-methyl-2-butene.[3]
Q2: What are the critical physicochemical properties of the target compound?
Specific data for 4-tert-pentylbenzyl chloride is not widely published. However, we can estimate its properties based on its close analogue, 4-tert-butylbenzyl chloride. The additional methylene group in the pentyl chain will slightly increase the molecular weight and boiling point.
| Property | Value for 4-tert-Butylbenzyl Chloride (Analogue) | Expected Trend for 4-tert-Pentylbenzyl Chloride |
| Molecular Formula | C₁₁H₁₅Cl | C₁₂H₁₇Cl |
| Molecular Weight | 182.69 g/mol | ~196.72 g/mol |
| Appearance | Clear colorless to slightly yellow liquid[4] | Similar |
| Boiling Point | 101-105 °C @ 7 mmHg[5] | Slightly higher |
| Density | 0.945 g/mL at 25 °C[5] | Similar, slightly lower |
| Refractive Index (n20/D) | 1.521[5] | Similar |
| Solubility | Slightly soluble in water[4] | Similar or slightly less soluble |
Q3: What are the most critical safety protocols for this synthesis?
Both steps of this synthesis involve significant hazards that become more acute upon scale-up.
-
Friedel-Crafts Alkylation: This reaction is often exothermic and generates HCl gas. The Lewis acid catalysts (e.g., AlCl₃) are highly water-reactive. The reaction must be conducted under anhydrous conditions with adequate venting and a system to scrub the evolved HCl gas.[6]
-
Chloromethylation: This reaction involves formaldehyde and HCl, both of which are toxic and corrosive. More critically, under certain acidic conditions, these reagents can form the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[1] It is imperative to use reaction conditions that minimize BCME formation and to handle all reagents and products within a well-ventilated fume hood or closed system. All personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
Troubleshooting Guide
Step 1: Friedel-Crafts Alkylation Issues
Q: My Friedel-Crafts reaction has a low or no conversion of benzene. What are the likely causes?
A: This issue typically points to three areas: catalyst activity, reagent purity, or temperature control.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. If it has been improperly stored or handled, it will be partially or fully hydrolyzed and inactive.
-
Solution: Use a freshly opened bottle of anhydrous Lewis acid or a previously opened bottle that has been stored under an inert atmosphere (e.g., in a desiccator or glove box). Ensure all glassware is flame-dried or oven-dried immediately before use.[6]
-
-
Inhibitors in Reagents: Water is the primary inhibitor. Ensure your benzene and tert-pentyl chloride (or alkene) are anhydrous.
-
Solution: Use appropriately graded anhydrous solvents. If necessary, distill benzene from a suitable drying agent (e.g., sodium/benzophenone) and ensure the alkylating agent is dry.
-
-
Insufficient Temperature: While the reaction is exothermic, it may require initial heating to overcome the activation energy, especially on a small scale. Conversely, on a large scale, runaway temperatures can lead to side reactions, but an initial low temperature may prevent the reaction from starting.
-
Solution: Monitor the reaction temperature closely. A slight, controlled initial warming might be necessary. On scale-up, the primary concern shifts to efficient heat removal.[7]
-
Q: The main product of my alkylation is 2-methyl-3-phenylbutane, not tert-pentylbenzene. Why did the alkyl group rearrange?
A: This is a classic limitation of Friedel-Crafts alkylation.[8][9] The reaction proceeds via a carbocation intermediate. The initially formed tertiary carbocation (tert-pentyl) is relatively stable. However, under certain conditions, it can undergo rearrangement via a hydride shift to form an even more stable carbocation, which then alkylates the benzene ring. Research has specifically shown that tert-pentylbenzene can rearrange to 2-methyl-3-phenylbutane in the presence of aluminum chloride.[10]
-
Causality: The driving force is the formation of a more stabilized carbocation intermediate.
-
Solution:
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can disfavor the rearrangement pathway, which has a higher activation energy.
-
Choice of Catalyst: Using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) can sometimes reduce the extent of rearrangement.[11]
-
Use an Alkene: Using 2-methyl-2-butene with a protic acid catalyst (like H₂SO₄) can sometimes provide a cleaner reaction, as the conditions may be less conducive to rearrangement than with a strong Lewis acid.[3]
-
Q: I'm getting significant amounts of di- and tri-tert-pentylbenzene. How can I improve the selectivity for the mono-alkylated product?
A: This is known as polyalkylation and is another inherent challenge of this reaction.[12][13] The product, tert-pentylbenzene, has an electron-donating alkyl group which activates the aromatic ring, making it more reactive to further alkylation than the starting benzene.[3]
-
Causality: The product is more nucleophilic than the starting material.
-
Solution: The most effective strategy is to use a large excess of the aromatic compound (benzene). By Le Châtelier's principle, having benzene present in a large stoichiometric excess increases the probability that the electrophile will react with a benzene molecule rather than an already-alkylated product molecule. A molar ratio of 5:1 to 10:1 (benzene:alkylating agent) is common. The unreacted benzene can then be recovered by distillation and recycled.
Step 2: Chloromethylation (Blanc Reaction) Issues
Q: My chloromethylation of tert-pentylbenzene shows low conversion. What should I check?
A: Low conversion in a Blanc reaction is often related to reagent stoichiometry, reaction time, or temperature.
-
Reagent Quality & Stoichiometry: Paraformaldehyde can depolymerize slowly. Ensure it is of good quality. Sufficient HCl must be present to drive the formation of the electrophile.
-
Temperature and Time: These reactions are often run at elevated temperatures (e.g., 60-80 °C) for several hours to achieve good conversion.[16]
-
Solution: Ensure the reaction is maintained at the target temperature for the recommended duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) to determine the optimal reaction time.
-
Q: My final product contains a significant amount of the ortho isomer (2-chloro-1-chloromethyl-4-tert-pentylbenzene). How can I increase para-selectivity?
A: While the bulky tert-pentyl group strongly favors para substitution, some ortho product is always possible. The ratio is influenced by reaction conditions.
-
Causality: Steric hindrance is the primary factor favoring the para position. However, at higher temperatures, the kinetic barrier to reach the ortho position can be more easily overcome.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at the lower end of the effective temperature range can increase the selectivity for the thermodynamically favored and sterically less hindered para product.
-
Catalyst Choice: The choice of catalyst and solvent system can influence the p/o ratio. Some phase-transfer catalysis systems have been shown to improve para-selectivity in the chloromethylation of other alkylbenzenes.[15]
-
Q: I've isolated a high-boiling point impurity identified as bis(4-tert-pentylbenzyl)methane. How did this form?
A: This is a common byproduct in chloromethylation reactions.[1] The product, 4-tert-pentylbenzyl chloride, is a reactive alkylating agent itself. Under the Lewis acid conditions of the reaction, it can perform a Friedel-Crafts alkylation on another molecule of the starting material (tert-pentylbenzene), forming a diarylmethane.
-
Causality: The product itself acts as an electrophile.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of tert-pentylbenzene relative to the chloromethylating agents.
-
Moderate Temperature: Higher temperatures can favor this bimolecular side reaction.
-
Remove Product: In some industrial processes, the product is removed from the reaction zone as it is formed to prevent subsequent reactions, though this is more complex to implement.
-
Workup and Purification Issues
Q: I am struggling with a stable emulsion during the aqueous workup after both the alkylation and chloromethylation steps. How can I break it?
A: Emulsions are common when dealing with aromatic compounds and vigorous washing.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and forces the organic components into the organic layer.
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, swirling inversions.
-
Allow Time: Let the mixture stand for an extended period (30 minutes to several hours).
-
Filtration: In difficult cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help break the emulsion.
-
Q: My product is decomposing or polymerizing during vacuum distillation. How can I prevent this?
A: Benzyl chlorides are susceptible to decomposition and polymerization at high temperatures, especially if trace acidic or metallic impurities are present.[17]
-
Causality: Residual Lewis acid (from alkylation) or protic acid (from chloromethylation) can catalyze decomposition pathways.
-
Solution:
-
Thorough Neutralization: Before distillation, wash the crude product thoroughly with a weak base like 5% aqueous sodium bicarbonate solution to remove all acidic residues. Follow this with a water wash and a brine wash.[17]
-
Efficient Vacuum: Use a good vacuum pump to lower the boiling point of the product, minimizing the required distillation temperature.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature carefully. Do not heat the distillation flask to dryness, as this can concentrate non-volatile, potentially unstable residues.
-
Add a Stabilizer: In some cases, a small amount of a non-nucleophilic, sterically hindered base can be added to the distillation pot, but this should be tested on a small scale first.
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of tert-Pentylbenzene
This protocol is adapted from standard Friedel-Crafts procedures and should be performed in a fume hood.[11][18]
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas outlet leading to an acid gas trap (e.g., a bubbler with NaOH solution).
-
Reagents: Charge the flask with anhydrous benzene (95 mL, ~1.06 mol). Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (AlCl₃) (1.5 g, 11.2 mmol) in portions.
-
Alkylating Agent Addition: Add tert-pentyl chloride (12.0 mL, 0.10 mol) to the dropping funnel. Add it dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by GC to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully quench the reaction by adding 50 mL of ice-cold water dropwise. A large amount of HCl gas will evolve. Once the vigorous reaction subsides, transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with 1 M HCl (1 x 30 mL), then with 5% NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene using a rotary evaporator.
-
Purification: Purify the crude tert-pentylbenzene by vacuum distillation to yield a colorless liquid.
Protocol 2: Lab-Scale Chloromethylation of tert-Pentylbenzene
This protocol is adapted from general Blanc reaction procedures and must be performed in a well-ventilated fume hood due to the use of formaldehyde and HCl and the potential formation of BCME.[14][16]
-
Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add tert-pentylbenzene (14.8 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), and concentrated hydrochloric acid (37%, 25 mL).
-
Reaction: Heat the mixture to 65-70 °C with vigorous stirring. Using a gas dispersion tube, bubble a slow stream of anhydrous HCl gas through the reaction mixture for 4-6 hours.
-
Monitoring: Follow the reaction progress by taking small aliquots, quenching them, and analyzing by GC or TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and add 30 mL of diethyl ether and 30 mL of cold water. Separate the layers.
-
Washing: Wash the organic layer sequentially with water (2 x 30 mL), 5% NaHCO₃ solution (2 x 30 mL, vent frequently!), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction corresponding to 4-tert-pentylbenzyl chloride.
Key Considerations for Scale-Up
Scaling a reaction from the lab bench to a pilot plant or industrial scale introduces new hazards and challenges, primarily related to heat transfer, mass transfer, and safety management.[7][19][20]
Caption: Workflow for mitigating hazards during process scale-up.
| Challenge | Root Cause (Why it's a problem on a large scale) | Recommended Solution & Rationale |
| Thermal Runaway | The surface-area-to-volume ratio decreases dramatically with scale. Heat generated by the exothermic reaction increases with volume (cubed), while heat removal capacity increases with surface area (squared). This mismatch can lead to a rapid, uncontrolled temperature increase.[20] | Solution: Use jacketed reactors with high-efficiency heat transfer fluids. Perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and required cooling duty. Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.[21] |
| HCl Gas Evolution | The total volume of HCl gas produced in both steps can be substantial, potentially exceeding the capacity of a lab-scale scrubber and causing dangerous pressure buildup.[7] | Solution: Design and install an appropriately sized and efficient gas scrubbing system. Monitor the reactor pressure continuously. Ensure the reactor is equipped with a pressure relief valve and rupture disc rated for the potential gas evolution rate. |
| Reagent Addition & Mixing | Inefficient mixing in a large reactor can lead to localized "hot spots" where reagent concentration and temperature are dangerously high, promoting side reactions or runaway conditions. Dumping reagents all at once is not feasible or safe. | Solution: Use baffled reactors with properly designed agitators (e.g., pitched-blade turbine) to ensure homogeneity. Add reactive reagents (like AlCl₃ or the alkylating agent) slowly and subsurface via a dip tube to ensure they react immediately rather than accumulating on the surface.[19] |
| Quenching & Workup | Quenching a large volume of reactive material (e.g., AlCl₃) with water is extremely hazardous, generating massive amounts of heat and HCl gas. Handling large volumes during extraction is cumbersome and increases the risk of spills and emissions.[19] | Solution: Develop a reverse-quench protocol where the reaction mixture is slowly added to a large, well-stirred volume of quench solution (e.g., ice water). Use closed-system transfers for all liquids. Consider automated or semi-automated extraction equipment to minimize manual handling. |
| BCME Formation | The risk of forming the carcinogen bis(chloromethyl) ether during chloromethylation is a significant safety concern, particularly with large quantities of reagents. | Solution: Maintain strict control over reaction stoichiometry and temperature. The process should be contained within a closed system to prevent any potential release. Implement routine area and personnel monitoring for BCME to ensure containment is effective. |
References
- ChemBK. (2024, April 9). 4-TERT-BUTYLBENZYL CHLORIDE. [Link]
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Khalaf, A. A., & Roberts, R. M. (1966). New Friedel-Crafts chemistry. XXIII. Mechanism of the aluminum chloride catalyzed rearrangement of tert-pentylbenzene to 2-methyl-3-phenylbutane. The Journal of Organic Chemistry, 31(1), 89-95. [Link]
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- University of Michigan. (2014, February 27). The Friedel-Crafts Reaction. [Link]
- YouTube. (2015, November 16). Friedel-Crafts alkylation reaction with rearrangement. [Link]
- Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
- PubChem. 4-Pentylbenzoyl chloride. [Link]
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
- Supporting Information. General procedure for the synthesis of benzyl chlorides. [Link]
- Google Patents. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
- Lumen Learning. 16.
- Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- Selva, M., et al. (1994). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts.
- Organic Chemistry Portal. Synthesis of benzyl chlorides. [Link]
- Organic Syntheses. Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Link]
- Google Patents. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides.
- Laboratory News. (2020, October 2). Solving process safety and scale up. [Link]
- Prime Scholars. How to deal with scale-up challenges of Chemistry?. [Link]
- Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. [Link]
- Google Patents.
- Li, J., et al. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society. [Link]
- Pfeiffer, W. D. (2009). Product Class 3: Benzylic Chlorides. Science of Synthesis, 35, 157-166. [Link]
- Wikipedia. Quelet reaction. [Link]
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
- Chemistry LibreTexts. (2015, July 18). 15.
- Singh, S., & Kumar, D. (2022). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Asian Journal of Organic Chemistry. [Link]
- Primary Inform
- Pharmaguideline.
- Wikipedia. Alkylbenzene. [Link]
- Pearson.
- Google Patents.
- EduBirdie.
- Google Patents.
- Saporovskaya, M.B., et al. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127, 7-8. [Link]
- University of Calgary.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Benzyl Chloride in Modern Chemistry. [Link]
- LibreTexts Chemistry. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]
- Michigan State University Department of Chemistry.
- Google Patents. Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chembk.com [chembk.com]
- 5. 4-tert-Butylbenzyl chloride CAS#: 19692-45-6 [m.chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 14. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 15. iris.unive.it [iris.unive.it]
- 16. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cerritos.edu [cerritos.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 21. scientificupdate.com [scientificupdate.com]
Technical Support Center: Site-Selective Chlorination of Substituted Toluenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the site-selective chlorination of substituted toluenes. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving specific chlorination patterns on these versatile scaffolds. Here, we move beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental outcomes. Our goal is to empower you to troubleshoot and optimize your reactions effectively.
Part 1: The Fundamental Dichotomy: Benzylic vs. Aromatic Selectivity
The primary challenge in chlorinating substituted toluenes lies in directing the reaction to either the methyl group (benzylic position) or the aromatic ring. This choice is governed by the reaction mechanism, which can be toggled by the experimental conditions.
FAQ 1.1: Why am I getting a mixture of side-chain and ring chlorinated products?
Answer: You are likely operating under conditions that allow two different reaction mechanisms to compete: Free-Radical Substitution and Electrophilic Aromatic Substitution .[1]
-
Free-Radical Substitution (Side-Chain Chlorination): This pathway targets the benzylic C-H bonds of the methyl group. It is promoted by conditions that generate chlorine radicals (Cl•).[2][3] Key conditions include high temperature (sizzling heat), UV light (sun), or the presence of a radical initiator (e.g., AIBN, benzoyl peroxide).[1][4] The stability of the intermediate benzyl radical makes this position highly susceptible to radical attack.[5][6]
-
Electrophilic Aromatic Substitution (Ring Chlorination): This pathway targets the C-H bonds of the aromatic ring. It is facilitated by conditions that generate an electrophilic chlorine species (Cl+), typically by using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[7][8][9] These reactions are usually run at lower temperatures and in the dark to prevent the formation of chlorine radicals.[1]
Contamination between these pathways is a common problem. For instance, accidental exposure to light during an intended electrophilic substitution can initiate radical side reactions, leading to benzylic byproducts.[10] Conversely, highly intensified photochemical conditions can sometimes lead to unexpected ring chlorination.[11][12][13]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Q35. The reaction of toluene with \mathrm { Cl } _ { 2 } in presence of \.. [askfilo.com]
- 9. The major product formed in the reaction of toluene class 11 chemistry CBSE [vedantu.com]
- 10. ia800607.us.archive.org [ia800607.us.archive.org]
- 11. Photochlorination of toluene – the thin line between intensification and selectivity. Part 1: intensification and effect of operation conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of alpha-Chloro-4-(tert-pentyl)toluene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of alpha-Chloro-4-(tert-pentyl)toluene, a substituted aromatic compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles and compare it with the spectra of structurally related compounds to provide a robust analytical framework.
Introduction to the Target Molecule and 1H NMR Principles
This compound possesses a unique combination of structural features: a para-substituted benzene ring, a benzylic chloride, and a bulky tert-pentyl group. Each of these moieties imparts distinct electronic and steric effects that are reflected in the 1H NMR spectrum. Understanding these effects is key to accurate spectral interpretation.
The fundamental principle of 1H NMR spectroscopy lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ). This, combined with spin-spin coupling between neighboring protons, provides a detailed fingerprint of the molecule's structure.
Predicted 1H NMR Spectrum of this compound
Based on the analysis of its constituent functional groups and data from analogous compounds, the predicted 1H NMR spectrum of this compound in a standard deuterated solvent like CDCl3 would exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Benzylic (-CH2Cl) | ~ 4.5 - 4.6 | Singlet (s) | 2H |
| Aromatic (Ha) | ~ 7.3 - 7.4 | Doublet (d) | 2H |
| Aromatic (Hb) | ~ 7.2 - 7.3 | Doublet (d) | 2H |
| Methylene (-CH2-CH3) | ~ 1.6 - 1.7 | Quartet (q) | 2H |
| Methyl (-C(CH3)2-) | ~ 1.2 - 1.3 | Singlet (s) | 6H |
| Methyl (-CH2-CH3) | ~ 0.6 - 0.7 | Triplet (t) | 3H |
Rationale for Predicted Chemical Shifts and Multiplicities
-
Benzylic Protons (-CH2Cl): The protons of the chloromethyl group are in a benzylic position and are deshielded by the adjacent aromatic ring and the electronegative chlorine atom. This results in a downfield chemical shift, typically in the range of 4.5-4.6 ppm. Since there are no adjacent protons, the signal is expected to be a singlet.
-
Aromatic Protons (Ha and Hb): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two doublets if the chemical shift difference between the ortho and meta protons is significant. The protons ortho to the chloromethyl group (Ha) are expected to be slightly more deshielded than those ortho to the tert-pentyl group (Hb) due to the electron-withdrawing nature of the chloromethyl group. Both signals will appear as doublets due to coupling with their respective ortho neighbors.
-
tert-Pentyl Group Protons:
-
Methylene (-CH2-CH3): These protons are adjacent to a methyl group and will therefore appear as a quartet. Their chemical shift is in the typical alkyl region, around 1.6-1.7 ppm.
-
Gem-Dimethyl (-C(CH3)2-): The two methyl groups attached to the quaternary carbon are equivalent and have no adjacent protons, resulting in a singlet. This signal is expected around 1.2-1.3 ppm.
-
Methyl (-CH2-CH3): These protons are adjacent to a methylene group and will appear as a triplet, shifted upfield to around 0.6-0.7 ppm.
-
Comparative Spectral Analysis
To build confidence in our predicted spectrum, it is instructive to compare it with the experimental 1H NMR data of structurally similar compounds.
| Compound | Benzylic -CH2- (ppm) | Aromatic (ppm) | Alkyl (ppm) |
| This compound (Predicted) | ~ 4.5 - 4.6 (s) | ~ 7.3 - 7.4 (d), ~ 7.2 - 7.3 (d) | ~ 1.6-1.7 (q), ~ 1.2-1.3 (s), ~ 0.6-0.7 (t) |
| Benzyl Chloride | ~ 4.57 (s)[1] | ~ 7.3 - 7.4 (m)[1] | - |
| 4-(tert-Butyl)toluene | - | ~ 7.1 - 7.2 (m) | ~ 2.3 (s, Ar-CH3), ~ 1.3 (s, t-Bu) |
Analysis of Comparison:
-
The chemical shift of the benzylic protons in our predicted spectrum aligns well with that observed for benzyl chloride, confirming the strong deshielding effect of the chlorine atom and the aromatic ring.
-
The aromatic proton signals in 4-(tert-butyl)toluene appear as a multiplet around 7.1-7.2 ppm. In our target molecule, the presence of the electron-withdrawing chloromethyl group is expected to shift the aromatic signals further downfield, consistent with our prediction.
-
The chemical shift of the tert-butyl group in 4-(tert-butyl)toluene (around 1.3 ppm) provides a good reference point for the gem-dimethyl protons of the tert-pentyl group in our target molecule.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a standard 1D 1H NMR spectrum. Specific parameters may vary depending on the spectrometer manufacturer and software.
Caption: General workflow for 1H NMR data acquisition.
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a routine 1H spectrum.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally adequate to encompass all proton signals in a typical organic molecule.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is usually sufficient to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a spectrum with an excellent signal-to-noise ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of this compound. By leveraging fundamental NMR principles and comparing with structurally related compounds, we have established a solid framework for the interpretation of its spectrum. The detailed experimental protocol provided will enable researchers to acquire high-quality data for this and similar compounds. Accurate spectral analysis, as outlined here, is a critical step in the rigorous characterization of chemical entities in the fields of research and drug development.
References
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Human Metabolome Database. (n.d.). Benzyl chloride.
Sources
A Comparative Guide to the Reactivity of Benzylic Halides: α-Chloro-4-(tert-pentyl)toluene vs. Benzyl Chloride
Introduction: The Unique Reactivity of the Benzylic Position
To professionals in synthetic and medicinal chemistry, benzylic halides are indispensable building blocks. Their utility stems from the unique reactivity of the benzylic carbon—the sp³-hybridized carbon directly attached to a benzene ring. This position is privileged, capable of participating in both bimolecular nucleophilic substitution (Sₙ2) and unimolecular (Sₙ1) pathways.[1][2][3] The adjacent aromatic ring provides profound electronic stabilization to intermediates, a feature that sets these compounds apart from simple alkyl halides.
This guide provides an in-depth comparison of two such halides: the archetypal benzyl chloride and its para-substituted analogue, α-chloro-4-(tert-pentyl)toluene. We will dissect the mechanistic nuances governing their reactions, explore the electronic and steric implications of the para-tert-pentyl substituent, and provide a robust experimental framework for quantifying these differences in a laboratory setting.
Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways in Benzylic Systems
The reactivity of a benzylic halide is not monolithic; it is a function of the substrate, nucleophile, solvent, and leaving group. Benzyl chloride itself can readily undergo both Sₙ1 and Sₙ2 reactions.[1][4]
-
The Sₙ1 Pathway: This pathway involves a stepwise mechanism where the leaving group departs first, forming a planar benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the entire π-system of the benzene ring.[5][6] Factors that further stabilize this carbocation will accelerate the Sₙ1 rate.
-
The Sₙ2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the chloride ion.[7] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[7][8]
The key to comparing our two target molecules lies in understanding how the para-tert-pentyl group influences the stability of the Sₙ1 intermediate versus the steric accessibility for an Sₙ2 attack.
Dissecting the Substituent Effect: The Role of the para-tert-Pentyl Group
The introduction of a tert-pentyl group at the para position of benzyl chloride has profound electronic consequences with minimal steric impact.
Electronic Effect: Inductive Donation and Hyperconjugation
Alkyl groups attached to a π-system, such as a benzene ring, act as electron-donating groups (EDGs).[9] This donation occurs through two primary mechanisms:
-
Inductive Effect: The alkyl group pushes electron density through the sigma bonds onto the ring.
-
Hyperconjugation: The electrons in the C-H sigma bonds of the alkyl group can overlap with the π-system of the ring, delocalizing electron density.[10]
In the context of an Sₙ1 reaction, this electron-donating character is paramount. When the chloride ion departs from α-chloro-4-(tert-pentyl)toluene, the resulting benzylic carbocation is significantly more stable than the carbocation derived from unsubstituted benzyl chloride. The para-tert-pentyl group actively pushes electron density into the ring, helping to neutralize the positive charge on the benzylic carbon. This enhanced stabilization lowers the activation energy of the rate-determining step, leading to a marked increase in the reaction rate.[11]
Steric Effect: A Non-Factor at the para-Position
Steric hindrance is a critical factor for Sₙ2 reactions, where the nucleophile requires unimpeded backside access to the electrophilic carbon.[12] The bulky tert-pentyl group might initially seem like a source of significant steric hindrance. However, its placement at the para position—the furthest possible location from the benzylic carbon—renders its steric influence negligible. The nucleophile's trajectory to the reaction center is completely unaffected.
Quantitative Comparison: Predicted Reactivity
The following table summarizes the properties and predicted relative reactivity of the two compounds in a typical Sₙ1 solvolysis reaction.
| Feature | Benzyl Chloride | α-Chloro-4-(tert-pentyl)toluene | Rationale for Difference |
| Structure | C₆H₅CH₂Cl | (CH₃)₂C(C₂H₅)C₆H₄CH₂Cl | Addition of a para-tert-pentyl group. |
| Molecular Weight | 126.58 g/mol [13] | 210.74 g/mol | Increased mass from the C₅H₁₁ substituent. |
| Predicted Relative Solvolysis Rate (krel) | 1.0 (Reference) | > 10 | The para-tert-pentyl group is a strong electron-donating group, significantly stabilizing the Sₙ1 carbocation intermediate and accelerating the rate. |
Experimental Verification: A Protocol for Comparative Solvolysis
To empirically validate the predicted reactivity difference, a comparative solvolysis experiment can be performed. This protocol measures the rate of reaction by monitoring the production of hydrochloric acid as the chloride is displaced by a solvent molecule (e.g., water).
Objective:
To determine the relative rates of solvolysis for benzyl chloride and α-chloro-4-(tert-pentyl)toluene in an 80:20 ethanol/water solvent system at 25°C.
Materials:
-
Benzyl chloride (reagent grade)[13]
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
0.01 M Sodium Hydroxide (standardized solution)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, constant temperature water bath, stopwatches.
Experimental Workflow Diagram
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Chloride [commonorganicchemistry.com]
- 14. Page loading... [guidechem.com]
- 15. alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0 [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Determination of 4-tert-pentylbenzyl chloride: A Comparative Analysis of Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in the Application of 4-tert-pentylbenzyl chloride
4-tert-pentylbenzyl chloride is a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and materials. As with any synthetic building block, its purity is paramount, directly influencing the yield, impurity profile, and overall quality of the final product. The presence of even trace amounts of process-related impurities, isomers, or degradation products can have significant consequences, particularly in drug development where such entities could be classified as potential genotoxic impurities (PGIs).[1][2][3]
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of 4-tert-pentylbenzyl chloride. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your specific needs, be it routine quality control, in-depth impurity profiling, or stability testing. Every protocol described is designed as a self-validating system, grounded in established principles of analytical method validation to ensure data integrity and reliability.[4][5][6][7]
Chapter 1: Understanding the Potential Impurity Profile
Effective purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of 4-tert-pentylbenzyl chloride, typically via the chloromethylation of tert-pentylbenzene, can generate several process-related impurities.[8][9] A robust analytical method must be able to separate and quantify the main component from these potential contaminants.
Common Impurities May Include:
-
Starting Materials: Unreacted tert-pentylbenzene.
-
Isomeric Byproducts: Positional isomers such as 2-tert-pentylbenzyl chloride or 3-tert-pentylbenzyl chloride.
-
Over-chlorinated Species: Dichloromethyl-tert-pentylbenzene.
-
Oxidation Products: 4-tert-pentylbenzaldehyde, which can form via hydrolysis and subsequent oxidation.
-
Side-Reaction Products: Bis(4-tert-pentylbenzyl) ether, formed by the reaction of two molecules of the product or its precursor.[10][11][12]
The ability of an analytical method to resolve these structurally similar compounds is a key performance indicator, a concept known as specificity or selectivity.[4][7]
Chapter 2: Gas Chromatography (GC) Analysis
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds, making it highly suitable for 4-tert-pentylbenzyl chloride and its likely impurities.[13][14] The method separates compounds based on their boiling points and interactions with the stationary phase within the GC column.
Causality Behind Method Choices: The selection of a mid-polarity capillary column, such as a VF-624ms or similar phase, is a deliberate choice.[3] This phase provides excellent selectivity for aromatic compounds and their halogenated derivatives, facilitating the resolution of positional isomers and related substances. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity calculations based on area percentage. For higher sensitivity and identification of halogenated impurities, an Electron Capture Detector (ECD) could be employed.[15]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.
-
Chromatographic Conditions:
-
Column: VF-624ms (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split, with a ratio of 50:1. The high split ratio prevents column overloading with the main analyte, ensuring sharp peaks.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes. This temperature ramp ensures the elution of both volatile starting materials and less volatile byproducts like dibenzyl ether analogs.
-
-
Detector Temperature: 300°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 4-tert-pentylbenzyl chloride sample.
-
Dissolve in 20 mL of a suitable solvent like dichloromethane or acetone to obtain a concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Analysis and Purity Calculation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Workflow for GC Purity Analysis
Caption: Workflow for the purity analysis of 4-tert-pentylbenzyl chloride by GC.
Chapter 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and versatile technique, particularly for compounds that may be thermally labile or not volatile enough for GC.[13] For 4-tert-pentylbenzyl chloride, a reversed-phase HPLC method with UV detection is the most common approach. Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Choices: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[16] The mobile phase, a gradient of acetonitrile and water, is selected to ensure that impurities with varying polarities are well-resolved and eluted efficiently.[13] For instance, the more polar benzaldehyde byproduct will elute earlier than the main compound, while the less polar starting material (tert-pentylbenzene) will be retained longer. A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides spectral information, which can help in peak identification and purity assessment across a range of wavelengths.[10][12]
Experimental Protocol: HPLC-UV/DAD
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% to 95% B.
-
25-30 min: Hold at 95% B.
-
30.1-35 min: Return to 60% B and equilibrate. This gradient is designed to provide good resolution between the main peak and potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm. This wavelength provides good sensitivity for the benzene ring chromophore present in the analyte and related impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Analysis and Purity Calculation:
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram at 220 nm.
-
Calculate purity using the area percent method as described for GC.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of 4-tert-pentylbenzyl chloride by HPLC.
Chapter 4: Spectroscopic Methods for Confirmation and Quantification
While chromatography separates components, spectroscopy provides structural information. NMR and MS are powerful tools for confirming identity and elucidating unknown impurity structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of 4-tert-pentylbenzyl chloride. The expected spectrum would show distinct signals for the tert-pentyl group, the aromatic protons, and the benzylic chloride methylene protons. While standard NMR is primarily qualitative, Quantitative NMR (qNMR) is a primary analytical method that can determine purity without needing a specific reference standard of the analyte.[16]
Causality Behind qNMR: By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to a signal from the internal standard. This provides an absolute measure of purity, which is a significant advantage over chromatographic area percent methods that assume all components have an identical detector response.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with GC (GC-MS) or HPLC (LC-MS), is the gold standard for impurity identification.[2][3] MS provides the molecular weight and fragmentation pattern of the eluting components. This data acts as a chemical fingerprint, allowing for the confident identification of known impurities by library matching and the structural elucidation of unknown peaks. For instance, an impurity with a mass-to-charge ratio (m/z) corresponding to the loss of HCl from the molecular ion could be indicative of a dibenzyl ether byproduct.
Chapter 5: Method Comparison Guide
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary to guide your decision-making process.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | GC/LC-Mass Spectrometry (MS) |
| Primary Use | Routine purity testing, quantification of volatile impurities. | Routine purity testing, analysis of non-volatile or thermally labile impurities. | Absolute purity determination, structural confirmation. | Impurity identification and structural elucidation. |
| Selectivity | High for volatile isomers and related substances. | High for a wide range of polarities. Can be tuned by changing mobile phase/column. | Moderate; depends on spectral resolution. Overlapping signals can be an issue. | Very high; provides mass-based separation in addition to chromatography. |
| Sensitivity | Good (ng range). | Good (ng range). | Lower (µg-mg range). | Excellent (pg-fg range), highest sensitivity.[2] |
| Quantitative Accuracy | Good (Area %); relies on response factor assumptions. | Good (Area %); relies on response factor assumptions. | Excellent; provides absolute quantification without analyte-specific standard.[16] | Good with appropriate standards; primarily used for identification. |
| Speed/Throughput | High; typical run times are 15-30 minutes. | Moderate; typical run times are 20-40 minutes. | Low; requires longer acquisition times and careful sample preparation. | Moderate to Low; data analysis can be time-consuming. |
| Cost & Complexity | Moderate cost, relatively simple operation. | Moderate cost, widely available. | High initial cost, requires specialized expertise. | High initial cost and complexity. |
Chapter 6: Conclusion and Recommendations
For the routine quality control and purity assessment of 4-tert-pentylbenzyl chloride, both GC-FID and HPLC-UV are excellent, robust, and reliable methods.
-
GC-FID is often preferred due to its speed and high resolution for volatile, structurally similar isomers that are common in this type of synthesis.
-
HPLC-UV offers greater flexibility for analyzing a broader range of potential non-volatile impurities or degradation products.
When the goal is the definitive identification of an unknown impurity or the investigation of a failed batch, GC-MS or LC-MS is the indispensable tool. For establishing a primary reference standard or obtaining an absolute purity value for critical applications, ¹H-qNMR is the most authoritative method.
A comprehensive analytical strategy often employs a combination of these techniques: HPLC or GC for routine purity checks, and NMR and MS for initial characterization, reference standard qualification, and in-depth investigation when required. This orthogonal approach ensures the highest level of confidence in the quality and purity of your 4-tert-pentylbenzyl chloride.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- 4-tert-Butylbenzyl chloride(19692-45-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies. (n.d.). Benchchem.
- 4-tert-Butylbenzoyl chloride(1710-98-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Publishing.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). MDPI.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed.
- HPLC method for purifying organic compounds. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- 4-Pentylbenzoyl chloride. (n.d.). PubChem.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chrom
- 4-t-Butylbenzenesulfonyl chloride. (n.d.). PubChem.
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009).
- Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.).
- Synthesis method of p-tert-butyl benzyl chloride. (n.d.).
- Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (2022). NIH.
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
- A Comparative Guide to Analytical Methods for Purity Determination of Tetraphenylphosphonium Chloride. (n.d.). Benchchem.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). PubMed.
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. particle.dk [particle.dk]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. wjarr.com [wjarr.com]
- 8. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 9. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Synthetic Chemists: α-Chloro-4-(tert-pentyl)toluene vs. 4-tert-butylbenzyl chloride
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Benzylic halides, prized for their reactivity, are staple intermediates. This guide provides an in-depth comparison of two structurally similar yet distinct para-substituted benzyl chlorides: α-chloro-4-(tert-pentyl)toluene and 4-tert-butylbenzyl chloride. We will explore their properties, reactivity, and applications, supported by experimental insights to inform your selection process.
Introduction to the Reagents
At first glance, α-chloro-4-(tert-pentyl)toluene and 4-tert-butylbenzyl chloride appear to be close cousins. Both are para-alkylated benzyl chlorides, versatile intermediates used in a variety of synthetic transformations.[1][2] They serve as precursors for introducing bulky, lipophilic groups into a target molecule, a common strategy in drug development to enhance metabolic stability or modulate receptor binding.[3]
The key distinction lies in the seemingly minor difference in their para-alkyl substituent: a tert-pentyl (1,1-dimethylpropyl) group versus a tert-butyl (1,1-dimethylethyl) group. This single extra methylene unit in the tert-pentyl group subtly alters the steric and electronic profile of the molecule, influencing its behavior in chemical reactions.
Below are the chemical structures of the two compounds:
Caption: Chemical structures of α-chloro-4-(tert-pentyl)toluene and 4-tert-butylbenzyl chloride.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a reagent is often guided by its physical properties, which affect handling, reaction setup, and purification. Below is a summary of the key physicochemical data for both compounds.
| Property | α-Chloro-4-(tert-pentyl)toluene | 4-tert-butylbenzyl chloride |
| CAS Number | 28162-11-0[4][5][6][7][8] | 19692-45-6[9][10][11][12] |
| Molecular Formula | C₁₂H₁₇Cl[4] | C₁₁H₁₅Cl[9] |
| Molecular Weight | 196.72 g/mol [4] | 182.69 g/mol |
| Appearance | Colorless to slightly yellow liquid | Clear colorless to slightly yellow liquid[9][11] |
| Boiling Point | Not well-documented | 101-105 °C at 7 mmHg[10][11] |
| Density | Not well-documented | 0.945 g/mL at 25 °C[10][11] |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in organic solvents[9][10] |
Note: Data for α-chloro-4-(tert-pentyl)toluene is less prevalent in common chemical databases, suggesting it is a less common or more specialized reagent.
Reactivity and Mechanistic Considerations
The utility of these compounds stems from the reactivity of the benzylic chloride group, which is susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The para-alkyl group, while not directly participating in the reaction, exerts significant steric and electronic influence.
Electronic Effects: Both tert-butyl and tert-pentyl groups are electron-donating through an inductive effect (σ-donation). This effect slightly destabilizes the ground state and stabilizes the transition state of electrophilic aromatic substitutions.[13] More relevant to their use as benzyl chlorides, this electron-donating nature stabilizes the formation of a benzylic carbocation, which is the intermediate in an Sₙ1 reaction. The tert-pentyl group, with its additional ethyl component, may have a marginally stronger inductive effect than the tert-butyl group, potentially leading to a slightly faster Sₙ1 reaction rate, although this difference is generally considered minimal.
Steric Effects: The primary differentiator between these two reagents is steric hindrance. The tert-butyl group is renowned for its significant steric bulk, which can shield adjacent reaction sites.[3][13] The tert-pentyl group is even bulkier due to the replacement of a methyl with an ethyl group, allowing for more conformational flexibility and a potentially larger steric cone of influence.
This difference in steric bulk can be leveraged for several purposes:
-
Controlling Reaction Rates: In Sₙ2 reactions, which require a backside attack on the benzylic carbon, increased steric hindrance from the para-substituent can slow down the reaction.[13] Therefore, one might expect reactions with α-chloro-4-(tert-pentyl)toluene to be slightly slower than with its tert-butyl counterpart under Sₙ2 conditions.
-
Enhancing Selectivity: The bulky groups can direct incoming reagents to other, less hindered positions on the molecule or, in intermolecular reactions, can influence the approach of the nucleophile.
-
Metabolic Shielding: In drug design, a bulky group can sterically block a metabolically active site on a molecule from enzymatic degradation, thereby increasing the drug's in vivo half-life.[3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0 [chemicalbook.com]
- 6. CAS NO. 28162-11-0 | this compound | C12H17Cl [localpharmaguide.com]
- 7. This compound | 28162-11-0 [chemicalbook.com]
- 8. ALPHA-CHLORO-4-(TERT-PENTYL)-TOLUENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 9. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 10. 4-tert-Butylbenzyl chloride | 19692-45-6 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of α-Chloro-4-(tert-pentyl)toluene using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis for validating the structure of a model compound, α-Chloro-4-(tert-pentyl)toluene, utilizing the power and precision of mass spectrometry. We move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating analytical workflow.
Section 1: Theoretical Fragmentation Analysis
Before stepping into the laboratory, a robust theoretical analysis of the target molecule's fragmentation behavior under mass spectrometric conditions is paramount. This predictive approach forms the basis of our experimental validation. The structure of α-Chloro-4-(tert-pentyl)toluene presents several key features that will dictate its fragmentation pattern, primarily under Electron Ionization (EI).
-
Molecular Ion (M⁺): The initial ionization event will produce a molecular ion. The nominal molecular weight is 196 g/mol (for the ³⁵Cl isotope). A critical first check is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing a chlorine atom will exhibit a characteristic pair of peaks separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M peak.[1][2][3][4] This isotopic signature is a powerful, immediate indicator of a chlorine-containing compound.
-
Benzylic Cleavage: The bond between the chloromethyl group and the aromatic ring is a benzylic position. Bonds beta to an aromatic ring are prone to cleavage due to the formation of a highly resonance-stabilized benzyl or tropylium cation.[5][6][7] We can predict two primary benzylic cleavage events:
-
Loss of Chlorine Radical (•Cl): This is often a highly favorable pathway, leading to the formation of a 4-(tert-pentyl)benzyl cation. This fragment would be observed at an m/z of 161.
-
Loss of 4-(tert-pentyl)phenyl Radical: Cleavage of the C-C bond would result in a chloromethyl cation (CH₂Cl⁺) at m/z 49 (for ³⁵Cl) and 51 (for ³⁷Cl), again in a ~3:1 ratio.
-
-
Fragmentation of the Alkyl Side-Chain: The tert-pentyl group is also susceptible to fragmentation. A common pathway for tertiary alkyl groups is the loss of a methyl radical (•CH₃), which is a stable radical.
-
Loss of Methyl from M⁺: Cleavage of a methyl group from the molecular ion would result in a fragment at m/z 181 (196 - 15).
-
Loss of Methyl from the Benzylic Cation: Subsequent fragmentation of the m/z 161 ion (formed by loss of Cl) via loss of a methyl radical would yield a fragment at m/z 146 (161 - 15).
-
A summary of these predicted key fragments is presented below.
| Predicted Fragment | m/z (for ³⁵Cl) | Causality |
| [M]⁺ | 196 | Molecular Ion |
| [M+2]⁺ | 198 | Molecular Ion with ³⁷Cl Isotope |
| [M - CH₃]⁺ | 181 | Loss of a methyl radical from the tert-pentyl group |
| [M - Cl]⁺ | 161 | Benzylic cleavage, loss of chlorine radical |
| [M - C₅H₁₁]⁺ | 125 | Loss of the tert-pentyl group |
| [CH₂Cl]⁺ | 49 | Formation of the chloromethyl cation |
Section 2: Experimental Design & Methodology
To validate our theoretical predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is employed. The gas chromatograph serves to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.
Experimental Protocol: GC-MS Analysis using Electron Ionization (EI)
-
Sample Preparation: Prepare a 100 ppm solution of the synthesized α-Chloro-4-(tert-pentyl)toluene in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC System Configuration:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for this type of aromatic compound.[8][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.[8][10]
-
-
MS System Configuration:
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
Section 3: Data Interpretation & Comparative Analysis
Following data acquisition, the experimental mass spectrum is compared against our theoretical predictions. The workflow for this validation process is outlined in the diagram below.
Caption: Experimental workflow for mass spectrometric validation.
Hypothetical Experimental Data & Analysis
| Observed m/z | Relative Intensity (%) | Assignment | Validation Point |
| 198 | 10 | [M+2]⁺ | Confirmed: Presence of ³⁷Cl isotope. |
| 196 | 30 | [M]⁺ | Confirmed: Correct molecular weight for the proposed structure. |
| 181 | 45 | [M - CH₃]⁺ | Confirmed: Fragmentation of the tert-pentyl group. |
| 161 | 100 (Base Peak) | [M - Cl]⁺ | Confirmed: Strong evidence for a labile chlorine atom at a benzylic position. The high stability of the resulting carbocation makes this the most abundant fragment. |
| 125 | 25 | [M - C₅H₁₁]⁺ | Confirmed: Loss of the tert-pentyl group. |
| 91 | 60 | Tropylium Ion | Confirmed: A common rearrangement product in alkylbenzenes, indicating the toluene-like core. |
| 51 | 5 | [CH₂³⁷Cl]⁺ | Confirmed: Isotopic partner for the chloromethyl cation. |
| 49 | 15 | [CH₂³⁵Cl]⁺ | Confirmed: Direct evidence for the chloromethyl (α-chloro) moiety. |
The experimental data aligns perfectly with our theoretical predictions. The presence and ratio of the M⁺/M+2 peaks at m/z 196/198 provide conclusive evidence for a single chlorine atom.[1][2] The base peak at m/z 161 strongly supports the α-chloro structure, as this benzylic cleavage to lose a chlorine radical is a highly favored pathway.[6][7] The observation of fragments at m/z 181 (loss of methyl) and m/z 125 (loss of tert-pentyl) further corroborates the assigned alkyl substitution on the aromatic ring.
The fragmentation pathways leading to the key observed ions are visualized below.
Caption: Key fragmentation pathways of the target molecule.
Section 4: Validating Against Isomeric Alternatives
A crucial aspect of structural validation is distinguishing the target molecule from its isomers. For example, consider 2-chloro-4-(tert-pentyl)toluene, where the chlorine is directly on the aromatic ring. The mass spectrum of this isomer would be significantly different. The C-Cl bond on an aromatic ring is much stronger than a benzylic C-Cl bond. Therefore, the loss of •Cl to form a fragment at m/z 161 would be far less pronounced or absent. Instead, fragmentation would likely be dominated by cleavage of the tert-pentyl group. The intense peak at m/z 161 in our experimental data is a key differentiator that rules out this isomeric possibility.
Conclusion
References
- Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
- Mass chart Fragment
- Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]
- Mass Spectrometry: Aromatic Compound Fragment
- Isotope Abundance. Chemistry LibreTexts. [Link]
- Chlorine isotope effects in mass spectrometry by multiple reaction monitoring.
- Mass Spectrometry: Isotope Effect. JoVE. [Link]
- Mass Spectrum Of Chlorine. Chemistry Dictionary. [Link]
- Mass spectrometry of alkylbenzenes and related compounds. Part I.
- Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. ScholarWorks @ UMass Amherst. [Link]
- Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]
- Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. [Link]
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- 4-tert-Butyltoluene. NIST WebBook. [Link]
- Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry.
- Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 4. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 5. Mass chart Fragmentation | PDF [slideshare.net]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peerj.com [peerj.com]
- 11. tdi-bi.com [tdi-bi.com]
A Comparative Guide to HPLC Method Development for the Analysis of alpha-Chloro-4-(tert-pentyl)toluene
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of alpha-Chloro-4-(tert-pentyl)toluene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental causality behind each experimental choice. We will explore how to build a robust, selective, and self-validating analytical method from the ground up, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
This compound is a nonpolar, hydrophobic molecule characterized by a substituted aromatic ring. Its structure—featuring a bulky tert-pentyl group and a reactive benzylic chloride—presents a distinct analytical challenge. The primary goal is to develop a method that not only accurately quantifies the main component but also effectively separates it from potential process-related impurities, such as unreacted starting materials, isomers, or over-chlorinated byproducts. Due to its hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the logical chromatographic mode of choice, where separation is driven by the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase.[1][2][3]
Chapter 1: Strategic Selection of the Stationary Phase: C18 vs. Phenyl-Hexyl
The heart of chromatographic separation lies in the selective interactions between the analyte and the stationary phase. The choice of column chemistry is therefore the most critical decision in method development. For a nonpolar aromatic compound, two primary candidates emerge: the traditional C18 phase and the alternative selectivity Phenyl-Hexyl phase.
The C18 (Octadecyl) Column: The Hydrophobic Workhorse
A C18 column is packed with silica particles bonded with an 18-carbon alkyl chain, creating a highly nonpolar surface.
-
Mechanism of Interaction: Retention on a C18 phase is governed almost exclusively by hydrophobic (van der Waals) interactions. The nonpolar tert-pentyl and aromatic moieties of our analyte will strongly associate with the C18 chains, leading to significant retention.
-
Expert Insight: While C18 provides excellent retention for hydrophobic molecules, its selectivity is based solely on differences in hydrophobicity. If a key impurity has a similar polarity to the main peak, achieving baseline separation can be challenging, often requiring extensive mobile phase optimization.
The Phenyl-Hexyl Column: A Multi-Modal Approach
This stationary phase has a six-carbon alkyl chain capped with a phenyl group. This structure enables a dual retention mechanism.
-
Mechanism of Interaction: The Phenyl-Hexyl phase offers both hydrophobic interactions via its hexyl chain and, crucially, π-π interactions between its phenyl ring and the aromatic ring of the analyte.[4][5] This secondary interaction mechanism provides an alternative selectivity that can be exploited to resolve compounds that are chromatographically similar on a C18 column.[6][7]
-
Expert Insight: For aromatic compounds, a Phenyl-Hexyl column is an invaluable tool.[4] It can change the elution order or significantly increase the resolution between analytes with and without aromatic rings, or between those with different substitutions on the ring. This makes it a superior first choice for developing a method intended for impurity profiling.
Comparative Performance Data
To illustrate the practical implications of column choice, consider the following hypothetical data for separating this compound from a closely related aromatic impurity.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Performance |
| Retention Time (Analyte) | 12.5 min | 10.8 min | The shorter hexyl chain on the Phenyl-Hexyl phase offers slightly less hydrophobic retention than the C18 chain. |
| Resolution (Rs) between Analyte and Impurity | 1.3 | 2.5 | The π-π interactions on the Phenyl-Hexyl column provide enhanced selectivity, significantly improving the separation. |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both columns show good peak shape, with the Phenyl-Hexyl often providing slightly more symmetric peaks for aromatic compounds. |
| Theoretical Plates (N) | 15,000 | 16,500 | Both columns demonstrate high efficiency, a hallmark of modern HPLC columns. |
Conditions: Isocratic Mobile Phase of 80:20 Acetonitrile/Water, Flow Rate 1.0 mL/min, Temperature 30°C.
This comparison clearly demonstrates the advantage of the Phenyl-Hexyl column in providing superior resolution, a critical factor for a robust analytical method.
Chapter 2: Mobile Phase Optimization: Acetonitrile vs. Methanol
The mobile phase modulates the analyte's interaction with the stationary phase. The choice of organic solvent—typically acetonitrile (ACN) or methanol (MeOH)—can profoundly impact retention, selectivity, and analysis time.[8]
-
Acetonitrile (ACN): Generally considered a stronger eluting solvent in RP-HPLC, ACN often results in shorter analysis times. Its low viscosity generates lower backpressure, and its low UV cutoff (approx. 190 nm) is advantageous for detecting analytes at low wavelengths.[9]
-
Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[8] While often producing higher backpressure, this change in selectivity can sometimes be the key to resolving a difficult peak pair.
For this compound, which lacks hydrogen-bonding sites, the primary difference will be in elution strength. A scouting gradient with each solvent is the most effective way to make an empirical, data-driven decision.
Caption: Logical workflow for HPLC method development and validation.
Chapter 4: Foundational Trustworthiness Through Validation
While SST validates the system for a given run, full method validation demonstrates that the procedure is suitable for its intended purpose over the long term. This is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2). [10][11]A comprehensive validation study would experimentally prove the method's:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity & Range: A proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the results to the true value, often measured by spike recovery.
-
Precision: The reproducibility of results at the method, intermediate, and inter-laboratory levels.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., flow rate ±10%, temperature ±2°C).
Documenting these validation parameters provides the authoritative grounding required for use in regulated environments. [12][13][14]
Conclusion
Developing a robust HPLC method for a compound like this compound is a systematic process rooted in understanding the interplay between analyte chemistry and chromatographic principles. While a standard C18 column can provide adequate retention, a Phenyl-Hexyl stationary phase offers a superior, multi-modal separation mechanism that leverages π-π interactions for enhanced selectivity against aromatic impurities. This strategic column choice, paired with systematic mobile phase optimization and underpinned by rigorous system suitability and validation criteria, leads to a method that is not only scientifically sound but also inherently trustworthy and fit for purpose in a demanding research and development landscape.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Are You Sure You Understand USP <621>?
- Title: Phenyl-Hexyl Columns Source: Separation Methods Technologies URL
- Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
- Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL
- Title: HPLC Separation of Aromatic Compounds (PAH)
- Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL
- Title: Using a Phenyl Column When Separation with C18 (ODS)
- Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL
- Title: Reversed-phase chromatography Source: Wikipedia URL
- Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL
- Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Reverse Phase vs Normal Phase HPLC You Must Know Source: uHPLCs URL
- Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Pharmeli URL
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL
- Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast URL
- Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: alwsci URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. separationmethods.com [separationmethods.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. actascientific.com [actascientific.com]
- 13. scribd.com [scribd.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Chlorinating Agents in the Synthesis of 4-tert-Pentyltoluene
Introduction
4-tert-Pentyltoluene, an alkylated aromatic hydrocarbon, serves as a valuable intermediate in the synthesis of various specialty chemicals, including fragrances, polymers, and pharmaceuticals. Its synthesis is typically achieved through a two-step process: the formation of a suitable alkylating agent, tert-pentyl chloride (2-chloro-2-methylbutane), followed by the Friedel-Crafts alkylation of toluene. The choice of the chlorinating agent in the first step is critical as it significantly impacts the overall yield, purity, and economic viability of the final product. This guide provides a comprehensive comparative analysis of common chlorinating agents for the synthesis of tert-pentyl chloride from tert-pentyl alcohol (2-methyl-2-butanol), supported by mechanistic insights and detailed experimental protocols. Furthermore, it elaborates on the subsequent Friedel-Crafts alkylation to yield the target 4-tert-pentyltoluene.
Part 1: A Comparative Study of Chlorinating Agents for tert-Pentyl Chloride Synthesis
The synthesis of tert-pentyl chloride from the tertiary alcohol, 2-methyl-2-butanol, is a classic example of a nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group and must be converted into a better one. The chlorinating agents discussed below achieve this transformation through different mechanisms.
Concentrated Hydrochloric Acid (HCl)
Concentrated hydrochloric acid is the most common, cost-effective, and straightforward reagent for the chlorination of tertiary alcohols.[1][2]
Mechanism: The reaction proceeds via an S(_N)1 mechanism. The alcohol is first protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.[3][4]
Figure 1: Mechanism of Chlorination of tert-Pentyl Alcohol with HCl.
Experimental Protocol: Synthesis of tert-Pentyl Chloride using Concentrated HCl [5][6]
-
In a separatory funnel, combine 10.0 mL of tert-pentyl alcohol and 25 mL of concentrated hydrochloric acid.
-
Gently swirl the unstoppered funnel for approximately one minute to ensure mixing.
-
Stopper the funnel and carefully invert it, immediately opening the stopcock to release any pressure.
-
Shake the funnel for several minutes with periodic venting.
-
Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.
-
Separate and discard the aqueous washes.
-
Transfer the crude tert-pentyl chloride to a dry Erlenmeyer flask and dry it over anhydrous calcium chloride until the liquid is clear.
-
Decant the dried product into a distillation apparatus and purify by simple distillation, collecting the fraction boiling between 78-84°C.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a more reactive chlorinating agent than HCl and is often used for the conversion of primary and secondary alcohols to their corresponding chlorides.[7] For tertiary alcohols, its use can be complicated by competing elimination reactions.[2]
Mechanism: The reaction of a tertiary alcohol with thionyl chloride can proceed through an S(_N)i (internal nucleophilic substitution) mechanism, which typically results in retention of configuration. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate can then collapse, with the chloride attacking the carbocationic center.
Figure 2: Mechanism of Chlorination of tert-Pentyl Alcohol with Thionyl Chloride.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is another powerful chlorinating agent that can convert alcohols to alkyl chlorides. For tertiary alcohols, the reaction is reported to proceed with retention of configuration under mild conditions.[8]
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PCl₅ and displacing a chloride ion. The resulting intermediate then breaks down to form the alkyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.
Figure 3: Mechanism of Chlorination of tert-Pentyl Alcohol with Phosphorus Pentachloride.
Comparative Analysis of Chlorinating Agents
| Chlorinating Agent | Reaction Conditions | Reported Yield (Tertiary Alcohols) | Safety Considerations & Byproducts | Advantages & Disadvantages |
| Concentrated HCl | Room temperature, short reaction time[2] | 57.6 - 90.9% for tert-pentyl alcohol[2][9] | Corrosive acid. Byproduct is water. | Advantages: Inexpensive, readily available, simple procedure. Disadvantages: Yields can be variable, reaction is reversible.[4] |
| Thionyl Chloride (SOCl₂) | Often requires pyridine or other base to neutralize HCl byproduct.[7] | Generally good, but can be lower for tertiary alcohols due to elimination. | Highly toxic and corrosive, reacts violently with water. Byproducts are SO₂ and HCl gases. | Advantages: Byproducts are gaseous and easily removed. Disadvantages: Prone to causing elimination side reactions with tertiary alcohols.[2] |
| Phosphorus Pentachloride (PCl₅) | Typically requires an inert solvent and careful temperature control. | Good to excellent, with retention of configuration.[8] | Solid, corrosive, and moisture-sensitive. Byproducts are POCl₃ and HCl. | Advantages: High yields and stereospecificity. Disadvantages: More expensive, byproducts can complicate purification. |
Part 2: Friedel-Crafts Alkylation of Toluene with tert-Pentyl Chloride
The second step in the synthesis of 4-tert-pentyltoluene is the Friedel-Crafts alkylation of toluene with the previously synthesized tert-pentyl chloride. This reaction is a classic example of electrophilic aromatic substitution.[10]
Mechanism of Friedel-Crafts Alkylation
A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to generate a carbocation from the alkyl halide. This carbocation then acts as an electrophile and attacks the electron-rich toluene ring. The methyl group of toluene is an activating group and an ortho-, para-director. However, due to the steric bulk of the incoming tert-pentyl group, the substitution occurs predominantly at the para position.[11][12]
Figure 4: Mechanism of Friedel-Crafts Alkylation of Toluene.
Regioselectivity and Isomer Distribution
The directing effect of the methyl group on the toluene ring favors substitution at the ortho and para positions. However, the large steric hindrance of the tert-pentyl group strongly disfavors substitution at the ortho position, which is adjacent to the methyl group. Consequently, the major product of this reaction is 4-tert-pentyltoluene (the para-isomer). Small amounts of the meta-isomer may be formed, especially under conditions of thermodynamic control (higher temperatures and longer reaction times), as it is the most thermodynamically stable isomer.[13] The ortho-isomer is generally not formed in significant quantities.
| Product | Expected Distribution | Rationale |
| 4-tert-Pentyltoluene (para) | Major Product | Steric hindrance from the methyl group disfavors ortho-substitution, making the para-position the most accessible for the bulky tert-pentyl group. |
| 3-tert-Pentyltoluene (meta) | Minor Product | May be formed under thermodynamic control due to its higher stability compared to the ortho- and para-isomers. |
| 2-tert-Pentyltoluene (ortho) | Trace or Not Formed | Severe steric hindrance between the methyl and tert-pentyl groups prevents its formation. |
Experimental Protocol: Synthesis of 4-tert-Pentyltoluene[5][14]
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Place the flask in an ice bath.
-
To the flask, add anhydrous toluene and then slowly and carefully add anhydrous aluminum chloride (approximately 5-10 mol% relative to the tert-pentyl chloride) with continuous stirring.
-
Add tert-pentyl chloride to the dropping funnel and add it dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the excess toluene by distillation.
-
The crude product can be further purified by fractional distillation under reduced pressure to obtain pure 4-tert-pentyltoluene.
Conclusion
The synthesis of 4-tert-pentyltoluene is a two-step process where the choice of reagents and reaction conditions at each stage is crucial for a successful outcome. For the preparation of the tert-pentyl chloride precursor, concentrated hydrochloric acid is the most practical and economical choice for tertiary alcohols, offering good yields and a simple procedure. While other chlorinating agents like thionyl chloride and phosphorus pentachloride are effective, they present challenges such as side reactions and more complex workups.
The subsequent Friedel-Crafts alkylation of toluene with tert-pentyl chloride, catalyzed by a Lewis acid, proceeds with high regioselectivity to yield predominantly the desired 4-tert-pentyltoluene isomer due to steric control. Careful control of the reaction temperature is important to minimize the formation of other isomers. This guide provides the necessary theoretical background and practical protocols to enable researchers to make informed decisions and successfully synthesize 4-tert-pentyltoluene in a laboratory setting.
References
- Westfield State University. t-Pentyl Chloride Synthesis. [Link]
- Scribd. Synthesis of T-Pentyl Chloride by Unimolecular Nucleophilic Substitution. [Link]
- CDN. Experiment 6 (LAB PRACTICAL) – Synthesis of t-Pentyl Chloride. [Link]
- YouTube. Synthesis of t-Pentyl Chloride. [Link]
- Bartleby. Synthesis Of T-Pentyl Chloride Essay. [Link]
- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]
- Mettler Toledo.
- Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
- Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
- Science Mania. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). [Link]
- Bartleby. Synthesis Of T-Pentyl Chloride Lab Report. [Link]
Sources
- 1. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis Of T-Pentyl Chloride Lab Report - 721 Words | Bartleby [bartleby.com]
- 10. scribd.com [scribd.com]
- 11. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 12. DE3790859C2 - Selective alkylation of toluene - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
A Senior Application Scientist's Guide to the Orthogonal Confirmation of alpha-Chloro-4-(tert-pentyl)toluene Post-Synthesis
Introduction: Beyond Synthesis—The Imperative of Identity
The synthesis of a target molecule is a significant achievement, but it marks the beginning, not the end, of a rigorous scientific endeavor. For a reactive intermediate such as alpha-Chloro-4-(tert-pentyl)toluene, a key building block in the synthesis of pharmaceuticals and specialty chemicals, unambiguous confirmation of its structure and purity is paramount.[1] The benzylic chloride moiety is highly reactive, making the presence of residual starting materials or isomeric byproducts a critical concern for downstream applications.
This guide eschews a simple checklist approach. Instead, it presents a holistic, field-proven strategy for the definitive identification of this compound. We will explore a suite of orthogonal analytical techniques, explaining the causality behind their selection and demonstrating how their combined data provides a self-validating system of confirmation. This multi-faceted approach ensures not just that you have synthesized a product, but that you have synthesized the correct product to the required purity.
The Orthogonal Analytical Workflow: A Strategy of Cross-Validation
Caption: A typical orthogonal workflow for post-synthesis confirmation.
Primary Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the undisputed cornerstone of small molecule structural elucidation. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the precise chemical environment of each nucleus.[2] For a molecule with distinct aromatic, benzylic, and aliphatic regions like this compound, NMR offers a wealth of unambiguous information that no other technique can match.
Predicted ¹H and ¹³C NMR Data
The expected spectra are highly characteristic. The aromatic protons will exhibit a classic AA'BB' system for a 1,4-disubstituted benzene ring. The benzylic protons (-CH₂Cl) will appear as a singlet in a distinctive downfield region due to the influence of the chlorine atom and the aromatic ring.[3] The tert-pentyl group will show the classic ethyl pattern (quartet and triplet) and a singlet for the two equivalent methyl groups.
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Notes |
| Ar-H | ~7.35 | d (AA'BB') | 2H | ~129 | Protons ortho to -CH₂Cl |
| Ar-H | ~7.30 | d (AA'BB') | 2H | ~126 | Protons ortho to tert-pentyl |
| -C H₂Cl | ~4.55 | s | 2H | ~46 | Benzylic protons, deshielded by Cl |
| -C(C H₃)₂- | ~1.30 | s | 6H | ~28 | Geminal methyl groups |
| -C H₂CH₃ | ~1.65 | q | 2H | ~37 | Methylene of ethyl group |
| -CH₂C H₃ | ~0.65 | t | 3H | ~9 | Methyl of ethyl group |
| Ar-C -CH₂Cl | - | - | - | ~135 | Quaternary aromatic carbon |
| Ar-C -C(CH₃)₂ | - | - | - | ~150 | Quaternary aromatic carbon |
| -C (CH₃)₂- | - | - | - | ~38 | Quaternary aliphatic carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried, purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and determine the multiplicity of each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Process the data with a line broadening of 1-2 Hz.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Trustworthiness: The combination of correct chemical shifts, multiplicities, and integration ratios in the ¹H NMR, along with the correct number of signals in the ¹³C NMR, provides an extremely high-confidence structural confirmation.
Molecular Weight & Purity Screening: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerhouse for post-synthesis screening.[4] The gas chromatograph separates volatile components of the reaction mixture, providing an immediate assessment of purity, while the mass spectrometer provides the molecular weight of each component and a characteristic fragmentation pattern that serves as a molecular fingerprint.
For this compound (MW: 196.72 g/mol )[5], the key diagnostic feature in the mass spectrum will be the molecular ion (M⁺) cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks: one for the molecule containing ³⁵Cl (m/z ≈ 196) and a smaller peak for the molecule containing ³⁷Cl (m/z ≈ 198) in an approximate 3:1 ratio. The presence of this isotopic pattern is definitive evidence for a monochlorinated compound.
Table 2: Predicted GC-MS Data for this compound
| m/z (Mass/Charge) | Ion Identity | Notes |
| 198 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope. Crucial for confirming chlorine presence. |
| 196 | [M]⁺ | Molecular ion with ³⁵Cl isotope. Base peak or prominent peak. |
| 161 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 139 | [M - C₄H₉]⁺ | Loss of a butyl group (fragmentation of tert-pentyl). |
| 125 | [M - C₅H₁₁]⁺ | Loss of the tert-pentyl group, leaving the chlorobenzyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 for initial screening.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak, confirming the molecular ion cluster and comparing the fragmentation pattern to predicted pathways or library spectra.
Functional Group Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and non-destructive technique perfect for quickly confirming the presence of key functional groups.[7] While not definitive for isomer identification, it serves as an excellent check to ensure the expected chemical bonds are present and that certain starting materials (e.g., an alcohol precursor) are absent. The analysis is based on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation.[8]
Table 3: Key FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[9] |
| 3000-2850 | C-H Stretch | Aliphatic (sp³) | From the tert-pentyl and benzylic groups. |
| 1610, 1510 | C=C Stretch | Aromatic Ring | Characteristic in-ring vibrations. |
| ~1465 | C-H Bend | -CH₂, -CH₃ | Scissoring and bending vibrations. |
| 1300-1150 | C-H Wag | -CH₂Cl | A useful, though not always isolated, band.[9] |
| 850-550 | C-Cl Stretch | Alkyl Halide | A strong band confirming the chloro-alkane moiety. The exact position can be variable.[10] |
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to the expected frequencies in Table 3.
High-Fidelity Purity Determination: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is excellent for volatile compounds, reverse-phase HPLC is the gold standard for the quantitative purity analysis of a broad range of organic molecules, especially when non-volatile impurities may be present.[11][12] It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. For this compound, a UV detector is ideal due to the strong absorbance of the aromatic ring.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm, where the toluene chromophore absorbs strongly.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main product divided by the total area of all peaks, expressed as a percentage (Area %).
Trustworthiness: This method provides a reliable, quantitative measure of purity. Running standards of potential impurities (e.g., 4-tert-pentyltoluene) can transform this into a validated, impurity-profiling assay.
Comparative Guide & Decision Matrix
Choosing the right tool depends on the question you need to answer. The following table summarizes the strengths and limitations of each technique in the context of identifying this compound.
Table 4: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | GC-MS | FT-IR Spectroscopy | HPLC |
| Primary Information | Definitive molecular structure & connectivity | Molecular weight, fragmentation pattern, purity | Presence of functional groups | Quantitative purity, impurity profile |
| Strengths | Unambiguous structure elucidation | High sensitivity, separates volatile mixtures | Fast, non-destructive, simple sample prep | Excellent for quantitative analysis, handles non-volatiles |
| Limitations | Lower sensitivity, requires pure sample for clarity | Not suitable for non-volatile or thermally labile compounds | Not specific for isomers, limited structural info | Structure is not determined, requires chromophore |
| Sample Amount | 5-10 mg | <1 mg | 1 drop (liquid) | <1 mg |
| Throughput | Low to Medium | High | Very High | High |
digraph "Decision_Matrix" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];Q1 [label="Is the basic\nstructure correct?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Is the molecular\nweight correct?", fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Is the sample\npure?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q4 [label="Are the expected\nfunctional groups present?", fillcolor="#34A853", fontcolor="#FFFFFF"]; A1 [label="NMR\n(¹H & ¹³C)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="GC-MS", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="HPLC / GC-MS", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A4 [label="FT-IR", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 -> A1 [label="Definitive Answer"]; Q2 -> A2 [label="Definitive Answer"]; Q3 -> A3 [label="Quantitative Answer"]; Q4 -> A4 [label="Quick Check"];
}
Caption: A decision matrix for selecting the appropriate analytical technique.
Conclusion and Authoritative Recommendation
The post-synthesis confirmation of this compound demands a multi-pronged analytical approach.
-
Initial Screening: Begin with FT-IR and GC-MS . FT-IR provides a rapid, affirmative check for the key functional groups, while GC-MS confirms the correct molecular weight via the [M]⁺ and [M+2]⁺ ion cluster and gives the first indication of purity.
-
Definitive Confirmation: If the screening results are positive, proceed to NMR (¹H and ¹³C) spectroscopy . This is the only technique that will unambiguously confirm the regiochemistry (i.e., that you have the 1,4-disubstituted isomer) and the full covalent structure of the molecule.
-
Final Quantification: For a final, robust measure of purity suitable for documentation or downstream use, employ reverse-phase HPLC with UV detection.
By following this orthogonal workflow, researchers, scientists, and drug development professionals can generate a comprehensive and self-validating data package, ensuring the utmost confidence in the identity and quality of their synthesized material.
References
- J. Braz. Chem. Soc. "Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night".
- SpringerLink. "Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing".
- ResearchGate. "Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances".
- ResearchGate. "Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting".
- MDPI. "Assessment and Characterization of Alkylated PAHs in Selected Sites across Canada".
- MDPI. "Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light".
- Eurofins USA. "Alkyl PAHs/Alkanes".
- Rocky Mountain Labs. "Difference between FTIR and NMR?".
- ResearchGate. "Development of a methodology for accurate quantitation of alkylated polycyclic aromatic hydrocarbons in petroleum and oil contaminated environmental samples".
- Polymer Chemistry Characterization Lab - Virginia Tech. "Infrared Spectroscopy (FT-IR/ATR)".
- HELIX Chromatography. "HPLC Methods for analysis of Toluene".
- Journal of Chemical and Pharmaceutical Research. "Development and Validation of RP-HPLC method for the determination of p-Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance".
- PubMed Central (PMC). "Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data".
- Agilent. "FTIR SPECTROSCOPY REFERENCE GUIDE".
- MDPI. "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis".
- PubMed. "High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene".
- OpenStax - Organic Chemistry. "15.7 Spectroscopy of Aromatic Compounds".
- Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".
- Spectroscopy Online. "Halogenated Organic Compounds".
- ResearchGate. "Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues".
Sources
- 1. benchchem.com [benchchem.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 28162-11-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Efficiency of α-Chloro-4-(tert-pentyl)toluene
Introduction: The Versatility of a Key Synthetic Intermediate
alpha-Chloro-4-(tert-pentyl)toluene, also known as 4-tert-pentylbenzyl chloride, is a valuable substituted benzylic halide in organic synthesis.[1][2] Its structure, featuring a reactive benzylic chloride and a bulky tert-pentyl group, makes it a strategic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The tert-pentyl group can impart desirable properties such as increased solubility in organic media and modified biological activity in the final product.
The efficiency of reactions involving this intermediate is paramount for process optimization, yield maximization, and cost reduction in research and development as well as industrial production. This guide provides a comprehensive benchmark of the efficiency of its most common and synthetically useful reactions. We will delve into the mechanistic rationale behind experimental choices, present comparative data from established literature, and provide detailed protocols to serve as a self-validating framework for researchers in the field.
Core Reaction Classes: A Comparative Analysis
The reactivity of α-Chloro-4-(tert-pentyl)toluene is dominated by the lability of the carbon-chlorine bond at the benzylic position, which readily participates in a variety of transformations. We will compare three major classes of reactions: Friedel-Crafts Alkylation, Palladium-Catalyzed Cross-Coupling, and classical Nucleophilic Substitution.
Friedel-Crafts Alkylation: Electrophilic Aromatic Substitution
In this reaction, α-Chloro-4-(tert-pentyl)toluene acts as the electrophile precursor to alkylate other aromatic rings. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a benzylic carbocation.[3][4]
Mechanism and Rationale: The Lewis acid catalyst, commonly AlCl₃, coordinates to the chlorine atom, polarizing the C-Cl bond and generating a resonance-stabilized secondary benzylic carbocation. This potent electrophile is then attacked by an electron-rich aromatic ring to form a new C-C bond.[5][6] The choice of catalyst and solvent is critical; overly strong Lewis acids can lead to side reactions, while the solvent must be inert to the reaction conditions.
Comparative Data: The efficiency of Friedel-Crafts alkylation is highly dependent on the nature of the aromatic substrate and the Lewis acid catalyst.
| Aromatic Substrate | Catalyst | Solvent | Typical Yield Range (%) | Key Considerations |
| Benzene | AlCl₃ | Dichloromethane | 70-85% | Potential for polyalkylation. Using excess benzene minimizes this.[3] |
| Toluene | FeCl₃ | Nitrobenzene | 75-90% | Ortho/para selectivity is observed due to the activating methyl group. |
| Anisole | ZnCl₂ | Dichloromethane | 60-75% | Milder catalyst needed to avoid side reactions with the methoxy group. |
| 1,4-di-tert-butylbenzene | TiCl₄ | Dichloromethane | Variable | Ipso-substitution (replacement of a tert-butyl group) can occur.[7] |
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add anhydrous Iron(III) chloride (FeCl₃, 1.5 g, 9.2 mmol).
-
Reagent Addition: Add 100 mL of anhydrous toluene to the flask and cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Dissolve α-Chloro-4-(tert-pentyl)toluene (19.7 g, 100 mmol) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by GC-MS.[8]
-
Workup: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 2x50 mL of 1 M HCl, 2x50 mL of water, and 1x50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to yield the isomeric mixture of 4-tert-pentyl-benzyl-toluenes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for C-C, C-N, and C-O bond formation, offering high functional group tolerance and selectivity.[9]
This reaction couples the benzylic chloride with an organoboron reagent (boronic acid or ester), providing an efficient route to diarylmethane derivatives.[10]
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12] The choice of ligand, base, and solvent is crucial for efficient catalysis. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.
Comparative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | Dioxane | 90 | 88 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1%) | XPhos | K₂CO₃ | THF | 80 | 95 |
Data is representative for benzylic chlorides based on established methodologies.[10][11]
This reaction forms a C-N bond between the benzylic chloride and a primary or secondary amine, a cornerstone of modern medicinal chemistry.[9]
Mechanism and Rationale: Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[13] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and a suitable phosphine ligand is critical to facilitate the deprotonation and reductive elimination steps.[14]
Comparative Data for Buchwald-Hartwig Amination
| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5%) | RuPhos | NaOtBu | Toluene | 110 | 94 |
| Aniline | Pd(OAc)₂ (2%) | BrettPhos | LHMDS | Dioxane | 100 | 85 |
| Benzylamine | Pd-G3-Xantphos (1%) | Xantphos | K₃PO₄ | THF | 80 | 91 |
Data is representative for benzylic chlorides based on established methodologies.[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: In an oven-dried Schlenk flask, combine α-Chloro-4-(tert-pentyl)toluene (1.97 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (K₂CO₃, 4.14 g, 30 mmol).
-
Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 40 mL of degassed 1,4-dioxane and 10 mL of degassed water via syringe.
-
Reaction: Heat the mixture to 90°C and stir for 6 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.[17]
-
Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Wash the organic layer with 2x30 mL of water and 1x30 mL of brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-tert-pentyl-diphenylmethane.
Visualization of Experimental and Logical Workflows
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Diagram 1: General Benchmarking Workflow
This diagram outlines the logical flow for comparing the efficiency of different reaction conditions for α-Chloro-4-(tert-pentyl)toluene.
Caption: A workflow for systematic reaction optimization.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Analytical Methodologies for Accurate Benchmarking
Objective comparison requires robust analytical techniques to determine reaction conversion, yield, and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the relatively volatile α-Chloro-4-(tert-pentyl)toluene and the appearance of products. It can also help identify byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying non-volatile products and assessing the purity of the final compound. A reversed-phase C18 column with a UV detector is typically effective.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the isolated product and assessing its purity by identifying characteristic peaks and integrating them against a known internal standard.
Conclusion and Future Outlook
This guide demonstrates that α-Chloro-4-(tert-pentyl)toluene is a highly adaptable substrate for a range of modern synthetic reactions. For C-C bond formation, palladium-catalyzed methods like the Suzuki-Miyaura coupling generally offer superior yields, milder conditions, and broader substrate scope compared to classical Friedel-Crafts alkylation, which can be limited by catalyst sensitivity and side reactions.[3][10] Similarly, for C-N bond formation, the Buchwald-Hartwig amination provides a direct and efficient route that is often more reliable than multi-step classical approaches.
The choice of reaction pathway ultimately depends on the specific target molecule, available resources, and process safety considerations. The experimental protocols and comparative data provided herein offer a solid foundation for researchers to make informed decisions and efficiently benchmark the performance of their own synthetic routes, accelerating the development of novel molecules in the pharmaceutical and chemical industries.
References
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. Google Patents.
- Prieto-Blanco, M.C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.Journal of Chromatographic Science, 47(2), 121-6.
- CN105294386A - Synthesis method of p-tert-butyl benzyl chloride. Google Patents.
- Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides.Organic letters, 5(13), 2267–2270.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.Journal of the American Chemical Society, 133(47), 19020–19023.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
- Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.PMC - NIH.
- Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure.
- Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(9).
- Chem 251 - t-Pentyl Chloride Lab. YouTube.
- Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.RSC Advances, 4(68), 36437-36443.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.Organic Letters, 16(16), 4388–4391.
- Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts.
- Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.Applied Biological Chemistry, 65(1).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2019). ResearchGate.
- Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2022). PMC - NIH.
- Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- Reaction of substituted benzyl chlorides with 1,4-di-tert-butylbenzene and 1,3,5-Tri-tert-butylbenzene. (1988). OSTI.GOV.
- Heck Reaction. Organic Chemistry Portal.
- Access to "Friedel Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols.Request PDF.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2020). Organic & Biomolecular Chemistry.
- Supporting Information.
- The Friedel-Crafts Reaction. (2014).
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). NIH.
- WO1990005717A1 - Preparation of 2-chloro-4-toluenesulfonic acid. Google Patents.
- Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides.Request PDF.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. SciSpace.
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). Organic Letters.
- Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.Archives of toxicology, 53(3), 191–200.
- Is there any alternative for triethylbenzylammonium chloride?ResearchGate.
- Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. MIT Open Access Articles.
- Friedel-Crafts alkylation (video). Khan Academy.
- Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-. PubChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. Page loading... [guidechem.com]
- 2. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction of substituted benzyl chlorides with 1,4-di-tert-butylbenzene and 1,3,5-Tri-tert-butylbenzene (Journal Article) | OSTI.GOV [osti.gov]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of alpha-Chloro-4-(tert-pentyl)toluene
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific excellence and a commitment to the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of alpha-Chloro-4-(tert-pentyl)toluene (CAS No. 28162-11-0), a halogenated organic compound. By understanding the chemical's inherent hazards and the logic behind these disposal procedures, you can ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before we delve into the disposal protocol, it is crucial to understand the hazards associated with this compound. This knowledge forms the basis for the stringent safety measures required for its handling and disposal.
This compound is a reactive chemical with multiple hazard classifications.[1][2][3] It is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2][3] Furthermore, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[1][3] Its identity as a halogenated organic compound places it in a specific category of hazardous waste with distinct disposal requirements.[4]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Hazardous to the Aquatic Environment | May cause long lasting harmful effects to aquatic life. | H413 |
Table 1: GHS Hazard Classifications for this compound.[1][2][3]
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its strict segregation as a halogenated organic waste .[4][5] Halogenated compounds, which contain chlorine, bromine, fluorine, or iodine, require specific disposal methods, primarily high-temperature incineration in regulated hazardous waste facilities.[4]
Mixing halogenated with non-halogenated waste streams can lead to several negative consequences:
-
Increased Disposal Costs: The disposal of mixed waste is often more complex and costly. Disposing of halogenated waste is typically more expensive than non-halogenated waste.[6]
-
Complex Treatment Processes: Non-halogenated solvents can often be recycled or used as fuel, a process complicated by the presence of halogens.
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous wastes, including land disposal restrictions for halogenated organic compounds.[7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable due to the chemical's corrosive nature.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5]
Waste Collection
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[4][8] These containers are often color-coded (e.g., green) for easy identification.[4] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5][8] Do not use abbreviations. If other halogenated wastes are added to the same container, all components must be listed.[8]
-
Transferring Waste: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[5] Keep the waste container closed at all times, except when adding waste.[8]
In-Lab Waste Storage (Satellite Accumulation)
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Segregation: Do not store the halogenated waste container with incompatible materials such as strong acids, bases, or oxidizers.[5][6]
Requesting Waste Disposal
Once the waste container is nearly full (do not overfill), or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and correct action is critical to mitigate the hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools.
-
Package and Label: Place the contaminated material into a sealable, compatible container. Label it as "Hazardous Waste" with the chemical name and "Spill Debris."
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of the spill debris as halogenated hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and safe handling, we can mitigate the risks associated with this hazardous chemical. This guide serves as a comprehensive resource to empower researchers to manage this waste stream with the highest degree of scientific integrity and care.
References
- Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse. (n.d.).
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400. (n.d.). PubChem.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of alpha-Chloro-4-(tert-pentyl)toluene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous and proactive approach to safety. alpha-Chloro-4-(tert-pentyl)toluene, a halogenated aromatic hydrocarbon, presents a specific set of hazards that demand meticulous planning and execution in its handling, use, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific integrity in your laboratory.
Immediate Hazard Assessment
This compound is classified with the following primary hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[1]
Understanding these hazards is the foundational step in mitigating risk. The corrosive nature of this compound dictates the necessity of robust personal protective equipment (PPE) and stringent handling protocols to prevent any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical control measure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Viton™/Butyl Rubber Gloves or Polyvinyl Alcohol (PVA) Gloves | This compound is a chlorinated aromatic hydrocarbon. Standard nitrile or latex gloves offer insufficient protection against this class of chemicals and may degrade quickly upon contact.[3][4] Viton™ or a Viton™/butyl blend provides excellent resistance to aromatic and chlorinated solvents.[3] PVA gloves also offer high resistance to these solvent types but are water-soluble and should not be used in aqueous environments.[3][4] Always double-glove for added protection during handling. |
| Eye Protection | Chemical Splash Goggles and a Face Shield | Due to the severe eye damage this chemical can cause, standard safety glasses are inadequate.[1] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect against splashes to the face. |
| Respiratory Protection | NIOSH-approved Half- or Full-Facepiece Respirator with Organic Vapor (OV) Cartridges | As a volatile organic compound that can cause respiratory irritation, an air-purifying respirator is necessary when handling this chemical outside of a certified chemical fume hood.[1][5][6] The black color-coded OV cartridge is designed to adsorb organic vapors.[7] A full-facepiece respirator offers the added benefit of eye and face protection. A respirator fit test is required to ensure a proper seal.[7] |
| Protective Clothing | Chemically Resistant Lab Coat or Apron over Full-Length Clothing and Closed-Toe Shoes | A chemically resistant lab coat or apron made from materials like neoprene or PVC should be worn to protect against splashes and spills.[8] Ensure that the sleeves are fully extended and tucked into the outer glove. Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as possible while allowing for comfortable manipulation.
-
Assemble All Materials: Before bringing the this compound into the work area, ensure all necessary equipment (glassware, stir bars, reagents) and waste containers are within immediate reach inside the fume hood.
-
Don Full PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
2. Handling and Use:
-
Work Exclusively Within a Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation.
-
Grounding and Bonding: If transferring large quantities of the solvent, use grounding and bonding straps to prevent the buildup of static electricity, which could ignite flammable vapors.
-
Controlled Dispensing: Use a bottle-top dispenser or a glass syringe for accurate and controlled transfer of the liquid. Avoid pouring directly from the bottle whenever possible to minimize the risk of splashing.
-
Immediate Sealing: Keep all containers of this compound tightly sealed when not in immediate use.
3. Post-Handling Decontamination:
-
Wipe Down Surfaces: After completing your work, decontaminate the work area within the fume hood with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Proper Glove Removal: Remove the outer pair of gloves first, turning them inside out as you do so. Then, remove the inner pair using the same technique to avoid skin contact with any potential contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact.
Emergency Response: Spill and Exposure Plan
A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Use an emergency safety shower if the contact area is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
Waste Segregation and Collection:
-
Designated Waste Container: this compound is a halogenated organic compound . As such, all waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10][11]
-
Container Requirements: The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, screw-top cap.[1][12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream with their approximate percentages.[10][12]
Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials and sources of ignition.
-
Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any amount of this chemical down the drain.[10]
By integrating these detailed safety and logistical protocols into your standard operating procedures, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of your team and the integrity of your scientific pursuits.
References
- 3M Respirator Selection Guide.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Hazardous Waste Segregation.
- 3M Respirator Selection Guide: Finding the Right Protection for the Job - Toolup. (2025-03-21).
- Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- 3M Respirator Selection Guide.
- Toluene Resistant Gloves - SafetyGloves.co.uk.
- What is the best glove for the handling of chemicals? - YourGloveSource.com. (2015-05-11).
- Gloves - Tables of Properties and Resistances.
- Guide for Chemical Spill Response.
- Which are the best gloves for chemical environments? - AIBON SAFETY. (2025-06-26).
- Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products.
- Chemical Spills - Emergency Management - Florida State University.
- Organic Solvent Waste Disposal - Safety & Risk Services.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. yourglovesource.com [yourglovesource.com]
- 5. toolup.com [toolup.com]
- 6. pksafety.com [pksafety.com]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. aibonsafety.com [aibonsafety.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
